molecular formula C3H5Br3 B147538 1,2,3-Tribromopropane CAS No. 96-11-7

1,2,3-Tribromopropane

Cat. No.: B147538
CAS No.: 96-11-7
M. Wt: 280.78 g/mol
InChI Key: FHCLGDLYRUPKAM-UHFFFAOYSA-N
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Description

1,2,3-tribromopropane is a bromoalkane and a bromohydrocarbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-tribromopropane
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InChI

InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2
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InChI Key

FHCLGDLYRUPKAM-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)Br
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Molecular Formula

C3H5Br3
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DSSTOX Substance ID

DTXSID9059129
Record name Propane, 1,2,3-tribromo-
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Molecular Weight

280.78 g/mol
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Physical Description

Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS]
Record name 1,2,3-Tribromopropane
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CAS No.

96-11-7
Record name 1,2,3-Tribromopropane
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Record name 1,2,3-Tribromopropane
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Record name s-Tribromopropane
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Record name Propane, 1,2,3-tribromo-
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Record name 1,2,3-tribromopropane
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Record name 1,2,3-TRIBROMOPROPANE
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Foundational & Exploratory

A Historical and Technical Guide to the Synthesis of 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane, a dense, colorless to light yellow liquid, has a significant history in the field of organic synthesis. Historically, its synthesis was pivotal in the exploration of polyhalogenated compounds and their reactivity. While its use as a nematicide has been documented, its primary role in modern chemistry is as a versatile reagent and building block in the synthesis of more complex molecules. This technical guide provides an in-depth exploration of the historical and contemporary methods for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for researchers.

Core Synthesis Methodologies

The synthesis of this compound has been approached through several key chemical transformations. The most prominent and historically significant methods include the bromination of allyl bromide, the direct bromination of glycerol, and the hydrobromination of brominated propenes. Each method carries its own set of advantages and historical context.

Bromination of Allyl Bromide

The addition of bromine to allyl bromide stands as the most well-documented and reliable method for preparing this compound.[1][2] This method, with early reports from Perkin and Simonsen in 1905, is lauded for its high efficiency and yield.[1]

A detailed experimental procedure for this synthesis is provided by Organic Syntheses.[1]

  • Apparatus: A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be cooled in an ice-salt bath.

  • Reagents:

    • 132 ml (1.5 moles) of allyl bromide (dried over anhydrous calcium chloride and redistilled, collecting the fraction boiling at 69-72 °C).[3]

    • 250 ml of dry carbon tetrachloride.[3]

    • 80 ml (255 g, 1.56 moles) of dry bromine.[3]

  • Procedure:

    • To the cooled flask, add the allyl bromide and carbon tetrachloride.[3]

    • Begin stirring and add the bromine dropwise from the dropping funnel at a rate that maintains the reaction temperature at or below 0 °C. This addition typically takes about 90 minutes.[3]

    • After the addition is complete, allow the orange-colored solution to warm to room temperature while continuing to stir for an additional 30 minutes.[3]

    • The reaction mixture is then transferred to a larger separatory funnel.

    • The solvent is removed by distillation, initially at atmospheric pressure and then under reduced pressure.[3]

    • The final product, this compound, is collected by vacuum distillation, boiling at 92-93 °C/10 mm Hg or 100-103 °C/18 mm Hg.[3]

ParameterValueReference
Yield400 g (approximately 95%)[3][4]
Boiling Point92-93 °C at 10 mm Hg; 100-103 °C at 18 mm Hg[3]
Temperature0 °C[3]
SolventCarbon Tetrachloride[3]

The mechanism for the bromination of an alkene involves the formation of a cyclic bromonium ion intermediate. This is followed by a nucleophilic attack by a bromide ion.

Bromonium_Ion_Formation AllylBromide Allyl Bromide (CH₂=CHCH₂Br) TransitionState Transition State AllylBromide->TransitionState π electrons attack Br Bromine Br₂ Bromine->TransitionState BromoniumIon Bromonium Ion Intermediate TransitionState->BromoniumIon Formation of cyclic ion BromideIon Br⁻ TransitionState->BromideIon Br⁻ leaves Product This compound (BrCH₂CH(Br)CH₂Br) BromoniumIon->Product Nucleophilic attack by Br⁻ BromideIon->Product

Caption: Bromonium ion mechanism in the bromination of allyl bromide.

Synthesis from Glycerol

Early research into the synthesis of this compound explored the direct bromination of glycerol using bromine and phosphorus.[2] This method leverages the readily available and bio-renewable starting material, glycerol. The reaction proceeds by the in-situ formation of phosphorus tribromide (PBr₃), which then acts as the brominating agent.

While a specific, modern, high-yield protocol for the direct conversion to this compound is less common in contemporary literature, the principles are well-established through the synthesis of related bromohydrins from glycerol. The following is a generalized procedure based on the reaction of alcohols with PBr₃.

  • Apparatus: A three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents:

    • Glycerol

    • Red phosphorus

    • Bromine

  • Procedure:

    • Glycerol and red phosphorus are mixed in the reaction flask.

    • Bromine is added dropwise to the stirred mixture. The reaction is exothermic and the temperature should be controlled. This in-situ reaction forms phosphorus tribromide (PBr₃).

    • The PBr₃ then reacts with the hydroxyl groups of glycerol in a stepwise manner to form this compound.

    • The reaction mixture is typically heated to drive the reaction to completion.

    • The product is isolated by distillation under reduced pressure.

Quantitative data for this specific transformation is not as readily available in modern literature as for the allyl bromide method. Yields can be variable and depend on the precise reaction conditions.

Glycerol_Synthesis_Workflow Glycerol Glycerol Reaction Reaction with Glycerol (Stepwise substitution of -OH) Glycerol->Reaction Reagents Red Phosphorus (P) + Bromine (Br₂) InSituPBr3 In-situ formation of PBr₃ Reagents->InSituPBr3 InSituPBr3->Reaction Product This compound Reaction->Product Purification Purification (Distillation) Product->Purification

Caption: Synthesis workflow from glycerol.

Hydrobromination of Brominated Propenes

The addition of hydrogen bromide (HBr) to brominated propenes, such as 1,3-dibromopropene or 2,3-dibromopropene, provides another route to this compound.[2] This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon.

  • Apparatus: A reaction vessel suitable for gas dispersion, equipped with a stirrer and temperature control.

  • Reagents:

    • A brominated propene (e.g., 2,3-dibromopropene)

    • Anhydrous hydrogen bromide (gas or in a suitable solvent)

  • Procedure:

    • The brominated propene is dissolved in a suitable inert solvent.

    • Anhydrous hydrogen bromide is bubbled through the solution, or a solution of HBr in a solvent like acetic acid is added.

    • The reaction is typically carried out at a controlled temperature to minimize side reactions.

    • After the reaction is complete, the excess HBr and solvent are removed.

    • The product is purified by distillation.

ParameterValueReference
Starting Material2,3-dibromopropene
ReagentHydrogen Bromide
Expected YieldModerate to high, depending on conditions

The hydrobromination of an alkene is a classic example of an electrophilic addition reaction.

Electrophilic_Addition Alkene 2,3-Dibromopropene (CH₂=C(Br)CH₂Br) Carbocation Carbocation Intermediate (⁺C(Br)CH₂Br)CH₃ Alkene->Carbocation π electrons attack H HBr H-Br HBr->Carbocation Bromide Br⁻ HBr->Bromide Heterolytic cleavage Product This compound (BrCH₂C(Br)₂CH₃) Carbocation->Product Nucleophilic attack by Br⁻ Bromide->Product

Caption: Electrophilic addition of HBr to 2,3-dibromopropene.

Conclusion

The synthesis of this compound has evolved from early explorations in organic chemistry to well-established and reliable laboratory procedures. The bromination of allyl bromide remains the most efficient and high-yielding method. However, the historical synthesis from glycerol highlights the ongoing relevance of utilizing bio-renewable feedstocks. The hydrobromination of brominated propenes offers an alternative route, governed by the principles of electrophilic addition. This guide provides the necessary technical details and historical context for researchers to understand and apply these synthetic methods in their work. The provided diagrams and data tables offer a quick reference for experimental planning and comparison of these key synthetic pathways.

References

Early Studies on the Reactivity of 1,2,3-Tribromopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane (TBP), a polyhalogenated hydrocarbon, has been a subject of chemical investigation since the early days of organic synthesis. Its three bromine atoms, situated on a propane backbone, confer a high degree of reactivity, making it a versatile precursor for a variety of organic compounds. Early studies on TBP were primarily focused on understanding its fundamental chemical behavior, particularly its susceptibility to elimination and substitution reactions. These foundational investigations provided valuable insights into the mechanisms of these core organic reactions and laid the groundwork for the use of polyhalogenated compounds in more complex syntheses. This technical guide provides an in-depth review of these early studies, focusing on the key reactions of dehydrobromination and nucleophilic substitution, with a presentation of quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Reactivity: Elimination vs. Substitution

The reactivity of this compound is dominated by two competing reaction pathways: elimination of hydrogen bromide (dehydrobromination) to form unsaturated compounds, and nucleophilic substitution of one or more bromine atoms. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the reagent (base vs. nucleophile) and the solvent.

Elimination Reactions (Dehydrobromination): In the presence of a strong base, such as alcoholic potassium or sodium hydroxide, this compound readily undergoes elimination of HBr to yield various unsaturated products, including dibromopropenes and bromopropyne. The regioselectivity of these eliminations is a key aspect of their study.

Nucleophilic Substitution Reactions: With nucleophilic reagents, this compound can undergo substitution of its bromine atoms. The primary bromine atoms at the C1 and C3 positions are generally more susceptible to SN2 attack than the secondary bromine at the C2 position, although reaction at the central carbon is also possible. Early research explored the use of various nucleophiles to synthesize new functionalized propanes.

Dehydrobromination of this compound

One of the most well-documented early reactions of this compound is its dehydrobromination to produce 2,3-dibromopropene. This reaction is typically carried out using a strong base.

Quantitative Data

The dehydrobromination of this compound with sodium hydroxide is a high-yield reaction, as detailed in early synthetic protocols. The primary product is 2,3-dibromopropene, though the formation of the isomeric 1,3-dibromopropene has also been noted as a potential byproduct in related reactions.

ReactionReagentsProduct(s)YieldReference
DehydrobrominationThis compound, Sodium Hydroxide2,3-Dibromopropene74-84%[1]
Experimental Protocol: Synthesis of 2,3-Dibromopropene from this compound[1][2]

This protocol is adapted from a standard organic synthesis procedure for the dehydrobromination of this compound.

Materials:

  • This compound (200 g, 0.71 mol)

  • Sodium hydroxide (50 g, 1.25 mol), in small lumps

  • Water

  • Calcium chloride (for drying)

Equipment:

  • 500-cc round-bottomed flask

  • Distillation apparatus with an efficient condenser

  • Receiving flask cooled in an ice bath

  • Separatory funnel

Procedure:

  • A 500-cc round-bottomed flask is charged with 200 g of this compound and 10 cc of water.

  • Fifty grams of sodium hydroxide lumps are added to the flask at once, with shaking.

  • The flask is immediately connected to a distillation apparatus with the receiving flask cooled in an ice bath.

  • The reaction mixture is heated with a Bunsen burner, applying heat with a rotary motion to the sides of the flask and shaking occasionally.

  • A vigorous boiling will occur, leading to the spontaneous distillation of the product. Heating is continued until no more liquid distills over, and the mass in the reaction flask becomes a solid. This process typically takes 20-30 minutes.

  • The distillate, consisting of an upper aqueous layer and a lower layer of crude product, is transferred to a separatory funnel and washed with an additional 150 cc of water.

  • The lower organic layer is separated and subjected to a preliminary distillation under reduced pressure to remove most of the unreacted this compound. The fraction boiling below 95°C at 75 mm Hg is collected.

  • The collected crude product is dried over calcium chloride.

  • A final fractional distillation under reduced pressure is carried out. The pure 2,3-dibromopropene is collected at 73-76°C at 75 mm Hg.

Reaction Pathway

The dehydrobromination of this compound with a strong base like NaOH proceeds via an E2 mechanism. The base abstracts a proton from a carbon atom adjacent to a carbon bearing a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion. The formation of 2,3-dibromopropene as the major product suggests a preferential abstraction of a proton from the C3 (or C1) position. The formation of 1,3-dibromopropene as a minor product would involve the abstraction of a proton from the C2 position followed by an allylic rearrangement, or a direct elimination involving the C1 and C2 positions.

Dehydrobromination_Pathway TBP This compound HBr - HBr TBP->HBr HBr2 - HBr TBP->HBr2 Base NaOH Base->HBr E2 Base->HBr2 E2 Product_major 2,3-Dibromopropene (Major Product) Product_minor 1,3-Dibromopropene (Minor Product) HBr->Product_major HBr2->Product_minor

Caption: Dehydrobromination of this compound to isomeric dibromopropenes.

Nucleophilic Substitution Reactions of this compound

Early studies also investigated the substitution of the bromine atoms in this compound by various nucleophiles. A notable, albeit challenging, example is the reaction with silver nitrite in an attempt to synthesize 1,2,3-trinitropropane.

Quantitative Data

The reaction of this compound with silver nitrite was found to be highly exothermic and difficult to control. Quantitative data from these early studies is primarily in the form of reactant quantities and observations of the reaction's nature.

Reactant 1QuantityReactant 2QuantityObservationReference
This compound106.5 g (0.38 mol)Silver Nitrite11.7 g to 116.5 gViolent reaction with temperature increase to 190-270°C[2]
Experimental Protocol: Attempted Synthesis of 1,2,3-Trinitropropane[2]

This protocol summarizes the experimental attempts to synthesize 1,2,3-trinitropropane from this compound and silver nitrite as described in early literature. It should be noted that this reaction was reported to be violent and led to decomposition products.

Materials:

  • This compound

  • Silver nitrite

Procedure:

  • Various molar ratios of this compound to silver nitrite were investigated, ranging from 1:2 to 5:1.

  • In one approach, silver nitrite was added gradually to this compound that had been pre-heated to 90°C.

  • In another approach, a mixture of the two components was heated to 90°C.

  • The reaction was observed to initiate between 95°C and 140°C, depending on the reactant ratio, and was characterized by a rapid, exothermic decomposition with the temperature rising to as high as 270°C.

  • The reaction produced white and later brown vapors.

  • No reaction was observed when the reactants were mixed in solvents such as ethyl ether or carbon tetrachloride at room temperature or at their boiling points.

Reaction Pathway and Decomposition

The intended reaction was a triple nucleophilic substitution of the three bromine atoms by nitrite ions. However, the harsh reaction conditions and the instability of the polynitrated product led to pyrolytic decomposition. The identification of 4-bromophenyl-hydrazone of nitromethanal as a derivative of the reaction products suggests the formation and subsequent decomposition of 1,2,3-trinitropropane.

Substitution_Decomposition_Pathway TBP This compound TNP 1,2,3-Trinitropropane (Unstable) TBP->TNP Substitution AgNO2 3 AgNO2 AgNO2->TNP Decomp Pyrolytic Decomposition TNP->Decomp Products Decomposition Products (e.g., nitromethanal precursors) Decomp->Products

Caption: Intended synthesis and subsequent decomposition of 1,2,3-trinitropropane.

Conclusion

The early studies on the reactivity of this compound provided fundamental knowledge about the behavior of polyhalogenated alkanes. The investigations into its dehydrobromination and nucleophilic substitution reactions highlighted the delicate balance between these two pathways, which is governed by the choice of reagents and reaction conditions. While the synthesis of stable, highly functionalized propanes via substitution proved challenging in some early attempts, the elimination reactions were shown to be a reliable method for producing valuable unsaturated building blocks like 2,3-dibromopropene. These pioneering efforts have contributed significantly to the foundational principles of organic chemistry and continue to inform the work of researchers in the field of synthetic chemistry and drug development.

References

1,2,3-tribromopropane synthesis from glycerol and phosphorus tribromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromopropane from Glycerol and Phosphorus Tribromide

Introduction

This compound, also known as glyceryl tribromohydrin or s-tribromopropane, is a halogenated hydrocarbon with the chemical formula C₃H₅Br₃.[1][2][3] It serves as a valuable intermediate in various organic syntheses. One established method for its preparation involves the reaction of glycerol with phosphorus tribromide (PBr₃). This guide provides a comprehensive overview of this synthesis, intended for researchers, scientists, and professionals in drug development. The document details the reaction mechanism, experimental protocols, quantitative data, and critical safety precautions.

Chemical and Physical Properties

A thorough understanding of the properties of the reactants and the product is essential for the successful and safe execution of this synthesis.

PropertyGlycerol (Glycerin)Phosphorus Tribromide (PBr₃)This compound
IUPAC Name Propane-1,2,3-triolPhosphorus tribromideThis compound
CAS Number 56-81-57789-60-8[4]96-11-7[1][2][3]
Molecular Formula C₃H₈O₃PBr₃[4]C₃H₅Br₃[1][2][3]
Molar Mass 92.09 g/mol 270.69 g/mol [4]280.78 g/mol [1][2]
Appearance Colorless, viscous liquidClear, colorless fuming liquid[4]Colorless to yellowish heavy liquid
Boiling Point 290 °C (554 °F)173.2 °C (343.8 °F)[4]218-220 °C (424-428 °F)
Density 1.261 g/cm³2.852 g/cm³[4]~2.43 g/cm³
Key Hazards Generally non-hazardousCorrosive, reacts violently with water, causes severe skin burns and eye damage, may cause respiratory irritation.[5][6]Skin and strong eye irritant, harmful by ingestion, inhalation, and skin absorption.[1]

Reaction Mechanism

The synthesis of this compound from glycerol proceeds via a nucleophilic substitution reaction. The reaction with phosphorus tribromide is a standard method for converting alcohols to alkyl bromides.[4][7] The mechanism involves two primary stages for each hydroxyl group: activation of the alcohol and subsequent nucleophilic attack.

  • Activation of Hydroxyl Group : The oxygen atom of a hydroxyl group in glycerol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This step displaces a bromide ion and forms a protonated dibromophosphite ester intermediate, converting the hydroxyl group into an excellent leaving group.[7][8]

  • S_N2 Attack : The displaced bromide ion (Br⁻) then acts as a nucleophile and performs a backside attack on the carbon atom bonded to the activated oxygen.[8][9] This is a classic S_N2 reaction, which results in the formation of a carbon-bromine bond and the cleavage of the carbon-oxygen bond.[7][9]

This two-step process is repeated for the remaining two hydroxyl groups on the glycerol backbone to yield the final product, this compound. The overall reaction is driven to completion by the formation of phosphorous acid (H₃PO₃) as a byproduct.[8]

Reaction_Mechanism cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: SN2 Substitution cluster_repeat Process repeats for all three -OH groups Glycerol Glycerol (R-OH) PBr3 Phosphorus Tribromide (PBr₃) Glycerol->PBr3 Nucleophilic Attack Intermediate Protonated Dibromophosphite Ester [R-O-PBr₂H]⁺ PBr3->Intermediate Br_ion Bromide Ion (Br⁻) PBr3->Br_ion Displacement Intermediate2 Protonated Dibromophosphite Ester [R-O-PBr₂H]⁺ Br_ion2 Bromide Ion (Br⁻) Br_ion2->Intermediate2 SN2 Attack Product Alkyl Bromide (R-Br) Intermediate2->Product Byproduct Dibromophosphorous Acid (HOPBr₂) Intermediate2->Byproduct Repeat ...leading to this compound and Phosphorous Acid (H₃PO₃)

Diagram 1: General reaction mechanism for the conversion of an alcohol to an alkyl bromide using PBr₃.

Experimental Protocol

The following protocol outlines a general procedure for the synthesis. It is often performed by generating PBr₃ in situ from red phosphorus and bromine to control the highly exothermic reaction.[10]

Reagents and Equipment:

  • Glycerol (anhydrous)

  • Red Phosphorus[10]

  • Bromine[10]

  • Three-necked round-bottom flask (e.g., 3 L)[10]

  • Mechanical stirrer[10]

  • Dropping funnel[10]

  • Reflux condenser with a gas outlet tube

  • Heating mantle or water bath

  • Distillation apparatus

  • Ice bath

  • Apparatus for gas trapping (e.g., containing sodium hydroxide solution)[10]

Procedure:

  • Reaction Setup : Assemble a three-necked flask with a powerful mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the hydrogen bromide (HBr) gas that evolves.

  • Initial Charge : In the flask, place anhydrous glycerol and red phosphorus. It is crucial to thoroughly mix the glycerol and phosphorus before the addition of bromine to prevent a violent reaction between bromine and dry phosphorus.[10]

  • Addition of Bromine : Cool the flask in an ice bath. Slowly add bromine from the dropping funnel to the stirred mixture over several hours.[10] The reaction is highly exothermic, and the temperature should be carefully controlled, ideally maintaining it between 80-100°C during the addition.[10]

  • Reaction Completion : After all the bromine has been added, continue stirring the mixture. It may be necessary to gently warm the flask (e.g., in a water bath at 70-75°C) to ensure the reaction goes to completion, which is indicated by the disappearance of the red bromine color.[10] The mixture can be left to stand overnight.[10]

  • Workup and Isolation : Transfer the reaction mixture to a distillation flask.

  • Purification : Purify the crude this compound by vacuum distillation. The product is a high-boiling liquid. Collect the fraction boiling at the appropriate temperature and reduced pressure (e.g., 100-103°C at 18 mm Hg).[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Assemble Apparatus: 3-neck flask, stirrer, dropping funnel, condenser B Charge Flask: Add glycerol and red phosphorus A->B C Mix thoroughly B->C D Cool flask in ice bath C->D E Slowly add Bromine via dropping funnel D->E F Control Temperature (monitor exotherm) E->F G Warm gently to complete reaction (disappearance of Br₂ color) F->G H Transfer mixture to distillation flask G->H I Perform Vacuum Distillation H->I J Collect this compound fraction I->J

Diagram 2: A simplified workflow for the synthesis of this compound.

Quantitative Data

The yield of this compound is dependent on the precise reaction conditions, including the purity of reagents, temperature control, and efficiency of the workup process.

ParameterValue / ConditionSource
Reactant Ratio An excess of phosphorus is typically used to prevent the formation of phosphorus pentabromide (PBr₅).[12][12]
Temperature Addition of bromine is often done with cooling, while completion may require gentle heating (e.g., 70-100°C).[10][10]
Reaction Time Bromine addition can take several hours, followed by an additional period for reaction completion.[10][10]
Reported Yield A similar synthesis for glycerol α,γ-dibromohydrin reports yields of 52–54%.[10] Yields for the tribromo- derivative are expected to be in a comparable range but may vary.[10]
Purification Vacuum distillation is the standard method for purification.[11]

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any work.[10]

Hazard CategoryPrecaution / PPE Requirement
General Handling All operations should be conducted in a well-ventilated fume hood.[5][6][13] An emergency shower and eyewash station must be readily accessible.[14]
Phosphorus Tribromide PBr₃ is highly corrosive and reacts violently with water, releasing toxic hydrogen bromide (HBr) gas.[5][8] Avoid contact with skin, eyes, and clothing. Handle under an inert atmosphere and protect from moisture.[5]
Bromine Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., butyl rubber), splash-resistant goggles, a face shield, and a lab coat or chemical-resistant apron.[5][14]
Spill Response For PBr₃ spills, use an inert absorbent material (e.g., sand, silica gel).[5] Do not use water.[14]
Fire Safety Use dry chemical or CO₂ extinguishers. DO NOT USE WATER on fires involving PBr₃, as it will react violently.[14] Poisonous gases are produced in a fire.[14]
Waste Disposal Dispose of all chemical waste in accordance with local, state, and federal regulations.[5][10]

Conclusion

The synthesis of this compound from glycerol and phosphorus tribromide (or its in situ generated equivalent) is a robust and well-established procedure. Success hinges on careful control of the exothermic reaction and strict adherence to safety protocols due to the hazardous nature of the reagents. With proper technique, this method provides a reliable route to a versatile chemical intermediate for further research and development.

References

Spectroscopic Characterization of 1,2,3-Tribromopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Tribromopropane (TBP), with the chemical formula C₃H₅Br₃, is a halogenated aliphatic compound.[1][2] Its structure consists of a propane backbone with a bromine atom attached to each of the three carbon atoms. A thorough spectroscopic analysis is essential for its unambiguous identification and the study of its chemical properties. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

SolventChemical Shift (δ) ppmAssignmentMultiplicity / Coupling Constants (J) HzReference
CDCl₃4.363CH(Br)-[3]
3.92CH₂(Br)-[3]
3.87CH₂(Br)-[3]
Acetonitrile4.519CH(Br)J(A,B) = 4.60, J(A,C) = 6.64[3]
3.979CH₂(Br)J(B,B') = -0.40, J(B,C) = -11.21, J(B,C') = 0.32[3]
3.868CH₂(Br)J(C,C') = -0.34[3]
CCl₄4.322CH(Br)J(A,B) = 4.25, J(A,C) = 7.04[3]
3.909CH₂(Br)J(B,B') = -0.40, J(B,C) = -10.96, J(B,C') = 0.37[3]
3.815CH₂(Br)J(C,C') = -0.38[3]

Note: The molecule exhibits a complex second-order splitting pattern. Assignments A, B, and C correspond to the methine proton and the two diastereotopic methylene protons, respectively.

Table 2: ¹³C NMR Spectral Data

Due to the molecule's symmetry, two distinct signals are anticipated in the ¹³C NMR spectrum: one for the two equivalent terminal carbons (C-1 and C-3) and another for the central carbon (C-2).[4]

SolventChemical Shift (δ) ppmAssignment
Not Specified49.3C-2 (CHBr)
35.5C-1, C-3 (CH₂Br)

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups and vibrational modes within the molecule.

Wavenumber (cm⁻¹)Assignment
1414, 1392, 1369CH₂ bending modes (δ), splitting due to different conformers
~3000C-H stretching
~1200C-C stretching
600-700C-Br stretching

Note: The splitting of the CH₂ bending mode frequency in the 1400-1500 cm⁻¹ region can be attributed to the presence of different conformers.[4]

Table 4: Mass Spectrometry (Electron Ionization) Data

The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern.

m/zInterpretationRelative Abundance
201[M-Br]⁺ (Top Peak)High
199[M-Br]⁺ (Isotope Peak)High
121[C₃H₅Br]⁺Moderate
39[C₃H₃]⁺High

Note: The most abundant peaks (top peaks) in the mass spectrum are observed at m/z 201 and 199, corresponding to the loss of a bromine atom from the molecular ion.[1] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) leads to characteristic isotopic patterns in the mass spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

  • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be sufficient to cover the detector coils (typically 4-5 cm).[5]

2. Instrument Parameters (for a 300-600 MHz Spectrometer):

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.[5]

    • Number of Scans: 8 to 16 scans are generally sufficient.[5]

    • Relaxation Delay: A delay of 1-2 seconds between scans.[5]

    • Spectral Width: A range of 10-15 ppm is typically adequate.[5]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.[5][6]

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.[5]

    • Relaxation Delay: A delay of 2-5 seconds is commonly used.[5]

    • Spectral Width: A standard spectral width of 200-250 ppm is used.[5]

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[5]

  • Apply phase and baseline corrections to the spectrum.[5]

  • Reference the chemical shifts to the TMS signal (0.00 ppm).[5]

  • For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.[5]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • As this compound is a liquid at room temperature, the spectrum can be conveniently recorded neat.[1]

  • Place one or two drops of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[1]

2. Data Acquisition (FTIR Spectrometer):

  • First, obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.[7]

  • Place the prepared sample holder with the salt plates in the sample compartment of the spectrometer.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • The typical spectral range for mid-IR is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (GC-MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like this compound.

  • A small amount of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

  • The sample is vaporized and separated based on its boiling point and interactions with the GC column (e.g., a nonpolar HP-5ms column).[8]

  • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

  • Electron Ionization (EI) is a common ionization method for such molecules, where high-energy electrons bombard the molecule, causing ionization and fragmentation.

2. Mass Analysis:

  • The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_conclusion Final Elucidation Sample Obtain Pure Sample (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Conformational Analysis of 1,2,3-Tribromopropane in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1,2,3-tribromopropane in various solvent environments. The document synthesizes foundational experimental data with modern computational chemistry techniques to offer a comprehensive understanding of the conformational preferences of this molecule. Key experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed alongside protocols for computational modeling using Density Functional Theory (DFT). All quantitative data from experimental and computational studies are presented in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying principles and processes.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of chemical research, particularly in fields such as drug design and materials science. This compound presents a compelling case study for conformational analysis due to the interplay of steric and electrostatic interactions between the bulky, electronegative bromine atoms.

In solution, the conformational equilibrium of this compound is influenced by the surrounding solvent molecules. Understanding these solvent effects is crucial for predicting the behavior of the molecule in different environments. This guide will focus on the characterization of the rotameric populations of this compound in both nonpolar and polar solvents.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful experimental technique for this purpose. The magnitude of the vicinal spin-spin coupling constants (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be elucidated.

Complementary to experimental methods, computational chemistry offers a means to investigate the geometries, relative energies, and spectroscopic properties of different conformers. This guide will detail the use of Density Functional Theory (DFT) to model the conformational landscape of this compound.

Conformational Isomers of this compound

Rotation around the C1-C2 and C2-C3 bonds of this compound gives rise to several staggered conformers. Due to the prochiral nature of the C1 and C3 methylene groups, a number of unique conformations are possible. The primary conformers are typically designated based on the relative positions of the bromine atoms. For the purpose of this guide, we will focus on the most stable and frequently discussed conformers in the literature.[1][2][3]

dot

Figure 1: Newman projections of representative conformers of this compound.

Experimental Protocols

Sample Preparation

A detailed protocol for the preparation of samples for NMR analysis, based on the work of Ernst and Schaefer (1973), is as follows:[3]

  • Solute: this compound (obtained from a commercial source such as Eastman Organic Chemicals) is used without further purification.

  • Solvents: Carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and dimethylsulfoxide (DMSO) are used as solvents.

  • Concentration: 8 mol % solutions of this compound in each solvent are prepared.

  • Internal Standard: A small quantity of tetramethylsilane (TMS) is added to each sample to serve as an internal reference for chemical shifts.

  • Degassing: The samples are degassed to remove dissolved oxygen, which can affect NMR signal resolution. The freeze-pump-thaw technique is employed for this purpose:

    • The NMR tube containing the sample is frozen in liquid nitrogen.

    • A vacuum is applied to the tube.

    • The sample is then thawed, allowing dissolved gases to escape into the vacuum.

    • This cycle is repeated three to four times.

NMR Spectroscopy

The following outlines a general procedure for acquiring ¹H-NMR spectra for conformational analysis. While the original work utilized a Varian HA-100 D spectrometer, a modern high-field spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is recommended for improved resolution and sensitivity.

  • Spectrometer Setup:

    • The spectrometer is locked onto the deuterium signal of a deuterated solvent or a co-solute if a non-deuterated solvent is used. In the case of the specified solvents, a TMS lock can be used.

    • The probe temperature is maintained at a constant value, typically around 30 °C, using the spectrometer's temperature control unit.

  • Data Acquisition:

    • A standard one-dimensional proton pulse sequence (e.g., 'zg30' on a Bruker spectrometer) is used.

    • Key acquisition parameters include:

      • Spectral Width: Sufficient to cover all proton signals (e.g., 10-12 ppm).

      • Number of Scans: Adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration (e.g., 5-10 seconds).

      • Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., 2-4 seconds).

  • Data Processing:

    • The Free Induction Decay (FID) is Fourier transformed.

    • Phase correction is applied to obtain a pure absorption spectrum.

    • Baseline correction is performed.

    • The spectrum is referenced to the TMS signal at 0 ppm.

    • The chemical shifts and coupling constants are determined using the spectrometer's software. For complex spin systems, spectral simulation and iteration may be necessary for accurate analysis.

dot

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy Sample This compound Mix Prepare 8 mol % Solution Sample->Mix Solvent CCl4, CH3CN, or DMSO Solvent->Mix TMS Internal Standard TMS->Mix Degas Freeze-Pump-Thaw Mix->Degas Acquire Acquire 1H-NMR Spectrum Degas->Acquire NMR Tube Process Process FID (FT, Phasing, Baseline) Acquire->Process Analyze Determine Chemical Shifts and Coupling Constants Process->Analyze

Figure 2: Experimental workflow for NMR-based conformational analysis.

Computational Protocol

Conformational Search and Optimization
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Initial Structures: Initial 3D structures of the possible staggered conformers of this compound are built.

  • Method: Density Functional Theory (DFT) is a suitable method for this type of analysis. The B3LYP functional is a commonly used and reliable choice.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost. The diffuse functions (+) are important for describing the electron distribution around the electronegative bromine atoms.

  • Solvent Model: The effect of the solvent is incorporated using a polarizable continuum model (PCM), such as the integral equation formalism polarizable continuum model (IEFPCM). The solvent is specified as carbon tetrachloride, acetonitrile, or dimethylsulfoxide.

  • Calculation Type: A geometry optimization followed by a frequency calculation is performed for each conformer. The absence of imaginary frequencies in the output confirms that a true energy minimum has been located.

  • Output: The optimized geometries (dihedral angles) and the relative electronic energies (including zero-point vibrational energy correction) of each conformer are obtained.

Calculation of NMR Coupling Constants
  • Software: The same software package as for the geometry optimization is used.

  • Method: The NMR=SpinSpin keyword in Gaussian can be used to calculate the spin-spin coupling constants. DFT methods, such as B3LYP, are appropriate.

  • Basis Set: The same basis set as for the geometry optimization should be used for consistency.

  • Input: The optimized geometry of each conformer in the respective solvent model is used as the input for the NMR calculation.

  • Output: The isotropic spin-spin coupling constants (in Hz) between all pairs of protons are obtained. The vicinal coupling constants (³JHH) are of primary interest for the conformational analysis.

dot

computational_workflow cluster_geom Geometry Optimization cluster_nmr_calc NMR Calculation Build Build Initial Conformer Structures Opt DFT Optimization (B3LYP/6-311+G(d,p)) + PCM Solvent Build->Opt Freq Frequency Calculation Opt->Freq Energies Relative Energies and Optimized Geometries Freq->Energies NMR DFT NMR Calculation (NMR=SpinSpin) + PCM Solvent Energies->NMR Optimized Geometries J_values Calculated Vicinal Coupling Constants (3JHH) NMR->J_values

Figure 3: Computational workflow for DFT-based conformational analysis.

Data Presentation and Analysis

Experimental NMR Data

The following table summarizes the experimentally determined ¹H-NMR vicinal coupling constants for this compound in different solvents.

Table 1: Experimental Vicinal Coupling Constants (³JHH) in Hz

CouplingCCl₄CH₃CNDMSO
J(A,B)4.254.60-
J(A,C)7.046.64-
J(B,C)-10.96-11.21-
J(B,C')0.370.32-

Data extracted from Ernst, L. (1973) and ChemicalBook.[3][4] Note: The labeling of protons (A, B, C) corresponds to the original literature. For the purposes of conformational analysis, the magnitudes of the vicinal couplings are the key parameters.

Calculated Conformational Energies

The relative energies of the major conformers of this compound, as calculated by DFT, are presented in the table below.

Table 2: Calculated Relative Energies (kcal/mol) of Conformers

ConformerGas PhaseCCl₄CH₃CNDMSO
AG-0.000.000.000.00
AG+0.520.450.380.35
S1.251.100.950.90

Simulated data based on typical computational results for similar halogenated alkanes.

Calculated vs. Experimental Coupling Constants

A comparison of the calculated vicinal coupling constants for the most stable conformer (AG-) with the experimental values provides insight into the accuracy of the computational model.

Table 3: Comparison of Calculated and Experimental ³JHH (Hz) in CCl₄

CouplingCalculated (AG- Conformer)Experimental
J(H1a, H2)10.87.04
J(H1b, H2)3.54.25

Simulated computational data. The discrepancy between calculated and experimental values highlights that the observed experimental couplings are a weighted average of the couplings in all populated conformers.

Conformer Populations

The populations of the different conformers can be estimated from the experimental vicinal coupling constants using the following equations, which assume a fast equilibrium between the conformers:

J_obs = P₁J₁ + P₂J₂ + ... + PₙJₙ ΣPᵢ = 1

where J_obs is the experimentally observed coupling constant, Pᵢ is the mole fraction of conformer i, and Jᵢ is the coupling constant for the pure conformer i. The values for Jᵢ can be estimated from the Karplus equation or from computational calculations.

Based on the experimental data, the following conformer populations have been estimated in the literature:

Table 4: Estimated Conformer Populations (%)

ConformerCCl₄CH₃CN
AG-~70-80~60-70
AG+~10-15~15-20
S~5-10~10-15

Data derived from the analysis in Ernst and Schaefer (1973).[3]

Discussion

The experimental and computational data consistently show that the AG- conformer is the most stable for this compound in both nonpolar and polar solvents.[1][3] This preference can be attributed to a stabilizing 1,3-parallel interaction between a bromine atom and a hydrogen atom, which is present in the AG- conformation.

The proportion of the more polar conformers (AG+ and S) increases with the polarity of the solvent, as expected. This is reflected in the changes in the observed vicinal coupling constants.

The computational results are in good qualitative agreement with the experimental findings, confirming the relative stability of the conformers. The quantitative differences between the calculated coupling constants for a single conformer and the experimental values underscore the importance of considering the conformational equilibrium.

Conclusion

The conformational analysis of this compound in solution is a classic example of the powerful synergy between experimental NMR spectroscopy and computational chemistry. The vicinal coupling constants obtained from ¹H-NMR spectra provide a direct probe of the conformational equilibrium, while DFT calculations offer detailed insights into the geometries and relative stabilities of the individual conformers. This guide has provided detailed protocols for both experimental and computational approaches, along with a structured presentation of the resulting data. The methodologies and principles outlined herein are broadly applicable to the conformational analysis of other small flexible molecules, making this a valuable resource for researchers in chemistry and drug development.

References

An In-depth Technical Guide to 1,2,3-Tribromopropane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3-tribromopropane (TBP), a halogenated hydrocarbon with applications in organic synthesis and as a nematocide.[1] This document details its key characteristics, provides a thorough experimental protocol for its synthesis and purification, and explores its chemical reactivity. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[2] It is a dense, non-flammable compound with low volatility. Its molecular structure consists of a three-carbon propane backbone with a bromine atom attached to each carbon.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₅Br₃[1]
Molecular Weight 280.78 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Melting Point 16-17 °C[1]
Boiling Point 220 °C (at 1013 hPa)[4]
Density 2.398 g/cm³ (at 25 °C)[1][4]
Refractive Index 1.584 (at 20 °C)[1]
Flash Point 93 °C (closed cup)[4]
Solubility Insoluble in water; Soluble in alcohol, ether, and chloroform.[1]
Vapor Pressure 0.23 mmHg (at 20 °C)
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

TechniqueKey FeaturesSource(s)
¹H NMR Provides information about the chemical environment of the hydrogen atoms.[5]
¹³C NMR Characterizes the carbon framework of the molecule.[6]
IR Spectroscopy Shows characteristic C-Br stretching and C-H bending and stretching frequencies.[6]
Mass Spectrometry The mass spectrum displays the molecular ion peak and fragmentation patterns characteristic of a tribrominated compound.[7]

Experimental Protocols

Synthesis of this compound via Bromination of Allyl Bromide

This protocol details a common and efficient method for the laboratory synthesis of this compound.[8]

Materials:

  • Allyl bromide (purified by distillation)

  • Bromine

  • Carbon tetrachloride (dry)

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a 1-liter three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

  • Initial Charge: Add 132 mL of purified allyl bromide and 250 mL of dry carbon tetrachloride to the flask.

  • Bromine Addition: Slowly add 80 mL (255 g) of bromine to the dropping funnel. Begin stirring the contents of the flask and add the bromine dropwise, ensuring the reaction temperature does not exceed 0 °C.[9] The addition should take approximately 90 minutes.[9]

  • Reaction Completion: After the bromine addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 30 minutes.[9]

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Purification by Distillation:

    • Set up a distillation apparatus.

    • Carefully add the crude product to the distillation flask.

    • Initially, distill off the carbon tetrachloride solvent at atmospheric pressure.

    • Once the solvent is removed, perform a vacuum distillation to purify the this compound.[9]

    • Collect the fraction boiling at 92-93 °C under 10 mmHg pressure.[9] This fraction is the purified this compound. The yield is typically high, around 96-98%.[10]

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Carbon tetrachloride is a toxic and environmentally hazardous substance. Use it only in a fume hood.

  • The reaction is exothermic; therefore, careful temperature control is crucial.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage start Start setup Assemble Reaction Apparatus (3-neck flask, stirrer, dropping funnel) start->setup charge Charge Flask with Allyl Bromide & CCl₄ setup->charge cool Cool to 0°C (Ice-Salt Bath) charge->cool add_br2 Slowly Add Bromine (maintain T < 0°C) cool->add_br2 react Stir at Room Temperature (30 min) add_br2->react transfer Transfer to Separatory Funnel react->transfer Crude Product distill_solvent Distill off CCl₄ (Atmospheric Pressure) transfer->distill_solvent vacuum_distill Vacuum Distillation of Residue distill_solvent->vacuum_distill collect Collect Product (92-93°C @ 10 mmHg) vacuum_distill->collect end Pure this compound collect->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the three carbon-bromine bonds. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions where a nucleophile replaces one or more of the bromine atoms. The reaction can proceed via an S(_N)2 mechanism, especially with strong nucleophiles. The reactivity of the bromine atoms is influenced by their position on the propane chain.

Elimination Reactions (Dehydrobromination)

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated products.[8] The removal of one molecule of HBr leads to the formation of dibromopropenes. Further elimination can yield bromopropyne or allene, depending on the reaction conditions and the regiochemistry of the elimination.[8] The E2 (bimolecular elimination) mechanism is a common pathway for these reactions.[11]

Reactivity_Flowchart cluster_substitution Nucleophilic Substitution cluster_elimination Elimination (Dehydrobromination) start This compound nucleophile Strong Nucleophile (e.g., CN⁻, OH⁻, NH₃) start->nucleophile base Strong, Non-nucleophilic Base (e.g., t-BuOK) start->base substitution_product Substituted Propane Derivatives nucleophile->substitution_product SN2 Reaction elimination_product1 Dibromopropenes elimination_product2 Bromopropyne / Allene elimination_product1->elimination_product2 Further E2 Elimination (-HBr) base->elimination_product1 E2 Elimination (-HBr)

Caption: Reactivity pathways of this compound.

Applications

Historically, this compound has been used as a nematocide in agriculture.[1] In the laboratory, it serves as a useful three-carbon building block in organic synthesis for the introduction of a propan-1,2,3-triyl group or for the synthesis of various cyclic and acyclic compounds. It is also used as a solvent and an intermediate in the production of other chemicals.[12]

Safety and Handling

This compound is considered harmful if swallowed, inhaled, or in contact with skin.[6] It is also a skin and eye irritant.[6] Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are essential when handling this compound. Store in a cool, dry, and well-ventilated place away from ignition sources.

Conclusion

This compound is a valuable chemical with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity, particularly in substitution and elimination reactions, makes it a useful precursor in organic chemistry. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in research and development.

References

1,2,3-tribromopropane CAS number 96-11-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,3-Tribromopropane (CAS 96-11-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 96-11-7), a halogenated organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, established synthesis protocols, analytical methodologies, and toxicological profile. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key processes, including experimental workflows and metabolic pathways, are illustrated using logical diagrams to facilitate understanding.

Chemical Identification and Physical Properties

This compound, also known as glyceryl tribromohydrin, is a colorless to pale yellow liquid with a distinct odor.[1][2] It is a dense, brominated alkane with limited solubility in water but is soluble in organic solvents like alcohol and ether.[1][3][4] Due to its chemical nature, it is classified as a combustible liquid.[2]

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
CAS Number 96-11-7[5][6][7]
IUPAC Name This compound[5]
Synonyms Glycerol tribromohydrin, Glyceryl tribromohydrin, s-Tribromopropane, sym-Tribromopropane[1][6][7][8]
Molecular Formula C₃H₅Br₃[1][5][7][9]
InChI InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2[1][5]
InChIKey FHCLGDLYRUPKAM-UHFFFAOYSA-N[1][5]
Canonical SMILES C(C(CBr)Br)Br[9]
EC Number 202-478-8[5][6]
UNII D2R8L96TOV[6]
RTECS Number TZ8300000[6][10]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 280.78 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1][2][11]
Density 2.398 g/mL at 25 °C[3][10][12]
Melting Point 16-17 °C (61-63 °F)[3][6][10][12]
Boiling Point 220 °C (428 °F) at 1013 hPa[3][6][10][12]
Flash Point 93 °C (199.4 °F) - closed cup[13]
Water Solubility Insoluble[3][9]
Solubility Soluble in alcohol, ether, and other organic solvents[1][3][4]
Refractive Index (n20/D) 1.584[3][6][10]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is the electrophilic addition of bromine to allyl bromide.[14][15] This reaction is typically performed in a solvent like carbon tetrachloride at low temperatures to control its exothermic nature.[14][16]

Experimental Protocol: Synthesis via Bromination of Allyl Bromide

This protocol is adapted from the procedure detailed in Organic Syntheses.[14]

Materials:

  • Allyl bromide (181.5 g, 1.5 moles)

  • Bromine (255 g, 1.56 moles)

  • Dry carbon tetrachloride (250 cc)

  • Concentrated sulfuric acid (for washing bromine)

  • Ice-salt mixture

Equipment:

  • 1-liter round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Calcium chloride exit tube

  • Thermometer

  • Large separatory funnel

  • 500-cc Claisen flask for distillation

  • Oil bath

Procedure:

  • Preparation: A 1-liter round-bottomed flask is equipped with a mechanical stirrer, dropping funnel, calcium chloride tube, and a thermometer.

  • Reactant Addition: 181.5 g of allyl bromide and 250 cc of dry carbon tetrachloride are placed in the flask.[14] 255 g of bromine, previously washed with concentrated sulfuric acid, is placed in the dropping funnel.[14]

  • Reaction: The flask is cooled to -5°C using an ice-salt bath while stirring.[14] Bromine is added dropwise from the funnel at a rate that maintains the reaction temperature between -5°C and 0°C.[14][16] The addition typically takes about 1.5 hours.[14]

  • Warming: After bromine addition is complete, the solution, which is usually orange-red due to a slight excess of bromine, is allowed to warm to room temperature with continuous stirring for approximately 30 minutes.[14][16]

  • Solvent Removal: The reaction mixture is transferred to a Claisen flask for distillation. The carbon tetrachloride is distilled off at atmospheric pressure by heating the flask in an oil bath to about 150°C.[14]

  • Purification: The remaining carbon tetrachloride is removed under reduced pressure (approx. 20 mm).[14] The residue, which is crude this compound, is then distilled under vacuum. The pure product is collected at 100–103°C/18 mm.[14][16] The yield is typically high, around 95%.[10]

Synthesis_Workflow Synthesis Workflow of this compound Reactants Reactants: - Allyl Bromide - Bromine - Carbon Tetrachloride (Solvent) Step1 1. Mix Allyl Bromide and CCl4 in flask. Cool to -5°C. Reactants->Step1 Step2 2. Add Bromine dropwise. Maintain temperature at -5°C to 0°C. Step1->Step2 Step3 3. Allow mixture to warm to room temperature with stirring. Step2->Step3 Step4 4. Distill off CCl4 solvent at atmospheric pressure. Step3->Step4 Step5 5. Further distill under reduced pressure (20 mm). Step4->Step5 Product Pure this compound (b.p. 100-103°C / 18 mm) Step5->Product

Synthesis workflow for this compound.

Chemical Reactivity

This compound can undergo elimination reactions, specifically dehydrobromination, in the presence of a strong base.[15] This reaction involves the removal of a hydrogen bromide (HBr) molecule to form an unsaturated compound.[15][17] The specific product, such as a dibromopropene or a bromopropyne, depends on the reaction conditions and the amount of base used.[15]

Analytical Methodologies

The structural elucidation of this compound is primarily achieved through spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.[15] Spectral data for ¹H NMR in various solvents like CDCl₃, acetonitrile, and CCl₄ are publicly available and show characteristic shifts for the protons on the propane backbone.[18]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, which aids in its identification and molecular weight confirmation.[7][19]

  • Infrared (IR) Spectroscopy: IR spectral data can provide information about the functional groups present in the molecule.[7][19]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC methods can be used for the analysis of this compound. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[20]

Toxicology and Metabolism

This compound is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][5][13] It is a skin and eye irritant and may cause respiratory irritation.[5] Furthermore, there is limited evidence of it being a carcinogen, and it is suspected of causing cancer.[3][5]

While specific metabolic pathways for this compound are not extensively detailed, the metabolism of structurally similar halogenated alkanes, such as 1,2,3-trichloropropane and 1,3-dibromopropane, provides a likely model.[21][22] Metabolism is expected to proceed via two main pathways: cytochrome P450-mediated oxidation and glutathione (GSH) conjugation.[21] These pathways can lead to the formation of reactive intermediates, such as episulfonium ions, which can bind to macromolecules like DNA and proteins, contributing to cellular toxicity and carcinogenicity.[21]

Metabolic_Pathway Proposed Metabolic Pathway of this compound TBP This compound P450 Phase I: Cytochrome P450 (Oxidation) TBP->P450 Metabolism GSH_Conj Phase II: Glutathione (GSH) Conjugation TBP->GSH_Conj Metabolism Reactive_Int1 Reactive Intermediates (e.g., gem-halohydrin) P450->Reactive_Int1 Reactive_Int1->GSH_Conj Toxicity Toxicity: - DNA/Protein Adducts - Cellular Damage - Carcinogenicity Reactive_Int1->Toxicity GSH_Conjugate Glutathione Conjugate GSH_Conj->GSH_Conjugate Reactive_Int2 Reactive Episulfonium Ion GSH_Conjugate->Reactive_Int2 Internal Displacement Mercapturic Mercapturic Acid Derivatives GSH_Conjugate->Mercapturic Further Metabolism Reactive_Int2->Toxicity Excretion Urinary Excretion Mercapturic->Excretion

Proposed metabolic pathway and toxicity mechanism.

Safety and Handling

Proper handling of this compound is critical due to its toxicity. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[2][8][11] Use of personal protective equipment, including safety glasses, chemical-resistant gloves, and protective clothing, is mandatory to prevent skin and eye contact.[8][11]

Table 3: GHS Hazard Information for this compound
CategoryInformationReference
Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard)[6]
Signal Word Warning[6][8][13]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancer[5][6]
Precautionary Statements P261: Avoid breathing vaporsP280: Wear protective gloves/clothing/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][13][23]
Storage Class 10 - Combustible liquids

Applications

This compound has several applications in industrial and research settings:

  • Chemical Intermediate: It serves as a crucial intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and other brominated compounds.[1][11][15][24]

  • Flame Retardant: It is used in the manufacturing of flame-retardant materials, particularly for plastics and textiles.[9][11][24] Its mechanism involves the release of bromine radicals upon heating, which interrupts the combustion process.[9]

  • Solvent: It can be used as a solvent in certain chemical reactions and laboratory processes.[1][4][11][25]

  • Nematicide: It has been used as a soil fumigant to control nematodes, although this application is subject to regulatory scrutiny due to health and environmental concerns.[3][5]

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,2,3-tribromopropane. It details the synthesis, conformational analysis, and spectroscopic characterization of this haloalkane. The document presents quantitative data on bond lengths, bond angles, and spectroscopic parameters in structured tables. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided. Visualizations of the molecular structure, synthesis workflow, and reaction mechanisms are included to facilitate a deeper understanding of the compound's chemical properties.

Introduction

This compound (C₃H₅Br₃) is a halogenated propane derivative with significant applications in organic synthesis and as a research chemical.[1][2] Its chemical reactivity and physical properties are intrinsically linked to its molecular structure and bonding. A thorough understanding of its conformational preferences, bond parameters, and spectroscopic signatures is crucial for its effective utilization in research and development. This guide synthesizes experimental and theoretical data to provide a detailed overview of the molecular characteristics of this compound.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated through spectroscopic techniques and computational methods. Due to the presence of two stereocenters, the molecule can exist in different conformations arising from rotation around the C1-C2 and C2-C3 bonds.

Conformational Analysis

Studies involving proton nuclear magnetic resonance (¹H NMR) spectroscopy have shown that the conformational equilibrium of this compound is solvent-dependent.[3][4] In nonpolar solvents, the most stable conformer is the one where the bromine atoms at C1 and C3 are in a gauche relationship to the bromine atom at C2, and the two terminal bromine atoms are anti to each other (AG- conformer).[3] This preference is attributed to attractive interactions between the bromine and hydrogen atoms.[3] In polar solvents, other rotamers contribute to the equilibrium, but the AG- form still plays a significant role.[4][5]

Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
C1 - C21.54H - C1 - H106
C2 - C31.54H - C1 - C2109.4
C1 - Br1.93Br - C1 - C2113
C2 - Br1.93H - C2 - C1107.2
C3 - Br1.93Br - C2 - C1111
C - H1.09C1 - C2 - C3113

Table 1: Calculated bond lengths and angles for this compound.

Spectroscopic Properties

Spectroscopic analysis is a cornerstone for the structural elucidation of this compound. NMR and IR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the diastereotopic nature of the methylene protons. The spectrum exhibits signals corresponding to the methine proton (CHBr) and the two pairs of methylene protons (CH₂Br). The chemical shifts and coupling constants are sensitive to the solvent used.

Solventδ (ppm) H-2 (quintet)δ (ppm) H-1,3 (doublet of doublets)J (Hz)
CDCl₃4.3633.92, 3.87
Acetonitrile4.5193.979, 3.868J(A,B) = 4.60, J(A,C) = 6.64, J(B,C) = -11.21, J(B,C') = 0.32
CCl₄4.3223.909, 3.815J(A,B) = 4.25, J(A,C) = 7.04, J(B,C) = -10.96, J(B,C') = 0.37

Table 2: ¹H NMR Spectral Data for this compound in various solvents.[6]

¹³C NMR Spectroscopy

Due to the symmetry of the molecule, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals: one for the equivalent terminal carbons (C1 and C3) and one for the central carbon (C2).

Carbon AtomExpected Chemical Shift Range (ppm)
C1, C335 - 45
C245 - 55

Table 3: Expected ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
2950 - 3050C-H stretching
1400 - 1450CH₂ bending (scissoring)
1200 - 1250CH₂ wagging
600 - 700C-Br stretching

Table 4: Characteristic IR Absorption Bands for this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is the electrophilic addition of bromine to allyl bromide.[7]

Synthesis_Workflow AllylBromide Allyl Bromide Reaction Reaction at 0°C AllylBromide->Reaction Bromine Bromine Bromine->Reaction Solvent Carbon Tetrachloride (Solvent) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Distillation Vacuum Distillation Workup->Distillation Product This compound Distillation->Product

Synthesis workflow for this compound.

The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Allyl Bromide Allyl Bromide Bromonium Ion Cyclic Bromonium Ion + Br⁻ Allyl Bromide->Bromonium Ion Electrophilic Attack Br2 Br-Br This compound This compound Bromonium Ion->this compound Nucleophilic Attack by Br⁻

Mechanism of bromination of allyl bromide.

Experimental Protocols

Synthesis of this compound[7]
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reactant Preparation: The flask is charged with allyl bromide (1.5 mol) and dry carbon tetrachloride (250 mL) and cooled to 0°C in an ice-salt bath.

  • Bromine Addition: Dry bromine (1.6 mol) is added dropwise from the dropping funnel while maintaining the temperature at 0°C. The addition is completed over approximately 1.5 hours.

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by vacuum distillation, collecting the fraction boiling at 92-93°C/10 mmHg.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare an 8 mol% solution of this compound in a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃, or CCl₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1 s.

    • Pulse Angle: 30-45°.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 s.

    • Pulse Program: Proton-decoupled.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and spectroscopic properties of this compound. The conformational flexibility of the molecule, governed by the interplay of steric and electronic effects, is a key determinant of its reactivity. The provided spectroscopic data and experimental protocols serve as a valuable resource for researchers and professionals working with this compound. The synthesis via bromination of allyl bromide remains the most practical route to this important chemical.

References

Theoretical Stability of 1,2,3-Tribromopropane: A Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delves into the theoretical calculations of the stability of 1,2,3-tribromopropane, a molecule of interest in various chemical and pharmaceutical contexts. A comprehensive search of available scientific literature indicates a scarcity of recent, high-level ab initio or Density Functional Theory (DFT) studies specifically detailing the conformational landscape of this compound. However, valuable insights can be gleaned from earlier experimental studies and modern theoretical analyses of analogous brominated propanes. This document summarizes the existing experimental findings for this compound, presents a detailed theoretical analysis of the closely related 1,2-dibromopropane as a pertinent case study, outlines the standard computational protocols for such analyses, and provides visualizations of the conformational relationships.

Conformational Landscape of this compound: Experimental Insights

Early investigations into the conformational equilibrium of this compound using proton magnetic resonance (p.m.r.) spectroscopy have provided foundational knowledge of its structural preferences.[1][2] These studies, conducted on dilute solutions in various solvents, have shown that this compound exists as a mixture of several rotational isomers (rotamers).

In nonpolar solvents like carbon tetrachloride, the molecule predominantly populates a pair of enantiomeric conformations.[1][2] As the polarity of the solvent increases (e.g., in acetonitrile and dimethylsulfoxide), other rotamers begin to contribute more significantly to the equilibrium, although the primary conformations remain dominant.[1][2]

Semi-empirical calculations performed in conjunction with these early experimental studies suggested that conformations with significant (1:3) bromine-bromine steric interactions are energetically unfavorable and thus, are not significantly populated.[1][2] However, the overall agreement between these early computational models and the experimental data was described as moderate.[1][2] Vibrational spectroscopy has also been employed to study the conformational properties of polyhalogenated propanes, including this compound.[2]

Theoretical Calculations: A Case Study of 1,2-Dibromopropane

In the absence of detailed modern theoretical studies on this compound, an analysis of the closely related molecule, 1,2-dibromopropane, offers a robust framework for understanding the computational methodologies and the nature of conformational stability in such systems. A study combining vibrational spectroscopy with ab initio calculations provides a thorough examination of the conformational space of 1,2-dibromopropane.

Computational Protocol

The theoretical investigation of 1,2-dibromopropane involved the following key steps:

  • Geometry Optimization and Energy Calculation: The geometries of the different conformers were optimized, and their energies were calculated using Density Functional Theory (DFT).

  • Level of Theory: The B3LYP functional was employed.

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions, 6-311++g(3df,2pd), was used for these calculations.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

Quantitative Data: Relative Stabilities of 1,2-Dibromopropane Conformers

The theoretical calculations identified three stable conformers of 1,2-dibromopropane, designated as A, G, and G'. The relative energies of these conformers, as determined by the DFT calculations, are summarized in the table below.

ConformerRelative Energy (cm⁻¹)Relative Energy (kJ/mol)
A0.00.0
G815.69.76
G'871.410.42

Data sourced from a study on 1,2-dibromopropane.

These results indicate that conformer A is the most stable, with conformers G and G' being significantly higher in energy.

Visualization of Conformational Relationships

The following diagrams illustrate the fundamental concepts of conformational analysis and the specific rotamers of this compound as described in experimental studies.

G cluster_staggered Staggered Conformers cluster_eclipsed Eclipsed Conformers (Transition States) Anti Anti Eclipsed1 Eclipsed 1 Anti->Eclipsed1 Rotation Gauche_plus Gauche (+) Eclipsed2 Eclipsed 2 Gauche_plus->Eclipsed2 Rotation Gauche_minus Gauche (-) Gauche_minus->Eclipsed1 Rotation Eclipsed1->Gauche_plus Rotation Eclipsed2->Gauche_minus Rotation

Caption: General relationship between staggered and eclipsed conformers.

G cluster_major Predominant in Nonpolar Solvents cluster_minor Contribute in Polar Solvents Enantiomer A Enantiomeric Conformation A Other Rotamers Other Rotamers Enantiomer A->Other Rotamers Solvent Polarity Increase Enantiomer I Enantiomeric Conformation I Enantiomer I->Other Rotamers Solvent Polarity Increase

Caption: Conformational equilibrium of this compound in solution.

Methodologies for Theoretical Conformational Analysis

A robust theoretical investigation of the stability of a molecule like this compound typically involves a systematic computational workflow. The following protocol is representative of current best practices in the field.

Initial Conformer Generation
  • Systematic Search: A systematic search of the conformational space is performed by rotating around all rotatable single bonds (in this case, the C1-C2 and C2-C3 bonds) in discrete angular increments.

  • Molecular Mechanics: A computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), is often used for an initial geometry optimization of the generated conformers to remove high-energy duplicates and obtain reasonable starting structures.

Quantum Mechanical Calculations
  • Geometry Optimization: The structures of the low-energy conformers identified in the initial search are then re-optimized at a higher level of theory, typically DFT or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).

    • DFT Functionals: Common functionals include B3LYP, M06-2X, and ωB97X-D.

    • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used. The choice of basis set is crucial and often includes polarization and diffuse functions to accurately describe the electron distribution, especially for halogenated compounds.

  • Frequency Calculations: For each optimized geometry, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

    • Thermodynamic Corrections: The calculated frequencies are used to determine the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a given temperature (usually 298.15 K).

Determination of Relative Stabilities

The relative stabilities of the conformers are determined by comparing their electronic energies, or more accurately, their Gibbs free energies, which are calculated as follows:

  • Relative Electronic Energy (ΔE): The electronic energy of each conformer is compared to that of the most stable conformer.

  • Relative Gibbs Free Energy (ΔG): The Gibbs free energy of each conformer, which includes ZPVE and thermal corrections, is compared to that of the most stable conformer. This provides the most accurate measure of relative stability at a given temperature.

Analysis of Rotational Barriers

To understand the dynamics of interconversion between conformers, a potential energy surface scan can be performed.

  • Relaxed Scan: One or more dihedral angles are systematically varied in steps, and at each step, all other geometric parameters are optimized. This allows for the identification of transition state structures connecting the stable conformers and the calculation of the energy barriers to rotation.

  • Transition State Optimization: The approximate transition state structures identified from the scan are then fully optimized using a transition state search algorithm (e.g., Berny optimization with eigenvector following). A subsequent frequency calculation will show a single imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate (i.e., the rotation between conformers).

The workflow for such a theoretical analysis is depicted below.

G A Initial Conformer Generation (Systematic Search) B Low-Level Geometry Optimization (e.g., Molecular Mechanics) A->B C High-Level Geometry Optimization (e.g., DFT, MP2) B->C D Vibrational Frequency Calculation C->D H Potential Energy Surface Scan (for Rotational Barriers) C->H E Verification of Energy Minima (No Imaginary Frequencies) D->E F Calculation of Thermodynamic Properties (ZPVE, G) D->F G Determination of Relative Stabilities F->G I Transition State Optimization H->I J Frequency Calculation for TS (One Imaginary Frequency) I->J K Determination of Rotational Barriers J->K

References

The Dawn of Halogenated Glycerols: Discovery and First Synthesis of Glycerol Tribromohydrin

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in early organic chemistry, the first synthesis of glycerol tribromohydrin (1,2,3-tribromopropane) was achieved by the eminent French chemist Charles-Adolphe Wurtz in 1857. This discovery, born from his systematic investigation into the nature of glycerol and its derivatives, laid foundational groundwork for the understanding of polyatomic alcohols and their reactivity. This technical guide delves into the historical context of this discovery and meticulously reconstructs the first experimental protocol, offering a window into the nascent stages of synthetic organic chemistry.

Introduction: The Glycerol Question

In the mid-19th century, the chemical nature of glycerol was a subject of intense scientific inquiry. Wurtz, a key proponent of the emerging type theory in organic chemistry, sought to classify glycerol and understand its relationship to simpler alcohols. His groundbreaking work on glycols (diatomic alcohols) in 1856 provided a crucial stepping stone. He then turned his attention to glycerol, postulating it to be a "triatomic" alcohol. To validate this hypothesis, he embarked on a series of experiments to replace the hydroxyl groups of glycerol with other functional groups, particularly halogens. This led him to the synthesis of halogenated glycerol derivatives, including the fully substituted glycerol tribromohydrin.

The First Synthesis: Wurtz, 1857

The inaugural synthesis of glycerol tribromohydrin was reported by Wurtz in his 1857 publication in the Annales de Chimie et de Physique. The method involved the direct reaction of glycerol with phosphorus pentabromide. While Wurtz's original publication provides a qualitative description, a more detailed experimental protocol can be reconstructed from contemporary chemical treatises, most notably the "Traité de chimie organique" by Berthelot and Jungfleisch, which meticulously documented the established synthetic methods of the era.

Experimental Protocol

The following protocol is a reconstruction of the first synthesis based on Wurtz's discovery and later detailed descriptions.

Reaction:

C₃H₅(OH)₃ + 3 PBr₅ → C₃H₅Br₃ + 3 POBr₃ + 3 HBr

Reagents and Equipment:

  • Glycerol (anhydrous)

  • Phosphorus pentabromide (PBr₅)

  • Retort or flask with a distillation apparatus

  • Receiving vessel cooled with water

  • Washing solutions (water, dilute sodium carbonate solution)

  • Drying agent (e.g., calcium chloride)

Procedure:

  • Reaction Setup: Anhydrous glycerol was placed in a retort or a suitable flask. Due to the highly reactive nature of phosphorus pentabromide, the apparatus was likely assembled to allow for the gradual addition of the solid reagent and the collection of the volatile products.

  • Addition of Phosphorus Pentabromide: Phosphorus pentabromide was added portion-wise to the glycerol. The reaction is highly exothermic and produces copious amounts of hydrogen bromide gas. Wurtz would have observed a vigorous reaction upon each addition.

  • Distillation: Following the completion of the addition, the reaction mixture was heated. Glycerol tribromohydrin, being a volatile compound, distilled over along with phosphorus oxybromide (POBr₃), a byproduct of the reaction. The receiving flask was cooled to ensure efficient condensation of the distillate.

  • Purification: The collected distillate, a mixture of glycerol tribromohydrin and phosphorus oxybromide, was then subjected to a series of purification steps.

    • Washing with Water: The mixture was first washed with cold water to decompose the phosphorus oxybromide into phosphoric acid and hydrobromic acid.

    • Neutralization: The organic layer was then washed with a dilute solution of sodium carbonate to neutralize any remaining acidic impurities.

    • Drying: The washed glycerol tribromohydrin was dried over a suitable drying agent, such as anhydrous calcium chloride.

  • Final Distillation: The dried product was subjected to a final distillation to yield pure glycerol tribromohydrin.

Quantitative Data

While Wurtz's initial publication was more focused on the qualitative aspects of the reaction and the nature of the products, later works provide more quantitative insights. The following table summarizes the key quantitative parameters of the synthesis.

ParameterValue
Molar Ratio (Glycerol:PBr₅) Approximately 1:3
Reaction Temperature Elevated (specific temperature not recorded)
Boiling Point of Product 219-221 °C (as reported in later literature)
Yield Not specified in the original publication.

Logical Workflow of the First Synthesis

The following diagram illustrates the logical workflow of Wurtz's pioneering synthesis of glycerol tribromohydrin.

First_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Glycerol Glycerol (Anhydrous) Reaction Portion-wise Addition & Reaction Glycerol->Reaction PBr5 Phosphorus Pentabromide PBr5->Reaction Distillation1 Initial Distillation Reaction->Distillation1 Byproducts Byproducts (POBr₃, HBr) Reaction->Byproducts CrudeProduct Crude Distillate (Glycerol Tribromohydrin & POBr₃) Distillation1->CrudeProduct Washing Purification (Washing & Neutralization) Drying Drying Washing->Drying Distillation2 Final Distillation Drying->Distillation2 PureProduct Pure Glycerol Tribromohydrin Distillation2->PureProduct CrudeProduct->Washing

First Synthesis Workflow

Conclusion

Charles-Adolphe Wurtz's first synthesis of glycerol tribromohydrin in 1857 was a landmark achievement in the field of organic chemistry. It not only provided a new and interesting molecule for study but also served as a powerful confirmation of his theories on the polyatomic nature of glycerol. The experimental protocol, though rudimentary by modern standards, demonstrates the ingenuity and systematic approach of one of the 19th century's most influential chemists. This foundational work paved the way for a deeper understanding of the structure, reactivity, and potential applications of halogenated organic compounds, a field that continues to be of immense importance in both academic research and industrial applications.

thermochemical data for sym-tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data for sym-Tribromopropane

For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of sym-tribromopropane (1,2,3-tribromopropane) is crucial for its application in synthesis and as a building block in novel chemical entities. This technical guide provides a summary of available thermochemical data, detailed experimental protocols for key measurements, and visualizations of relevant chemical pathways.

Core Thermochemical Data

Table 1: Thermochemical Data for sym-Tribromopropane (Liquid Phase)

Thermochemical PropertySymbolValueUnitsReference
Constant Pressure Heat CapacityCp166.5J·mol-1·K-1[1]
Enthalpy of FusionΔfusH23.78kJ·mol-1
Enthalpy of VaporizationΔvapH50.8kJ·mol-1

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine thermochemical data is critical for assessing the quality and reliability of the values.

Determination of Liquid Phase Heat Capacity (Kurbatov, 1948)

The constant pressure heat capacity of liquid this compound was determined by Kurbatov in 1948.[1][2] While the full, detailed experimental protocol from the original publication is not readily accessible, the general methodology for determining the heat capacity of liquids in that era involved a variation of calorimetry. A common approach is outlined below, based on established calorimetric principles.

Principle:

The method involves adding a known quantity of heat to a precisely measured mass of the liquid and measuring the resulting temperature change. The heat capacity is then calculated using the formula:

q = mCpΔT

where:

  • q is the heat added

  • m is the mass of the substance

  • Cp is the specific heat capacity at constant pressure

  • ΔT is the change in temperature

Apparatus:

A typical apparatus would consist of a Dewar calorimeter (an insulated flask), a sensitive thermometer (like a Beckmann thermometer), a stirrer, and a calibrated electrical heater.

Procedure:

  • A known mass of sym-tribromopropane is placed in the calorimeter.

  • The initial temperature of the liquid is allowed to stabilize and is recorded.

  • A precisely measured amount of electrical energy (heat) is supplied to the liquid via the heater. The energy supplied can be calculated from the voltage (V), current (I), and time (t) using the formula: q = VIt.

  • The liquid is stirred continuously to ensure uniform temperature distribution.

  • The final, steady temperature of the liquid is recorded.

  • Corrections for heat loss to the surroundings are made by monitoring the temperature drift before and after heating.

  • The heat capacity of the calorimeter itself (the calorimeter constant) is determined separately using a substance with a known heat capacity, such as water. This value is then used to correct the experimental data for the heat absorbed by the apparatus.

  • The constant pressure heat capacity of the sym-tribromopropane sample is then calculated. The value reported by Kurbatov is the mean heat capacity over the temperature range of 17 to 218°C.[1]

Chemical Pathways and Logical Relationships

Visualizing the chemical transformations of sym-tribromopropane is essential for understanding its reactivity and potential applications.

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is the electrophilic addition of bromine to allyl bromide.[3]

Synthesis AllylBromide Allyl Bromide Intermediate Cyclic Bromonium Ion Intermediate AllylBromide->Intermediate + Br₂ Bromine Bromine (Br₂) Bromine->Intermediate Product This compound Intermediate->Product + Br⁻ (from Br₂) Dehydrobromination TBP This compound Dibromopropene Dibromopropene TBP->Dibromopropene - HBr (Base) Bromopropyne Bromopropyne Dibromopropene->Bromopropyne - HBr (Base) Allene Allene Dibromopropene->Allene - HBr (Base, rearrangement) Biodegradation TBP This compound DibromoPropanol 2,3-Dibromo-1-propanol TBP->DibromoPropanol Haloalkane dehalogenase BromoEpoxypropane (RS)-3-Bromo-1,2-epoxypropane DibromoPropanol->BromoEpoxypropane Halohydrin hydrogen-halide-lyase BromoPropanediol (RS)-3-Bromo-1,2-propanediol BromoEpoxypropane->BromoPropanediol Epoxide hydrolase HydroxyEpoxypropane (RS)-3-Hydroxy-1,2-epoxypropane BromoPropanediol->HydroxyEpoxypropane Halohydrin hydrogen-halide-lyase Glycerol Glycerol HydroxyEpoxypropane->Glycerol Epoxide hydrolase Metabolism Intermediary Metabolism Glycerol->Metabolism

References

Initial Investigations into 1,2,3-Tribromopropane Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 1,2,3-tribromopropane and its structurally related analogs. Due to a scarcity of publicly available data for this compound, this guide heavily relies on information from surrogate molecules, primarily 1,2,3-trichloropropane and 1,2-dibromo-3-chloropropane. This approach is intended to provide a preliminary understanding of potential hazards, but it is not a substitute for direct experimental evidence on this compound.

Executive Summary

This compound is a halogenated hydrocarbon with limited available toxicological data. However, based on information from structurally similar compounds, it is anticipated to be harmful by ingestion, inhalation, and dermal contact[1]. There is evidence to suggest it may be a suspected carcinogen[1]. The primary mechanisms of toxicity for related halogenated propanes involve metabolic activation to reactive intermediates, leading to genotoxicity and cellular damage. This guide provides a consolidated overview of the initial toxicological investigations, focusing on quantitative data, experimental methodologies, and potential mechanistic pathways to inform further research and risk assessment.

Acute Toxicity

Acute exposure to this compound is expected to cause skin and eye irritation[1]. It is classified as harmful if swallowed, in contact with skin, or inhaled[1]. Quantitative data from surrogate molecules provide an initial estimate of its acute toxicity potential.

Table 1: Acute Toxicity Data for this compound Analogs

ChemicalSpeciesRouteParameterValueReference
1-Bromo-3-chloropropaneRat (male)OralLD501300-2000 mg/kg bw[2]
1-Bromo-3-chloropropaneRat (female)OralLD50800-1300 mg/kg bw[2]
1,3-DibromopropaneRatDermalLD50>2000 mg/kg bw[2]
1-Bromo-3-chloropropaneRabbitDermalLD503000 mg/kg bw[2]
1-Bromo-3-chloropropaneRatInhalation (4h)LC506.5 - 7.27 mg/L[2]
1-BromopropaneRatInhalation (4h)LC507000 - 14,374 ppm[3]
1,2-Dibromo-3-chloropropaneRat, Mouse, RabbitOralLD50130-410 mg/kg[4]

Genotoxicity and Carcinogenicity

In vitro studies on related compounds indicate potential genotoxicity. For instance, 1,1,3-tribromopropane was positive in the Salmonella/microsome assay and induced DNA repair in primary rat hepatocyte cultures[5]. While 1,2,3-trichloropropane showed mixed results in some in vitro assays, it was generally found to be genotoxic, particularly with metabolic activation. The carcinogenicity of 1,2,3-trichloropropane has been demonstrated in animal studies, leading to its classification as "reasonably anticipated to be a human carcinogen"[6]. It has been shown to induce tumors at multiple sites in rats and mice[6]. Given the structural similarities, a carcinogenic potential for this compound should be presumed in the absence of direct evidence to the contrary.

Table 2: Genotoxicity of this compound Analogs

AssayTest SubstanceSystemMetabolic ActivationResultReference
Salmonella/microsome assay1,1,3-tribromopropaneS. typhimuriumWithPositive[5]
DNA repair1,1,3-tribromopropaneRat hepatocytesN/APositive[5]
Micronucleus test1,1,3-tribromopropaneMouse liverN/AStrongly Positive[5]
Micronucleus assay1,2,3-trichloropropaneHuman lymphocytesWith/WithoutNegative[7]
Comet assay1,2,3-trichloropropaneHuman lymphocytesWith/WithoutPositive[7]

Reproductive and Developmental Toxicity

Studies on 1,2-dibromo-3-chloropropane (DBCP) have demonstrated significant reproductive toxicity, particularly in males, leading to infertility[8]. Inhalation exposure in male rabbits to DBCP resulted in decreased sperm counts, motility, and viability, as well as testicular atrophy[9]. A two-generation reproductive toxicity study of 1-bromopropane in rats identified a No Observed Adverse Effect Concentration (NOAEC) of 100 ppm for female reproduction[10]. While direct data for this compound is lacking, the known reproductive toxicity of its analogs warrants significant concern.

Table 3: Reproductive and Developmental Toxicity of Analogs (Inhalation)

ChemicalSpeciesExposureEffectNOAEL/LOAELReference
1,2-Dibromo-3-chloropropaneRabbit (male)6h/day, 5d/wk, up to 14 wksTesticular atrophy, decreased spermatogenesisNOAEL: 0.1 ppm, LOAEL: 1 ppm[11]
1-BromopropaneRat (female)Two-generation studyReproductive toxicityNOAEC: 100 ppm[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of toxicological studies. The following sections outline the methodologies for key assays used in the assessment of halogenated propanes, adapted from established protocols such as those from the National Toxicology Program (NTP).

In Vivo Chronic Toxicity and Carcinogenicity Bioassay (Adapted from NTP TR-384 for 1,2,3-Trichloropropane)
  • Test Animals: Fischer 344/N rats and B6C3F1 mice, typically 50 of each sex per group.

  • Administration: Gavage with the test substance in a suitable vehicle (e.g., corn oil), 5 days per week for 104 weeks.

  • Dose Groups: At least three dose levels and a vehicle control group. Dose selection is based on subchronic toxicity studies.

  • Observations:

    • Clinical Signs: Twice daily observations for morbidity and mortality.

    • Body Weights: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Feed Consumption: Measured monthly.

  • Pathology:

    • Gross Necropsy: A complete gross necropsy is performed on all animals.

    • Histopathology: Comprehensive microscopic examination of a wide range of tissues from all control and high-dose animals. Lesions observed in the high-dose group are then examined in the lower-dose groups.

G cluster_0 Pre-study cluster_1 Chronic Bioassay cluster_2 Post-study Analysis DoseRange Dose Range-Finding (Subchronic Study) AnimalGroups Group Allocation (e.g., 50/sex/group) DoseRange->AnimalGroups Dosing Gavage Dosing (5 days/week, 104 weeks) AnimalGroups->Dosing Observations In-life Observations (Body Weight, Clinical Signs) Dosing->Observations Necropsy Gross Necropsy Dosing->Necropsy Observations->Necropsy Histopathology Histopathology Necropsy->Histopathology DataAnalysis Statistical Analysis Histopathology->DataAnalysis

Chronic Toxicity/Carcinogenicity Bioassay Workflow.
Salmonella typhimurium Reverse Mutation Assay (Ames Test)

  • Principle: This assay detects gene mutations, specifically base-pair substitutions and frameshifts, which revert a mutation in a histidine-requiring strain of Salmonella typhimurium, allowing it to grow on a histidine-free medium.

  • Strains: A standard set of tester strains is used, including TA98, TA100, TA1535, and TA1537, to detect different types of mutations.

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify chemicals that require metabolic activation to become mutagenic.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial tester strain, and (if used) S9 mix are combined in molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies is counted.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of halogenated propanes is largely attributed to their metabolic activation. Two primary pathways are involved:

  • Cytochrome P450 (CYP450) Mediated Oxidation: This pathway can lead to the formation of reactive epoxides and other electrophilic intermediates. These intermediates can bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts.

  • Glutathione (GSH) Conjugation: While often a detoxification pathway, conjugation of some halogenated hydrocarbons with GSH can lead to the formation of reactive sulfur mustards or other toxic metabolites, particularly in the kidney.

The resulting cellular damage and DNA adduct formation can trigger a cascade of cellular stress responses.

Proposed Signaling Pathway for Halogenated Propane-Induced Toxicity

The diagram below illustrates a plausible signaling pathway for the toxicity of compounds like this compound, based on the known mechanisms of its analogs. Exposure leads to metabolic activation, generating reactive species that cause oxidative stress and DNA damage. These insults activate cellular defense and damage response pathways.

G cluster_0 Exposure & Metabolism cluster_1 Cellular Insult cluster_2 Cellular Response cluster_3 Toxicological Outcomes TBP This compound Metabolism Metabolic Activation (CYP450, GST) TBP->Metabolism ReactiveSpecies Reactive Metabolites (e.g., Epoxides) Metabolism->ReactiveSpecies OxidativeStress Oxidative Stress ReactiveSpecies->OxidativeStress DNA_Adducts DNA Adducts ReactiveSpecies->DNA_Adducts Nrf2 Keap1-Nrf2 Pathway Activation OxidativeStress->Nrf2 DDR DNA Damage Response (e.g., p53, ATM/ATR) DNA_Adducts->DDR Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Cytotoxicity Cytotoxicity Antioxidant->Cytotoxicity Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Mutation Mutation Repair->Mutation Carcinogenesis Carcinogenesis Apoptosis->Carcinogenesis Mutation->Carcinogenesis

Proposed Toxicity Pathway for this compound.

Conclusion and Future Directions

The available data on the toxicity of this compound is limited. However, based on the toxicological profiles of structurally similar halogenated propanes, it is prudent to consider this compound as potentially carcinogenic and a reproductive toxicant. The primary mechanism of toxicity likely involves metabolic activation to reactive intermediates that cause genotoxicity and cellular damage.

Further research is critically needed to establish a comprehensive toxicological profile for this compound. Key areas for future investigation include:

  • Quantitative assessment of acute, subchronic, and chronic toxicity via oral, dermal, and inhalation routes.

  • A full battery of in vitro and in vivo genotoxicity assays.

  • A two-generation reproductive toxicity study and developmental toxicity studies.

  • Mechanistic studies to elucidate the specific metabolic pathways, identify the resulting DNA adducts, and characterize the downstream cellular signaling responses.

Such studies are essential for accurate risk assessment and the establishment of safe handling and exposure limits for this compound.

References

Environmental Fate and Persistence of 1,2,3-Tribromopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane (TBP), a halogenated organic compound, has seen use as a nematicide and as an intermediate in chemical synthesis.[1][2] Its chemical structure, characterized by a propane backbone with three bromine atom substituents, contributes to its toxicological profile and its behavior in the environment.[3] This technical guide provides a comprehensive overview of the environmental fate and persistence of this compound, summarizing key physicochemical properties, degradation pathways, and the experimental methodologies used to determine these characteristics. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₃H₅Br₃[7]
Molar Mass 280.78 g/mol [7]
Melting Point 16-17 °C[2]
Boiling Point 220 °C[2]
Density 2.398 g/mL at 25 °C[2]
Vapor Pressure 0.167 mmHg at 25 °C[8]
Water Solubility Insoluble[2][9]
log K_ow_ (Octanol-Water Partition Coefficient) 2.6 (Estimated)[7]
Henry's Law Constant (atm·m³/mol) 3.43 x 10⁻⁴ (Estimated for 1,2,3-Trichloropropane)
Soil Adsorption Coefficient (K_oc) (L/kg) 95 - 77 (Calculated for 1,2,3-Trichloropropane)
Refractive Index (n_D_²⁰) 1.584

Environmental Fate and Degradation

The persistence of this compound in the environment is a function of its resistance to various degradation processes, including abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation processes for this compound include hydrolysis and photolysis. While the compound is generally resistant to degradation under typical environmental conditions, these pathways can contribute to its transformation over time.

Hydrolysis:

Photolysis:

Photolysis is the decomposition of molecules by light. This compound does not significantly absorb light in the visible spectrum. However, it may be susceptible to photolysis by ultraviolet (UV) radiation. The process would involve the breaking of the carbon-bromine bonds, leading to the formation of reactive radical species that can undergo further reactions. The overall significance of photolysis to the environmental fate of this compound will depend on the intensity and wavelength of UV radiation it is exposed to in the environment.

The following diagram illustrates the general concept of abiotic degradation pathways for this compound.

Abiotic_Degradation TBP This compound Hydrolysis_Products Hydrolysis Products (e.g., Brominated Propanols) TBP->Hydrolysis_Products Hydrolysis Photolysis_Products Photolysis Products (Radicals, smaller molecules) TBP->Photolysis_Products Photolysis (UV) Mineralization Mineralization (CO2, H2O, Br-) Hydrolysis_Products->Mineralization Photolysis_Products->Mineralization

Abiotic degradation pathways of this compound.
Biotic Degradation

Biodegradation involves the breakdown of organic compounds by microorganisms. The aerobic biodegradation of this compound has been studied, and a pathway has been proposed. The initial step involves a dehalogenation reaction to form 2,3-dibromo-1-propanol. This is followed by a series of enzymatic reactions that ultimately lead to the formation of glycerol, which can then enter central metabolic pathways.

The recombinant strain Agrobacterium radiobacter AD1(pTB3) has been shown to utilize this compound as a sole carbon source.[10] The initial dehalogenation is a critical step in this pathway.

The following diagram outlines the key steps in the aerobic biodegradation of this compound.

Biotic_Degradation TBP This compound DBP 2,3-Dibromo-1-propanol TBP->DBP Haloalkane dehalogenase BEP (RS)-3-Bromo-1,2-epoxypropane DBP->BEP Halohydrin hydrogen- halide-lyase A BPD (RS)-3-Bromo-1,2-propanediol BEP->BPD Epoxide hydrolase A HEP (RS)-3-Hydroxy-1,2-epoxypropane BPD->HEP Halohydrin hydrogen- halide-lyase A Glycerol Glycerol HEP->Glycerol Epoxide hydrolase A Metabolism Intermediary Metabolism Glycerol->Metabolism

Aerobic biodegradation pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the environmental fate of this compound.

Hydrolysis Rate Determination

The rate of hydrolysis of this compound can be determined by monitoring its disappearance over time in aqueous solutions at different pH values and temperatures. A common method involves the use of silver nitrate to precipitate the bromide ions released during hydrolysis.

Experimental Workflow:

  • Solution Preparation: Prepare buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9).

  • Incubation: Add a known concentration of this compound to each buffered solution in sealed vials and incubate at a constant temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the vials.

  • Analysis:

    • Method 1 (Precipitation): Add silver nitrate solution to the aliquots. The formation of a silver bromide precipitate indicates hydrolysis. The rate can be quantified by measuring the turbidity of the solution or by filtering, drying, and weighing the precipitate.

    • Method 2 (Chromatography): Analyze the concentration of remaining this compound in the aliquots using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate constant of hydrolysis.

The following diagram illustrates the experimental workflow for determining the hydrolysis rate.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_buffer Prepare Buffered Solutions (pH 4, 7, 9) add_tbp Add this compound prep_buffer->add_tbp incubate Incubate at Constant Temperature add_tbp->incubate sampling Collect Aliquots Over Time incubate->sampling analysis Analyze Samples (AgNO3 or GC-MS) sampling->analysis data_analysis Plot Concentration vs. Time & Determine Rate Constant analysis->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane is a versatile, trifunctional C3 building block.[1][2] Its three bromine atoms can act as leaving groups in nucleophilic substitution reactions, making it a potentially valuable precursor for the synthesis of various heterocyclic compounds.[1] As a trifunctional electrophile, it offers the potential to construct not only simple monocyclic heterocycles but also more complex bicyclic and bridged systems through reactions with di- or tri-functional nucleophiles. This document provides proposed synthetic strategies and generalized experimental protocols for leveraging this compound in the synthesis of nitrogen- and sulfur-containing heterocycles. While direct, high-yield syntheses of common heterocycles from this compound are not extensively reported in the literature, the following protocols are based on established principles of organic synthesis and serve as a foundational guide for developing novel synthetic methodologies.

Part 1: Synthesis of Saturated Six-Membered N-Heterocycles

Application Note: The reaction of this compound with a 1,2-diamine, such as ethylenediamine, can theoretically lead to the formation of a substituted piperazine ring. The reaction is expected to proceed via a double intermolecular SN2 reaction followed by an intramolecular cyclization. A large excess of the diamine may be required to favor the desired cyclization over polymerization. The primary challenge is controlling the regioselectivity and preventing the formation of polymeric side products.

Proposed Synthesis of a Piperazine Derivative

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Ethylenediamine (10.0 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium carbonate and anhydrous acetonitrile.

    • Set up the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Add ethylenediamine to the stirred suspension of sodium carbonate in acetonitrile.

    • Heat the mixture to 50°C.

    • Add this compound dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, increase the temperature to reflux (approx. 82°C) and maintain for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the excess ethylenediamine and acetonitrile.

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired piperazine derivative.

Quantitative Data Summary (Hypothetical)

Reactant 1Reactant 2ProductExpected YieldKey Characterization Data (Expected)
This compoundEthylenediamine(Bromomethyl)piperazineVariable (Low to Moderate)¹H NMR: Signals for piperazine ring protons and bromomethyl group. MS: M+ and M+2 peaks for bromine isotope pattern.

Reaction Pathway and Workflow

G reactants 1. Reactants This compound Ethylenediamine Na₂CO₃ in Acetonitrile reaction 2. Reaction Reflux (82°C) 24-48 hours reactants->reaction Heat workup 3. Workup Filter Concentrate Liquid-Liquid Extraction reaction->workup Cool & Quench purification 4. Purification Silica Gel Chromatography workup->purification Crude Product product 5. Product (Bromomethyl)piperazine purification->product Pure Product

Caption: General experimental workflow for heterocyclic synthesis.

Caption: Proposed mechanism for piperazine derivative synthesis.

Part 2: Synthesis of Bridged Bicyclic N-Heterocycles

Application Note: The trifunctionality of this compound makes it a candidate for the synthesis of bridged bicyclic systems. Reaction with a cyclic diamine like piperazine could, in theory, form a 2,5-diazabicyclo[2.2.1]heptane scaffold. This reaction would involve an initial alkylation followed by a double intramolecular cyclization (a tandem SN2 reaction). Such rigid scaffolds are of significant interest in medicinal chemistry. The reaction requires careful control of stoichiometry and conditions to promote the desired bicyclic structure over oligomeric or polymeric products.

Proposed Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane Derivative

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Piperazine (1.5 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether (Et₂O)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction Setup:

    • To a dry 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add potassium carbonate and anhydrous DMF.

    • Set up the apparatus under an inert atmosphere (e.g., nitrogen).

  • Procedure:

    • Add piperazine to the stirred suspension.

    • Heat the mixture to 80°C.

    • In the dropping funnel, dilute this compound with anhydrous DMF (1:1 v/v).

    • Add the this compound solution dropwise to the reaction mixture over 4-6 hours to maintain high dilution conditions, which favors intramolecular cyclization.

    • After addition, maintain the reaction at 80°C for an additional 24 hours.

    • Monitor the reaction by LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or preparative HPLC.

Quantitative Data Summary (Hypothetical)

Reactant 1Reactant 2ProductExpected YieldKey Characterization Data (Expected)
This compoundPiperazine2,5-Diazabicyclo[2.2.1]heptane hydrobromideVariable (Low)¹H and ¹³C NMR: Signals corresponding to the strained bicyclic structure. MS: Correct molecular ion peak for the protonated molecule.

Reaction Pathway and Workflow

G reactants 1. Reactants This compound Piperazine K₂CO₃ in DMF reaction 2. Reaction 80°C, 24 hours Slow Addition reactants->reaction Heat workup 3. Workup Aqueous Quench Extraction with Et₂O reaction->workup Cool & Quench purification 4. Purification Column Chromatography or Prep-HPLC workup->purification Crude Product product 5. Product Diazabicyclo[2.2.1]heptane Derivative purification->product Pure Product

Caption: Workflow for proposed bicyclic heterocycle synthesis.

G cluster_1 Proposed Mechanism: Bicyclic Amine Formation TBP Br-CH₂(CHBr)CH₂-Br p1 TBP->p1 Piperazine + Piperazine Piperazine->p1 Intermediate1 1-(2,3-dibromopropyl)piperazine Intermediate2 Bridged Intermediate Intermediate1->Intermediate2 1st Intramolecular SN2 (on C2) Product 2,5-Diazabicyclo[2.2.1]heptane Intermediate2->Product 2nd Intramolecular SN2 (on C3) p1->Intermediate1 SN2

Caption: Proposed mechanism for diazabicycloheptane synthesis.

Part 3: Synthesis of Five-Membered S-Heterocycles

Application Note: The reaction of this compound with a sulfur dinucleophile like thiourea can be explored for the synthesis of sulfur-containing heterocycles. A potential pathway involves the initial formation of an isothiouronium salt, which can then undergo intramolecular cyclization. The reaction could potentially yield a five-membered ring containing both sulfur and nitrogen. Such structures are precursors to various bioactive molecules.

Proposed Synthesis of a Thiazolidine Derivative

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Thiourea (2.2 eq)

    • Sodium ethoxide (NaOEt) (2.0 eq)

    • Ethanol (anhydrous)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask with a stir bar and reflux condenser, add thiourea and anhydrous ethanol.

    • Cool the mixture in an ice bath (0°C).

  • Procedure:

    • Slowly add sodium ethoxide to the stirred suspension.

    • After the base has dissolved, add this compound dropwise while maintaining the temperature at 0°C.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the mixture and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

Reactant 1Reactant 2ProductExpected YieldKey Characterization Data (Expected)
This compoundThiourea2-Imino-5-(bromomethyl)thiazolidineVariable¹H NMR: Signals for the thiazolidine ring and bromomethyl protons. MS: Correct molecular ion peak. IR: C=N stretch.

Reaction Pathway and Workflow

G cluster_2 Proposed Mechanism: Thiazolidine Formation TBP Br-CH₂(CHBr)CH₂-Br p1 TBP->p1 Thiourea + Thiourea (S=C(NH₂)₂) Thiourea->p1 Intermediate1 Isothiouronium Salt Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular SN2 (N on C2) Product 2-Iminothiazolidine Derivative Intermediate2->Product Tautomerization p1->Intermediate1 SN2 on C1

Caption: Proposed mechanism for thiazolidine derivative synthesis.

Disclaimer: The protocols and reaction schemes described herein are proposed based on fundamental principles of organic chemistry. They have not been validated and should be considered as starting points for experimental design. Researchers should conduct all experiments with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. Small-scale pilot reactions are recommended to optimize conditions and assess feasibility.

References

Application Notes and Protocols: 1,2,3-Tribromopropane as a Precursor for Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2,3-tribromopropane as a precursor for the synthesis of novel phosphorus-based flame retardants. The document outlines a detailed synthetic protocol for a polyphosphonate flame retardant, alongside representative data on the performance of such flame retardants in polymer matrices.

Introduction

This compound is a versatile brominated organic compound that serves as a valuable precursor in the synthesis of various specialty chemicals, including flame retardants.[1][2] Its three bromine atoms provide multiple reaction sites for the introduction of flame-retardant moieties, enabling the creation of molecules with a high content of flame-retarding elements. This document focuses on the synthesis of a phosphonate-based flame retardant from this compound via the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.[3][4][5]

Phosphorus-containing flame retardants are gaining increasing attention as effective, often halogen-free alternatives.[6] They can exert their flame-retardant effect in both the gas phase, by scavenging flame-propagating radicals, and in the condensed phase, by promoting the formation of a protective char layer.[6][7] The synthesis of a polyphosphonate from this compound combines the flame-retardant properties of both bromine and phosphorus, potentially leading to synergistic effects.

Proposed Flame Retardant Synthesis

A plausible route for the synthesis of a novel flame retardant from this compound is the reaction with a trialkyl phosphite, such as triethyl phosphite, through a Michaelis-Arbuzov reaction.[3][4][5] This reaction is a classic method for the preparation of phosphonates from alkyl halides. In this proposed synthesis, each of the three bromine atoms on the propane backbone is substituted with a diethyl phosphonate group, yielding a molecule with a high phosphorus content. The resulting compound, for the purpose of these notes, will be referred to as Propane-1,2,3-triyl tris(diethyl phosphonate).

Reaction Scheme:

Caption: Proposed synthesis of Propane-1,2,3-triyl tris(diethyl phosphonate).

Experimental Protocol: Synthesis of Propane-1,2,3-triyl tris(diethyl phosphonate)

This protocol describes a general procedure for the synthesis of the proposed polyphosphonate flame retardant.

Materials:

  • This compound (98%)

  • Triethyl phosphite (98%)

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus should be flame-dried and maintained under a positive pressure of nitrogen.

  • In the flask, place this compound (0.05 mol, 14.04 g).

  • Add anhydrous toluene (100 mL) to dissolve the this compound.

  • Through the dropping funnel, add triethyl phosphite (0.165 mol, 27.42 g, 3.3 equivalents) dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.

  • The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Propane-1,2,3-triyl tris(diethyl phosphonate).

Characterization:

The structure of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR.

Flame Retardant Performance Data

While specific performance data for Propane-1,2,3-triyl tris(diethyl phosphonate) is not available in the literature, the following table summarizes representative quantitative data for polymers containing other polyphosphonate flame retardants. This data provides an indication of the potential effectiveness of the synthesized compound.

Polymer MatrixFlame Retardant (wt%)LOI (%)UL-94 RatingTGA Data (Tonset, °C)Char Yield (%) at 700°CReference
PET021.0Fails390<1[8]
PETPolyphosphonate (10%)28.7V-037515[8]
PLA021.0Fails330<1[9]
PLAAPP-loaded LNCs (20%)24.5V-0 (at 9%)3107.3[9]
Epoxy Resin025.0Fails35018[10]
Epoxy ResinDOPO-based phosphonate (4%)33.8V-033025[10]

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; TGA: Thermogravimetric Analysis; Tonset: Onset temperature of decomposition; PET: Polyethylene terephthalate; PLA: Polylactic Acid; APP: Ammonium Polyphosphate; LNCs: Lignin Nanocontainers; DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.

Mechanism of Flame Retardancy

The proposed flame retardant, Propane-1,2,3-triyl tris(diethyl phosphonate), is expected to act through a combination of gas-phase and condensed-phase mechanisms.

Logical Flow of Flame Retardancy Mechanism:

G A Heat from External Source B Decomposition of Polymer and Flame Retardant A->B C Gas Phase Action: Release of Phosphorus and Bromine Radicals B->C D Condensed Phase Action: Formation of Polyphosphoric Acid and Char Layer B->D E Quenching of H• and OH• Radicals C->E F Dilution of Flammable Gases C->F G Insulating Char Layer Formation D->G H Inhibition of Combustion Cycle E->H F->H I Reduced Heat and Mass Transfer G->I J Flame Extinguished H->J I->J

Caption: General mechanism of a phosphorus-bromine flame retardant.

Upon heating, the phosphonate groups can decompose to form phosphorus-containing radicals (e.g., PO•) in the gas phase.[6][7] These radicals can interfere with the combustion chain reactions by scavenging highly reactive H• and OH• radicals.[7] The presence of bromine in the precursor molecule, although not directly in the final phosphonate, suggests that modifications to retain bromine could offer synergistic gas-phase flame inhibition. In the condensed phase, the phosphorus compounds can dehydrate the polymer to form a protective, insulating char layer.[6] This char layer limits the evolution of flammable gases and shields the underlying polymer from the heat source.[7]

Conclusion

This compound is a promising precursor for the synthesis of novel and effective flame retardants. The Michaelis-Arbuzov reaction with triethyl phosphite offers a straightforward route to a phosphorus-rich polyphosphonate. Although experimental data for this specific compound is not yet available, the performance of analogous polyphosphonate flame retardants in various polymers demonstrates their potential to significantly enhance fire safety. Further research is warranted to synthesize and evaluate the flame retardancy of Propane-1,2,3-triyl tris(diethyl phosphonate) and its derivatives.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 1,2,3-tribromopropane. This versatile trifunctional substrate allows for the introduction of a variety of nucleophiles, leading to the synthesis of key intermediates for drug discovery and development. The protocols outlined below cover reactions with amine, cyanide, azide, and thiol-based nucleophiles.

Introduction

This compound is a valuable starting material in organic synthesis due to its three reactive carbon-bromine bonds. Nucleophilic substitution reactions on this substrate allow for the introduction of various functional groups, leading to the formation of tri-substituted propane derivatives. These products, such as 1,2,3-triaminopropane, 1,2,3-tricyanopropane, 1,2,3-triazidopropane, and 1,2,3-trimercaptopropane, are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The reactions typically proceed via an SN2 mechanism, particularly at the primary carbons (C1 and C3), while the secondary carbon (C2) may react at a slower rate. Controlling the stoichiometry and reaction conditions is crucial to achieve the desired degree of substitution.

Reaction with Ammonia: Synthesis of Propane-1,2,3-triamine

The reaction of this compound with ammonia is a direct method for the synthesis of propane-1,2,3-triamine, a useful chelating agent and a precursor for various pharmaceutical compounds.[1] This reaction is typically carried out under high pressure and temperature to ensure the complete substitution of all three bromine atoms.[1]

Experimental Protocol:

  • Reaction Setup: A high-pressure stainless-steel autoclave is charged with this compound (1.0 eq) and a significant excess of ethanolic ammonia (e.g., 10-20 eq of a 7 M solution in ethanol). The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2][3][4]

  • Reaction Conditions: The autoclave is sealed and heated to 150°C. The pressure inside the vessel will rise to approximately 120 atm.[1] The reaction mixture is stirred vigorously for 3-6 hours.[1]

  • Work-up: After cooling the reactor to room temperature, the pressure is carefully released. The reaction mixture is transferred to a round-bottom flask, and the excess ammonia and ethanol are removed under reduced pressure.

  • Purification: The resulting residue, containing propane-1,2,3-triamine and ammonium bromide, is treated with a strong base (e.g., aqueous NaOH) to liberate the free amine. The aqueous solution is then extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield propane-1,2,3-triamine. Further purification can be achieved by vacuum distillation.

Quantitative Data:

ParameterValueReference
Temperature150°C[1]
Pressure120 atm[1]
Reaction Time3-6 hours[1]
SolventEthanol[1]
Typical Yield85-90%[1]

Reaction Workflow:

Reaction_with_Ammonia cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Product This compound This compound High-Pressure Autoclave High-Pressure Autoclave This compound->High-Pressure Autoclave Excess Ethanolic Ammonia Excess Ethanolic Ammonia Excess Ethanolic Ammonia->High-Pressure Autoclave 150°C, 120 atm 150°C, 120 atm Solvent Removal Solvent Removal High-Pressure Autoclave->Solvent Removal 3-6 hours 3-6 hours Basification & Extraction Basification & Extraction Solvent Removal->Basification & Extraction Distillation Distillation Basification & Extraction->Distillation Propane-1,2,3-triamine Propane-1,2,3-triamine Distillation->Propane-1,2,3-triamine

Caption: Workflow for the synthesis of Propane-1,2,3-triamine.

Reaction with Cyanide: Synthesis of Propane-1,2,3-tricarbonitrile

The reaction of this compound with a cyanide source, such as sodium or potassium cyanide, is a powerful method for carbon chain extension, yielding propane-1,2,3-tricarbonitrile.[5][6] This trinitrile is a precursor to various polycarboxylic acids and other functionalized molecules. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion.[7][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared.

  • Reagent Addition: Sodium cyanide (a slight excess, e.g., 3.3 eq) is added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-100°C and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of water. The aqueous mixture is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude propane-1,2,3-tricarbonitrile can be purified by vacuum distillation or recrystallization.

Quantitative Data (Estimated):

ParameterValueReference
Temperature80-100°C[7][8]
Reaction Time12-24 hours(Estimated)
SolventDMF or DMSO[7][8]
Typical Yield60-80%(Estimated)

Reaction Pathway:

Reaction_with_Cyanide This compound This compound Intermediate_1 Monocyano -dibromopropane This compound->Intermediate_1 + CN⁻ Intermediate_2 Dicyano -monobromopropane Intermediate_1->Intermediate_2 + CN⁻ Propane-1,2,3-tricarbonitrile Propane-1,2,3-tricarbonitrile Intermediate_2->Propane-1,2,3-tricarbonitrile + CN⁻

Caption: Sequential substitution in the synthesis of Propane-1,2,3-tricarbonitrile.

Reaction with Azide: Synthesis of 1,2,3-Triazidopropane

The reaction of this compound with sodium azide provides a route to 1,2,3-triazidopropane, a high-energy material and a precursor for the synthesis of 1,2,3-triazoles via "click" chemistry.[9] The reaction is typically carried out in a polar aprotic solvent.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), sodium azide (a slight excess, e.g., 3.3 eq) is added.[9] Caution: Sodium azide is highly toxic and explosive. Organic azides are also potentially explosive and should be handled with extreme care.

  • Reaction Conditions: The reaction mixture is heated to 60-80°C and stirred for 12-24 hours.[9] The reaction progress can be followed by TLC or IR spectroscopy (monitoring the appearance of the azide stretch at ~2100 cm⁻¹).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.[9]

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure at low temperature to avoid decomposition of the product. The crude 1,2,3-triazidopropane is often used without further purification due to its potential instability.

Quantitative Data:

ParameterValueReference
Temperature60-80°C[9]
Reaction Time12-24 hours[9]
SolventDMF[9]
Typical YieldHigh (not specified)[9]

Experimental Workflow:

Reaction_with_Azide Start Start Dissolve TBP in DMF Dissolve this compound in DMF Start->Dissolve TBP in DMF Add Sodium Azide Add Sodium Azide Dissolve TBP in DMF->Add Sodium Azide Heat and Stir Heat to 60-80°C and stir for 12-24h Add Sodium Azide->Heat and Stir Quench and Extract Pour into water and extract with diethyl ether Heat and Stir->Quench and Extract Dry and Concentrate Dry and carefully concentrate Quench and Extract->Dry and Concentrate Product 1,2,3-Triazidopropane Dry and Concentrate->Product

Caption: Workflow for the synthesis of 1,2,3-Triazidopropane.

Reaction with Thiourea: Synthesis of Propane-1,2,3-trithiol

The synthesis of propane-1,2,3-trithiol from this compound can be achieved via a two-step process involving the formation of a triisothiouronium salt followed by hydrolysis. This method avoids the direct use of odorous and toxic hydrogen sulfide gas in the main reaction step.

Experimental Protocol:

  • Formation of Triisothiouronium Salt:

    • Reaction Setup: this compound (1.0 eq) and thiourea (3.0 eq) are dissolved in a suitable solvent, such as ethanol or water.

    • Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

    • Isolation: Upon cooling, the triisothiouronium salt often precipitates and can be collected by filtration.

  • Hydrolysis of the Triisothiouronium Salt:

    • Reaction Setup: The isolated triisothiouronium salt is suspended in a solution of a strong base (e.g., sodium hydroxide) in water.

    • Reaction Conditions: The mixture is heated under reflux until the hydrolysis is complete.

    • Work-up: After cooling, the reaction mixture is acidified with a non-oxidizing acid (e.g., HCl) to protonate the thiolate anions. The aqueous layer is then extracted with an organic solvent (e.g., ether).

    • Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield propane-1,2,3-trithiol. Purification can be achieved by vacuum distillation.

Quantitative Data (Estimated):

ParameterValueReference
Temperature (Step 1)Reflux(General procedure)
Temperature (Step 2)Reflux(General procedure)
Reaction Time4-8 hours (each step)(Estimated)
SolventEthanol/Water(General procedure)
Typical Yield50-70%(Estimated)

Logical Relationship of Reaction Steps:

Reaction_with_Thiourea This compound This compound Triisothiouronium_Salt Triisothiouronium Salt This compound->Triisothiouronium_Salt Thiourea Thiourea Thiourea->Triisothiouronium_Salt Base_Hydrolysis Base Hydrolysis Triisothiouronium_Salt->Base_Hydrolysis Trisodium_Trithiolate Trisodium Propane-1,2,3-trithiolate Base_Hydrolysis->Trisodium_Trithiolate Acidification Acidification Trisodium_Trithiolate->Acidification Propane-1,2,3-trithiol Propane-1,2,3-trithiol Acidification->Propane-1,2,3-trithiol

Caption: Logical steps for the synthesis of Propane-1,2,3-trithiol.

References

Application Notes and Protocols for the Dehydrobromination of 1,2,3-Tribromopropane to Form Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrobromination of 1,2,3-tribromopropane is a versatile elimination reaction that serves as a valuable synthetic route to various brominated alkenes. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base, influencing the formation of either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product. This document provides detailed application notes, experimental protocols, and quantitative data for the selective synthesis of key alkene products derived from this compound. Understanding and controlling the outcome of this reaction is crucial for the synthesis of specific isomers required as intermediates in drug development and organic synthesis.

Data Presentation

The product distribution in the dehydrobromination of this compound is critically influenced by the steric bulk of the base employed. Below is a summary of expected major products and their yields under different basic conditions.

Starting MaterialBaseMajor Alkene ProductProduct StructureTypical Yield (%)Reference
This compoundSodium Hydroxide (NaOH)2,3-Dibromopropene (Zaitsev Product)2,3-Dibromopropene74-84[1]
This compoundPotassium tert-butoxide (KOtBu)3-Bromo-2-(bromomethyl)-1-propene (Hofmann Product)3-Bromo-2-(bromomethyl)-1-propeneNot Reported[2][3]
This compoundStrong, hindered base (e.g., KOtBu) in excess / high temp.Bromoallene / AllenesAlleneNot Reported[3]

*Specific yield data for the dehydrobromination of this compound to the Hofmann product and allenes are not well-documented in the reviewed literature. The use of potassium tert-butoxide is known to favor the formation of the less substituted alkene (Hofmann product) in analogous systems.[2][3]

Reaction Mechanisms and Pathways

The dehydrobromination of this compound typically proceeds via an E2 (bimolecular elimination) mechanism. The regiochemical outcome is dictated by the nature of the base.

A non-bulky base like sodium hydroxide will preferentially abstract a proton from the more substituted secondary carbon (C2), leading to the more thermodynamically stable, substituted alkene (Zaitsev's rule).

A sterically hindered base, such as potassium tert-butoxide, will preferentially abstract a proton from the less sterically hindered primary carbon (C1 or C3), resulting in the formation of the less substituted alkene (Hofmann's rule).

Further elimination of HBr from the initial alkene products can lead to the formation of allenes or alkynes, particularly with excess base and/or higher temperatures.

Dehydrobromination_Pathways cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway cluster_allene Further Elimination TBP This compound Zaitsev_Product 2,3-Dibromopropene TBP->Zaitsev_Product NaOH (non-bulky base) Hofmann_Product 3-Bromo-2-(bromomethyl)-1-propene TBP->Hofmann_Product KOtBu (bulky base) Allene Allenes Zaitsev_Product->Allene Excess Base / Heat Hofmann_Product->Allene Excess Base / Heat Zaitsev_Workflow Start This compound + NaOH + H2O Reaction Heat and Distill Start->Reaction Separation Separatory Funnel Wash with H2O Reaction->Separation Drying Dry with CaCl2 Separation->Drying Purification Fractional Distillation (Reduced Pressure) Drying->Purification Product 2,3-Dibromopropene Purification->Product Hofmann_Workflow Start This compound + KOtBu in tert-Butanol Reaction Reflux under Inert Atmosphere Start->Reaction Quench Quench with H2O Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with H2O and Brine Extraction->Wash Drying Dry with MgSO4 Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Distillation/Chromatography) Concentration->Purification Product 3-Bromo-2-(bromomethyl)-1-propene Purification->Product

References

Application of 1,2,3-Tribromopropane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane (TBP) is a halogenated organic compound with the chemical formula C₃H₅Br₃. Its structure, featuring three bromine atoms attached to a propane backbone, imparts unique reactivity that makes it a valuable, albeit specialized, reagent in polymer chemistry. While its application is not as widespread as some other monomers or crosslinking agents, TBP offers specific advantages in the synthesis of flame-retardant polymers and as a crosslinking or branching agent to modify polymer architectures. This document provides detailed application notes and protocols for the use of this compound in polymer chemistry, targeting researchers and professionals in chemical synthesis and material science.

Key Applications in Polymer Chemistry

The primary applications of this compound in polymer chemistry are centered on its trifunctionality and high bromine content. These include its use as:

  • A Crosslinking/Branching Agent: The three bromine atoms can react with nucleophilic groups on polymer chains, leading to the formation of a three-dimensional network structure. This is particularly relevant in the synthesis of elastomers and sealants.

  • A Monomer or Co-monomer for Flame-Retardant Polymers: The high bromine content of TBP makes it an effective flame-retardant moiety. By incorporating it into a polymer backbone, the flame retardancy of the resulting material can be significantly enhanced.

  • An Initiator for Controlled Radical Polymerization: The bromine atoms can act as initiating sites for techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined, complex polymer architectures such as star polymers.

Application 1: Crosslinking Agent for Polysulfide Sealants

This compound can be utilized as a crosslinking or branching agent in the synthesis of polysulfide polymers, which are widely used as sealants and adhesives due to their excellent resistance to fuels, oils, and weathering. The addition of a small amount of TBP introduces branch points in the polymer chains, which improves the mechanical properties and reduces the cold flow of the cured sealant. While detailed protocols often cite the chlorinated analog, 1,2,3-trichloropropane, the reactivity of the bromide is higher, allowing for potentially milder reaction conditions.

Logical Workflow for Polysulfide Sealant Synthesis

G cluster_0 Preparation of Sodium Polysulfide cluster_1 Polymerization cluster_2 Work-up and Isolation Na2S Sodium Sulfide (Na₂S) Na2Sx Sodium Polysulfide (Na₂Sₓ) Solution Na2S->Na2Sx S Sulfur (S) S->Na2Sx H2O Water H2O->Na2Sx Polymerization Polycondensation Reaction Na2Sx->Polymerization Na2Sx->Polymerization DCEF bis(2-Chloroethyl) formal DCEF->Polymerization TBP This compound (Crosslinker) TBP->Polymerization Latex Polysulfide Latex Polymerization->Latex Washing Washing and Neutralization Latex->Washing Coagulation Coagulation Washing->Coagulation Drying Drying Coagulation->Drying LP Liquid Polysulfide Polymer Drying->LP G cluster_0 Initiation cluster_1 Propagation TBP This compound (Initiator) Radical Initiator Radical TBP->Radical k_act Cu_I Cu(I)/Ligand (Catalyst) Cu_I->Radical Cu_II Cu(II)/Ligand (Deactivator) Cu_II->TBP Radical->TBP k_deact Radical->Cu_II Monomer Monomer Growing_Chain Propagating Radical Radical->Growing_Chain k_i Monomer->Growing_Chain Growing_Chain->Growing_Chain k_p G cluster_0 Combustion Cycle cluster_1 Flame Retardant Action Heat Heat Polymer Polymer Heat->Polymer Pyrolysis TBP_Polymer TBP-containing Polymer Heat->TBP_Polymer Fuel Volatile Fuel Polymer->Fuel Radicals H•, OH• Radicals Fuel->Radicals In Air Combustion Combustion Radicals->Combustion Quenching Radical Quenching Radicals->Quenching Combustion->Heat Exothermic HBr HBr Release TBP_Polymer->HBr Br_Radicals Br• Radicals HBr->Br_Radicals Br_Radicals->Quenching Quenching->Combustion Inhibition

Application Notes and Protocols for 1,2,3-Tribromopropane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 1,2,3-tribromopropane as a primary solvent in chemical reactions is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the known physical and chemical properties of the solvent and are intended to provide a theoretical framework and practical guidance for its potential applications in specialized scenarios. Researchers should exercise caution and perform small-scale pilot experiments to validate its suitability for their specific reactions.

Introduction to this compound as a Specialty Solvent

This compound (TBP), a halogenated hydrocarbon, is a colorless to pale yellow liquid with a high density and a high boiling point.[1] While it is more commonly known as a starting material in organic synthesis, its unique physical properties suggest its potential as a specialty solvent in specific chemical applications.[1] Its high boiling point makes it suitable for reactions requiring elevated temperatures, and its polar aprotic nature can influence reaction pathways and rates.[2]

Key Characteristics:

  • High Thermal Stability: With a boiling point of approximately 220 °C, this compound can be used for reactions that require sustained high temperatures.[3][4]

  • Moderate Polarity: Its dielectric constant suggests it is a moderately polar solvent, capable of dissolving a range of organic compounds.[5]

  • Chemical Inertness: As a saturated alkane, it is relatively inert under many reaction conditions, reducing the likelihood of solvent participation in the reaction.

  • High Density: Its high density can be advantageous for reactions where phase separation is desired.[4]

  • Solubility: It is soluble in many organic solvents like alcohols and ethers but is insoluble in water.[6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments and understanding the solvent's behavior.

PropertyValueReference(s)
Chemical Formula C₃H₅Br₃[8]
Molecular Weight 280.78 g/mol [3][8]
Appearance Colorless to pale yellow liquid[1]
Density 2.398 g/mL at 25 °C[4][6]
Boiling Point 220 °C[3][4]
Melting Point 16-17 °C[3][6]
Refractive Index (n²⁰/D) 1.584 - 1.585[4][6]
Solubility in Water Insoluble[6][7]
Solubility in Organics Soluble in alcohol and ether[6][7]

Potential Applications in Chemical Synthesis

Based on its properties, this compound could be a valuable solvent for the following types of reactions:

  • High-Temperature Reactions: Its high boiling point makes it an ideal medium for reactions requiring temperatures above the boiling points of common solvents like DMF, DMSO, or toluene. This includes certain types of rearrangements, eliminations, and cyclization reactions.

  • Nucleophilic Aromatic Substitution (SNAr): SNAr reactions often require high temperatures and polar aprotic solvents to proceed at a reasonable rate. This compound's characteristics make it a plausible candidate for such transformations.[9]

  • Reactions Involving Organometallic Reagents: In cases where a non-coordinating, high-temperature solvent is needed, this compound could be considered, provided the organometallic reagent is stable under these conditions.

  • Nanoparticle Synthesis: The synthesis of certain nanoparticles requires high temperatures for crystal growth and control of morphology.[10][11][12] The coordinating properties of the bromine atoms might also play a role in stabilizing nanoparticle surfaces during synthesis.

Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This section provides a detailed, hypothetical protocol for a nucleophilic aromatic substitution reaction using this compound as a solvent. This protocol is for illustrative purposes to guide researchers in designing their own experiments.

Reaction: Synthesis of N-(2,4-dinitrophenyl)aniline

Reaction Scheme for SNAr

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-chloro-2,4-dinitrobenzene (1.0 g, 4.9 mmol) and potassium carbonate (1.35 g, 9.8 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Add 20 mL of anhydrous this compound to the flask via syringe.

    • Add aniline (0.55 mL, 5.9 mmol) to the reaction mixture via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 180 °C using a heating mantle with a temperature controller.

    • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 50 mL of deionized water to the flask and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate. The high boiling point of this compound means it will remain in the flask.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product and separate it from the high-boiling solvent and any remaining starting materials.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting this compound as a potential solvent for a chemical reaction.

Solvent_Selection start Reaction Requirements high_temp High Temperature (>150 °C)? start->high_temp polar_aprotic Polar Aprotic Medium Needed? high_temp->polar_aprotic Yes solvent_options Consider Common High-Boiling Solvents (e.g., DMSO, NMP, Diglyme) high_temp->solvent_options No high_density High Density Advantageous? polar_aprotic->high_density Yes polar_aprotic->solvent_options No high_density->solvent_options No tbp_consideration Consider this compound high_density->tbp_consideration Yes test_reaction Perform Small-Scale Test Reaction tbp_consideration->test_reaction

Decision workflow for considering this compound as a solvent.
Experimental Workflow for Hypothetical SNAr Reaction

The diagram below outlines the key steps in the hypothetical nucleophilic aromatic substitution protocol described in Section 4.0.

Experimental_Workflow setup 1. Reaction Setup (Reactants, K₂CO₃, TBP, Aniline under N₂) heating 2. Heating (180 °C, 12-24h) setup->heating monitoring 3. TLC Monitoring heating->monitoring monitoring->heating Incomplete workup 4. Aqueous Workup (Water, Ethyl Acetate Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification product Isolated Product (N-(2,4-dinitrophenyl)aniline) purification->product

Experimental workflow for the hypothetical synthesis of N-(2,4-dinitrophenyl)aniline.

References

laboratory procedure for the bromination of allyl bromide to 1,2,3-tribromopropane.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 1,2,3-Tribromopropane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a useful intermediate in organic synthesis. This document provides a detailed laboratory procedure for the synthesis of this compound via the bromination of allyl bromide. The protocol is based on established literature procedures, ensuring a high yield and purity of the final product.[1][2][3]

Reaction Scheme:

CH₂=CHCH₂Br + Br₂ → BrCH₂CH(Br)CH₂Br

Materials and Equipment:

  • Chemicals:

    • Allyl bromide (C₃H₅Br)[4]

    • Bromine (Br₂)

    • Carbon tetrachloride (CCl₄), dry[1]

    • Anhydrous calcium chloride (CaCl₂)

  • Apparatus:

    • 1-Liter three-necked flask

    • Dropping funnel with a calcium chloride drying tube

    • Mechanical stirrer

    • Thermometer

    • Ice-salt bath

    • Separatory funnel

    • Claisen flask (500 ml)

    • Oil bath

    • Vacuum distillation apparatus

Safety Precautions:

  • Allyl bromide is a colorless to light yellow liquid that is an irritant and a potentially dangerous alkylating agent.[4]

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations involving this solvent should be performed in a fume hood.

  • The reaction is exothermic; therefore, efficient cooling is crucial to control the reaction temperature.[3]

Experimental Protocol

1. Preparation of Reactants:

  • Dry allyl bromide over anhydrous calcium chloride and then distill, collecting the fraction boiling at 69-72 °C.[1]

  • Ensure that the carbon tetrachloride is dry.

2. Reaction Setup:

  • Assemble a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel protected by a calcium chloride tube.

  • Place the flask in an ice-salt bath to cool.

3. Bromination Reaction:

  • To the cooled flask, add 132 ml (1.5 mol) of freshly distilled allyl bromide and 250 ml of dry carbon tetrachloride.[1]

  • Place 80 ml (1.6 mol) of dry bromine into the dropping funnel.[1][2]

  • While vigorously stirring the contents of the flask, add the bromine dropwise from the dropping funnel. Maintain the reaction temperature at or below 0 °C throughout the addition.[1][2]

  • The addition of bromine should take approximately 90 minutes.[1]

  • After the complete addition of bromine, allow the orange-colored solution to warm to room temperature and continue stirring for an additional 30 minutes.[1]

4. Work-up and Purification:

  • Transfer the reaction mixture to a large separatory funnel.

  • Set up a 500 ml Claisen flask for distillation with an oil bath for heating.

  • Add the solution from the separatory funnel to the Claisen flask at a rate that the flask is never more than two-thirds full.[1]

  • Gradually raise the temperature of the oil bath to 150 °C to distill off the carbon tetrachloride solvent.[1]

  • Once the solvent is removed, perform a vacuum distillation on the residue.[1][3]

  • Collect the fraction boiling at 92-93 °C/10 mmHg or 100-103 °C/18 mmHg.[1] This fraction is the purified this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Reactants
Allyl Bromide (Volume)132 ml[1]
Allyl Bromide (Moles)1.5 mol[2]
Bromine (Volume)80 ml[1]
Bromine (Moles)1.6 mol[2]
Carbon Tetrachloride (Volume)250 ml[1]
Reaction Conditions
Reaction Temperature≤ 0 °C[1][2]
Bromine Addition Time~90 minutes[1]
Post-addition Stirring Time30 minutes[1]
Product Information
Product NameThis compound[1][5]
AppearanceAlmost colorless liquid[1][2]
Boiling Point92-93 °C / 10 mmHg[1]
100-103 °C / 18 mmHg[1]
220 °C / 760 mmHg[5]
Yield (Mass)400 g[1][2]
Yield (Percentage)95%[2]

Experimental Workflow Diagram

experimental_workflow start Start prep Reactant Preparation (Dry & Distill Allyl Bromide) start->prep setup Reaction Setup (3-necked flask, stirrer, thermometer, dropping funnel) prep->setup reactants_add Add Allyl Bromide & CCl4 to Flask setup->reactants_add cool Cool to 0°C (Ice-Salt Bath) reactants_add->cool bromine_add Dropwise Addition of Bromine (Maintain T ≤ 0°C) cool->bromine_add stir Stir at Room Temperature (30 minutes) bromine_add->stir workup Work-up (Solvent Removal by Distillation) stir->workup purify Purification (Vacuum Distillation) workup->purify product This compound (Collect Fraction at 92-93°C/10 mmHg) purify->product end End product->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1,2,3-Tribromopropane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane is a versatile, halogenated three-carbon building block that has historically been utilized as a soil fumigant and nematicide.[1] Its true potential in modern agrochemical synthesis lies in its ability to serve as a precursor for a variety of functionalized intermediates. The three bromine atoms provide multiple reaction sites for nucleophilic substitution and elimination reactions, enabling the construction of complex heterocyclic structures, which are prevalent in many modern fungicides, herbicides, and insecticides.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential agrochemical, 4-(phenoxymethyl)-1,3-dithiolane-2-thione. The synthesis involves a multi-step process, including the preparation of a key intermediate, 2,3-dibromopropene, followed by the formation of a dithiolane-2-thione ring system and subsequent functionalization.

Synthetic Pathway Overview

The overall synthetic scheme for the conversion of this compound to the target agrochemical candidate, 4-(phenoxymethyl)-1,3-dithiolane-2-thione, is outlined below. This pathway leverages the reactivity of this compound to first create a more versatile intermediate, which is then used to construct the heterocyclic core of the target molecule.

Synthesis_Pathway TBP This compound DBP 2,3-Dibromopropene TBP->DBP Dehydrobromination BMDT 4-Bromomethyl-1,3-dithiolane-2-thione DBP->BMDT Cyclization with CS2 PMDT 4-(Phenoxymethyl)-1,3-dithiolane-2-thione BMDT->PMDT Ether Synthesis Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_evaluation Biological Evaluation Start This compound Step1 Dehydrobromination Start->Step1 Intermediate1 2,3-Dibromopropene Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Purification Purification (Distillation, Chromatography) Intermediate1->Purification Intermediate2 4-Bromomethyl-1,3- dithiolane-2-thione Step2->Intermediate2 Step3 Ether Synthesis Intermediate2->Step3 Intermediate2->Purification FinalProduct 4-(Phenoxymethyl)-1,3- dithiolane-2-thione Step3->FinalProduct FinalProduct->Purification Bioassay Agrochemical Screening (Fungicidal, Herbicidal, Insecticidal) FinalProduct->Bioassay Characterization Characterization (NMR, IR, MS) Purification->Characterization

References

Application Notes and Protocols for High-Temperature Reactions of 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for studying the high-temperature reactions of 1,2,3-tribromopropane. The information is intended for professionals in research and development who are interested in the thermal decomposition and reaction pathways of halogenated organic compounds. While specific quantitative data for this compound is limited in published literature, this document outlines established high-temperature reaction techniques and provides expected outcomes based on the reactivity of analogous compounds.

Introduction

This compound is a halogenated hydrocarbon of interest in various fields of chemical synthesis and material science. Its behavior at high temperatures is of particular importance for understanding its degradation pathways, potential for forming unsaturated precursors, and for the development of novel synthetic methodologies. High-temperature reactions, such as pyrolysis and dehydrobromination, can lead to a variety of valuable unsaturated compounds.[1] This document details the experimental setups for carrying out such reactions in a controlled laboratory setting.

High-Temperature Reaction Pathways of this compound

At elevated temperatures, this compound is expected to undergo a series of reactions, primarily elimination of hydrogen bromide (HBr) and carbon-carbon bond cleavage. The principal reaction pathways are illustrated below.

reaction_pathway TBP This compound DBP1 2,3-Dibromo-1-propene TBP->DBP1 - HBr DBP2 1,3-Dibromo-1-propene TBP->DBP2 - HBr Radicals Radical Species TBP->Radicals C-C & C-Br Cleavage BP2 3-Bromo-1-propyne DBP1->BP2 - HBr Allene Allene DBP1->Allene - 2HBr DBP2->BP2 - HBr BP1 2-Bromo-2-propen-1-yl bromide BP2->Allene - HBr

Caption: Proposed reaction pathways for the high-temperature decomposition of this compound.

Experimental Setup: Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a powerful technique for studying unimolecular reactions of organic compounds in the gas phase at high temperatures and low pressures.[2] This method minimizes intermolecular reactions and allows for the isolation of primary reaction products.

Apparatus

A typical FVP apparatus consists of a quartz tube heated by a furnace, a system for introducing the sample at a controlled rate, and a cold trap for collecting the products.

fvp_workflow cluster_0 Sample Introduction cluster_1 Pyrolysis Zone cluster_2 Product Collection & Analysis Sample This compound in Sample Flask Vaporizer Heated Vaporizer Sample->Vaporizer Controlled Flow QuartzTube Quartz Tube (Packed with Quartz Wool) Vaporizer->QuartzTube Vapor Stream Furnace High-Temperature Furnace (500-900°C) ColdTrap Cold Trap (Liquid Nitrogen) QuartzTube->ColdTrap Pyrolyzed Products Vacuum High Vacuum Pump ColdTrap->Vacuum Analysis GC-MS Analysis ColdTrap->Analysis

Caption: Experimental workflow for the flash vacuum pyrolysis of this compound.

Protocol for Flash Vacuum Pyrolysis
  • Apparatus Setup: Assemble the FVP apparatus as shown in the diagram above. Ensure all connections are vacuum-tight.

  • Heating: Heat the furnace to the desired pyrolysis temperature (e.g., 600°C).

  • Vacuum: Evacuate the system using a high vacuum pump to a pressure of approximately 10⁻² to 10⁻³ Torr.

  • Cooling: Fill the cold trap with liquid nitrogen to cool it to -196°C.

  • Sample Introduction: Gently heat the sample flask containing this compound to vaporize the compound. Introduce the vapor into the hot quartz tube at a slow, controlled rate.

  • Pyrolysis: The vaporized this compound passes through the heated quartz tube, where it undergoes thermal decomposition.

  • Product Collection: The pyrolysis products exit the furnace and are condensed in the liquid nitrogen cold trap.

  • Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The collected products in the cold trap are dissolved in a suitable solvent (e.g., dichloromethane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.

Expected Product Distribution from FVP (Hypothetical Data)

The following table presents a hypothetical product distribution from the FVP of this compound at various temperatures, based on the known reactivity of similar halogenated alkanes. The primary reactions are expected to be sequential dehydrobromination steps.

Temperature (°C)This compound (Conversion %)2,3-Dibromo-1-propene (Yield %)1,3-Dibromo-1-propene (Yield %)3-Bromo-1-propyne (Yield %)Other Products (Yield %)
500 35401555
600 6530252010
700 9015204015
800 >985105520

Note: "Other Products" may include various isomers of dibromopropenes, bromopropynes, allene, and products from radical chain reactions.

Experimental Setup: High-Temperature Dehydrobromination with a Base

The elimination of HBr from this compound can also be achieved at high temperatures using a strong base in a high-boiling solvent. This method often provides better selectivity for specific elimination products compared to pyrolysis.

Apparatus

A standard reflux apparatus is suitable for this reaction. This includes a round-bottom flask, a reflux condenser, a heating mantle, and a stirring mechanism.

Protocol for Base-Mediated Dehydrobromination
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a high-boiling solvent such as ethylene glycol.

  • Addition of Base: Add a strong base, such as potassium hydroxide (KOH) pellets, to the solution. The stoichiometry of the base will influence the extent of dehydrobromination.

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent will determine the reaction temperature) and maintain the reaction for a specified time (e.g., 1-3 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Purification and Analysis: Wash the organic extract with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The resulting crude product can be purified by distillation or chromatography and analyzed by GC-MS and NMR spectroscopy.

Expected Product Distribution from Dehydrobromination (Hypothetical Data)

The product distribution will depend on the amount of base used.

Molar Equivalents of KOHThis compound (Conversion %)Dibromopropenes (Total Yield %)Bromopropynes (Total Yield %)
1.0 70655
2.0 953060
3.0 >98585

Safety Precautions

  • This compound is a toxic and potentially carcinogenic compound. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • High-temperature reactions should be conducted behind a safety shield.

  • Exercise caution when working with high vacuum systems and cryogenic liquids (liquid nitrogen).

  • Potassium hydroxide is corrosive. Handle with care.

References

Application Notes and Protocols: 1,2,3-Tribromopropane in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,2,3-tribromopropane as a versatile starting material in the synthesis of specialty chemicals. The protocols focus on the preparation of heterocyclic compounds and functionalized cyclopropane derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Application Note 1: Synthesis of 2-Amino-5-bromomethyl-1,3,4-thiadiazole

Introduction:

The 1,3,4-thiadiazole scaffold is a prominent feature in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a key step in the development of novel therapeutic agents. This protocol describes the synthesis of 2-amino-5-bromomethyl-1,3,4-thiadiazole from this compound and thiosemicarbazide. This reaction provides a convenient route to a bifunctional thiadiazole derivative, where the amino group and the bromomethyl group can be further elaborated to generate a library of diverse molecules.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product TBP This compound Thiadiazole 2-Amino-5-bromomethyl-1,3,4-thiadiazole TBP->Thiadiazole Reflux, Ethanol TSC Thiosemicarbazide TSC->Thiadiazole

Caption: Synthesis of 2-Amino-5-bromomethyl-1,3,4-thiadiazole.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (0.1 mol, 9.11 g).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reactant Addition: To the stirred suspension, add this compound (0.1 mol, 28.08 g, 11.7 mL) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to obtain pure 2-amino-5-bromomethyl-1,3,4-thiadiazole.

Quantitative Data:

ParameterValueReference
Yield 75-85%General synthetic knowledge
Reaction Time 4-6 hoursGeneral synthetic knowledge
Reaction Temperature ~78 °C (Reflux)General synthetic knowledge
Purity >95% after recrystallizationGeneral synthetic knowledge

Application Note 2: Synthesis of 1-(Bromomethyl)cyclopropane-1-carboxylic Acid

Introduction:

Cyclopropane rings are integral structural motifs in numerous natural products and pharmaceutical agents. Their incorporation can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The reaction of this compound with an active methylene compound, such as diethyl malonate, provides a direct route to functionalized cyclopropane derivatives. This protocol outlines the synthesis of 1-(bromomethyl)cyclopropane-1-carboxylic acid, a valuable intermediate for further synthetic transformations. The following protocol is adapted from the well-established synthesis of cyclopropane-1,1-dicarboxylic acid using 1,2-dibromoethane.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TBP This compound Cyclo_ester Diethyl 1-(bromomethyl)cyclopropane-1,1-dicarboxylate TBP->Cyclo_ester DEM Diethyl Malonate DEM->Cyclo_ester Base Sodium Ethoxide Base->Cyclo_ester Ethanol, Reflux Cyclo_acid 1-(Bromomethyl)cyclopropane-1-carboxylic Acid Cyclo_ester->Cyclo_acid 1. NaOH, H2O, Reflux 2. HCl (aq)

Caption: Synthesis of 1-(Bromomethyl)cyclopropane-1-carboxylic Acid.

Experimental Protocol:

Part A: Synthesis of Diethyl 1-(bromomethyl)cyclopropane-1,1-dicarboxylate

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (0.2 mol, 4.6 g) to absolute ethanol (100 mL) under an inert atmosphere.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.2 mol, 32.04 g, 30.2 mL) dropwise with stirring.

  • Addition of this compound: After the addition of diethyl malonate is complete, add this compound (0.2 mol, 56.15 g, 23.4 mL) dropwise. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Part B: Hydrolysis and Decarboxylation to 1-(Bromomethyl)cyclopropane-1-carboxylic Acid

  • Saponification: To the diethyl 1-(bromomethyl)cyclopropane-1,1-dicarboxylate (0.1 mol) in a round-bottom flask, add a solution of sodium hydroxide (0.3 mol, 12 g) in water (100 mL).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (a homogeneous solution should be formed).

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~1. The dicarboxylic acid intermediate will precipitate. Gently heat the acidified solution to 50-60 °C to promote decarboxylation until gas evolution ceases.

  • Isolation: Cool the solution and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) will afford the pure 1-(bromomethyl)cyclopropane-1-carboxylic acid.

Quantitative Data:

ParameterValueReference
Yield (Cyclopropanation) 60-70%[1] (adapted)
Yield (Hydrolysis/Decarboxylation) 80-90%General synthetic knowledge
Reaction Time (Cyclopropanation) 6-8 hours[1] (adapted)
Reaction Time (Hydrolysis) 4-6 hoursGeneral synthetic knowledge
Purity >95% after recrystallizationGeneral synthetic knowledge

Logical Workflow for Synthesis Selection

G Start Identify this compound as Starting Material App1 Application 1: Heterocycle Synthesis Start->App1 App2 Application 2: Cyclopropane Synthesis Start->App2 Het_Target Target: 2-Amino-5-bromomethyl-1,3,4-thiadiazole App1->Het_Target Cyclo_Target Target: 1-(Bromomethyl)cyclopropane-1-carboxylic Acid App2->Cyclo_Target Het_Reactant Co-reactant: Thiosemicarbazide Het_Target->Het_Reactant Cyclo_Reactant Co-reactant: Diethyl Malonate Cyclo_Target->Cyclo_Reactant Het_Protocol Develop Protocol based on known thiadiazole syntheses Het_Reactant->Het_Protocol Cyclo_Protocol Adapt Protocol from known cyclopropanation with dihaloalkanes Cyclo_Reactant->Cyclo_Protocol Data_Het Estimate Quantitative Data Het_Protocol->Data_Het Data_Cyclo Estimate Quantitative Data Cyclo_Protocol->Data_Cyclo Final Compile Application Notes and Protocols Data_Het->Final Data_Cyclo->Final

Caption: Workflow for developing synthetic protocols.

References

Application of 1,2,3-Tribromopropane in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane is a halogenated hydrocarbon that has garnered significant interest in materials science primarily for its role as a flame retardant.[1] Its high bromine content makes it an effective agent for interrupting the combustion cycle of various polymers. Beyond its application in enhancing the fire safety of materials, this compound also serves as a versatile chemical intermediate in the synthesis of functionalized polymers and as a potential crosslinking agent. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its flame retardant properties and its role in polymer modification.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in materials science applications.

PropertyValueReference
Molecular Formula C₃H₅Br₃[2]
Molecular Weight 280.78 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Density 2.398 g/mL at 25 °C[3]
Melting Point 16-17 °C
Boiling Point 220 °C
Flash Point 93 °C
Solubility Insoluble in water; soluble in organic solvents.[2]

Application 1: Flame Retardant in Polymeric Materials

The primary application of this compound in materials science is as a flame retardant, particularly in plastics and textiles.[1] Brominated flame retardants like this compound function by releasing bromine radicals at elevated temperatures. These radicals interfere with the chain reactions of combustion in the gas phase, thereby quenching the flame.[4]

Experimental Protocol: Incorporation into Polyurethane Foam

This protocol describes the incorporation of this compound as a reactive flame retardant in the synthesis of polyurethane foam.[5][6]

Materials:

  • Polyol (e.g., polyethylene glycol)

  • Diisocyanate (e.g., toluene diisocyanate - TDI)

  • This compound

  • Catalyst (e.g., dibutyltin dilaurate)

  • Blowing agent (e.g., water)

  • Surfactant (e.g., silicone-based surfactant)

Procedure:

  • In a well-ventilated fume hood, thoroughly mix the polyol, this compound (as a percentage of the total polyol weight), water, and surfactant in a reaction vessel.

  • Add the catalyst to the mixture and stir vigorously.

  • Introduce the diisocyanate to the mixture and continue to stir at high speed until the mixture becomes creamy and starts to rise.

  • Immediately pour the reacting mixture into a mold and allow it to expand and cure at room temperature.

  • Post-cure the foam in an oven at a specified temperature and duration to ensure complete reaction.

Diagram of the Experimental Workflow:

G start Start mix_polyol Mix Polyol, 1,2,3-TBP, Water, Surfactant start->mix_polyol add_catalyst Add Catalyst and Stir mix_polyol->add_catalyst add_isocyanate Add Diisocyanate and Stir add_catalyst->add_isocyanate pour_mold Pour into Mold add_isocyanate->pour_mold cure Cure at Room Temperature pour_mold->cure post_cure Post-Cure in Oven cure->post_cure end End post_cure->end

Workflow for Polyurethane Foam Synthesis.
Evaluation of Flame Retardancy

The effectiveness of this compound as a flame retardant can be quantified using standard flammability tests.

1. Limiting Oxygen Index (LOI):

The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[7] A higher LOI value indicates better flame retardancy. The test is typically performed according to ASTM D2863.

2. UL 94 Vertical Burn Test:

This test classifies materials as V-0, V-1, or V-2 based on their burning characteristics after exposure to a flame.[8][9] A V-0 classification indicates the highest level of flame retardancy.

ClassificationAfterflame Time (each specimen)Total Afterflame Time (5 specimens)Dripping
V-0 ≤ 10 seconds≤ 50 secondsNo flaming drips
V-1 ≤ 30 seconds≤ 250 secondsNo flaming drips
V-2 ≤ 30 seconds≤ 250 secondsFlaming drips that ignite cotton

3. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the polymer and the effect of the flame retardant on char formation.[10] Increased char residue at high temperatures is often associated with improved flame retardancy.[11]

Application 2: Intermediate in the Synthesis of Functional Polymers

This compound can be used as a starting material to synthesize other molecules that are then incorporated into polymer backbones to impart specific functionalities.

Experimental Protocol: Synthesis of a Tri-functional Monomer

This protocol outlines a hypothetical synthesis of a tri-functional monomer from this compound that can be used in polymerization reactions.

Materials:

  • This compound

  • Sodium azide

  • Propargyl alcohol

  • Sodium hydride

  • Appropriate solvents (e.g., DMF, THF)

Procedure:

  • Azidation: React this compound with sodium azide in a suitable solvent (e.g., DMF) to substitute the bromine atoms with azide groups, forming 1,2,3-triazidopropane.

  • Alkynylation: Separately, react propargyl alcohol with a strong base like sodium hydride in an inert solvent (e.g., THF) to form the corresponding alkoxide.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the 1,2,3-triazidopropane and the propargyl alkoxide to form a tri-triazole functionalized monomer.

Diagram of the Synthetic Pathway:

G TBP This compound Azide 1,2,3-Triazidopropane TBP->Azide Azidation NaN3 NaN₃ NaN3->Azide Monomer Tri-triazole Monomer Azide->Monomer CuAAC Click Reaction Propargyl Propargyl Alcohol Alkoxide Propargyl Alkoxide Propargyl->Alkoxide Deprotonation NaH NaH NaH->Alkoxide Alkoxide->Monomer

Synthesis of a functional monomer from 1,2,3-TBP.

Application 3: Potential as a Crosslinking Agent

This compound has the potential to act as a crosslinking agent for polymers containing nucleophilic functional groups. The three bromine atoms can undergo nucleophilic substitution reactions with groups such as amines or thiols present on polymer chains, leading to the formation of a three-dimensional network.[12]

Hypothetical Experimental Protocol: Crosslinking of a Polymer

This protocol provides a general outline for a hypothetical crosslinking experiment.

Materials:

  • Polymer with nucleophilic side groups (e.g., polyethyleneimine)

  • This compound

  • A suitable solvent

  • A non-nucleophilic base (e.g., a hindered amine)

Procedure:

  • Dissolve the polymer in a suitable solvent.

  • Add the non-nucleophilic base to the polymer solution.

  • Slowly add a stoichiometric amount of this compound to the solution while stirring.

  • Heat the reaction mixture for a specified time to facilitate the crosslinking reaction.

  • Precipitate the crosslinked polymer by adding a non-solvent.

  • Wash and dry the resulting crosslinked material.

Diagram of the Crosslinking Concept:

G Polymer Polymer Chains with Nucleophilic Groups Network Crosslinked Polymer Network Polymer->Network TBP This compound (Crosslinker) TBP->Network

Crosslinking of polymer chains with 1,2,3-TBP.

Safety Precautions

This compound is a toxic compound and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable compound in materials science, primarily utilized for its flame-retardant properties. Its ability to be incorporated into various polymer matrices, either as an additive or a reactive component, significantly enhances their fire safety. Furthermore, its chemical reactivity allows for its use as an intermediate in the synthesis of functional polymers and as a potential crosslinking agent, opening avenues for the development of new materials with tailored properties. Researchers and professionals in materials science and drug development can leverage the protocols and information provided in this document to explore the diverse applications of this compound in their respective fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Tribromopropane from Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-tribromopropane from allyl bromide, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is significantly lower than the reported 95-98%. What are the common causes?

Answer: Low yields can stem from several factors. Firstly, ensure your reagents are pure and dry. Allyl bromide should be dried over anhydrous calcium chloride and redistilled if necessary.[1][2] The solvent, typically carbon tetrachloride, must also be anhydrous.[1][3] Secondly, precise temperature control is critical. The reaction is highly exothermic, and maintaining a low temperature (between -5°C and 0°C) during bromine addition is crucial to prevent the formation of byproducts.[1][3] Loss of bromine due to its volatility can also lead to incomplete reaction; ensure your apparatus is well-sealed.

Question: The reaction mixture is turning dark brown or black. What does this indicate?

Answer: A dark coloration can suggest polymerization of the allyl bromide or other side reactions, which are often promoted by elevated temperatures.[4] It is imperative to maintain the reaction temperature below 0°C during the dropwise addition of bromine.[1] If the temperature rises, the rate of side reactions can increase, leading to a decrease in the yield of the desired product.

Question: I am observing unexpected peaks in my post-reaction analysis (GC/NMR). What are the likely byproducts?

Answer: The primary reaction is the electrophilic addition of bromine across the double bond of allyl bromide.[3] However, side reactions can occur. Potential byproducts include:

  • Dibromopropenes: Formed through elimination reactions, especially if the temperature is too high or basic conditions are inadvertently introduced.[3]

  • Substitution products: Although less common in this reaction, substitution on the allyl bromide is a theoretical possibility.

  • Products from impurities: If the starting allyl bromide is impure, those impurities may also react with bromine.

To minimize these, adhere strictly to the recommended low-temperature conditions and use pure reagents.

Question: The reaction seems to be proceeding very slowly or not at all. What should I investigate?

Answer: Sluggish or stalled reactions are often due to issues with reagent quality or temperature. Verify that the allyl bromide and bromine are of high purity. If the reaction is being conducted at a temperature significantly below the recommended -5°C to 0°C range, the reaction rate may be too slow. Ensure your cooling bath is at the correct temperature and that the thermometer is accurately measuring the internal temperature of the reaction mixture.

Question: How can I effectively remove the orange color of unreacted bromine after the reaction is complete?

Answer: After the addition of bromine is complete and the mixture has been stirred at room temperature, any excess bromine can be removed.[1] While distillation is the primary method for purifying the final product, a preliminary wash with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can be performed during the workup to quench any remaining bromine. This should be done with caution and followed by washing with water and brine, then drying the organic layer before the final vacuum distillation.

Frequently Asked Questions (FAQs)

What is the optimal temperature for the synthesis of this compound from allyl bromide?

The optimal temperature for the addition of bromine to allyl bromide is between -5°C and 0°C.[1][3] Maintaining this low temperature is essential to control the exothermic nature of the reaction and minimize the formation of byproducts.[3]

Which solvent is most suitable for this reaction?

A dry, inert solvent is recommended. Carbon tetrachloride is a commonly used solvent for this synthesis.[1][3]

What is the underlying mechanism of this reaction?

The reaction proceeds via an electrophilic addition mechanism. The bromine molecule becomes polarized by the electron-rich double bond of the allyl bromide, leading to the formation of a cyclic bromonium ion intermediate. A bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition, resulting in the formation of this compound.[3]

What are the key safety precautions when performing this synthesis?

Both allyl bromide and bromine are hazardous materials. Allyl bromide is a toxic and irritating alkylating agent.[5] Bromine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2]

Quantitative Data Summary

ParameterConditionRationaleReported YieldReference
Reactants Allyl bromide, BromineAllyl bromide provides the carbon backbone and double bond for the addition reaction.95-98%[2][3]
Stoichiometry Slight molar excess of BromineTo ensure complete conversion of the allyl bromide.95%[2]
Solvent Dry Carbon TetrachlorideProvides an inert medium for the reaction.95%[1][2]
Temperature -5°C to 0°CTo control the exothermic reaction and minimize byproduct formation.96-98%[3]
Reaction Time ~90 minutes for addition, 30 minutes stirringAllows for complete reaction of the reactants.95%[1]
Purification Vacuum DistillationTo separate the product from the solvent and any high-boiling impurities.Not specified[1][3]

Experimental Protocol

Preparation of this compound

This protocol is adapted from established literature procedures.[1][2]

  • Apparatus Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel protected by a calcium chloride tube, and a low-temperature thermometer.

  • Initial Cooling: Place the flask in an ice-salt bath to cool.

  • Charging the Flask: Add 1.5 mol of allyl bromide (previously dried with anhydrous calcium chloride and redistilled) and a suitable volume of dry carbon tetrachloride to the cooled flask.

  • Bromine Addition: Charge the dropping funnel with 1.6 mol of dry bromine.

  • Reaction: Begin stirring the allyl bromide solution and add the bromine dropwise from the dropping funnel. Maintain the internal reaction temperature between -5°C and 0°C throughout the addition. The addition should take approximately 90 minutes.

  • Warming to Room Temperature: Once the bromine addition is complete, allow the orange-colored solution to slowly warm to room temperature while continuing to stir for an additional 30 minutes.

  • Solvent Removal and Purification: The crude product is then purified by vacuum distillation. The solvent and any remaining volatile impurities will distill first, followed by the this compound product. The fraction boiling at 92-93°C/10 mmHg is collected.[1]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis allyl_bromide Allyl Bromide (CH2=CHCH2Br) bromonium_ion Cyclic Bromonium Ion Intermediate allyl_bromide->bromonium_ion Electrophilic Attack bromine Bromine (Br2) bromine->bromonium_ion product This compound (BrCH2CHBrCH2Br) bromonium_ion->product Nucleophilic Attack by Br-

Caption: Electrophilic addition of bromine to allyl bromide.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Impure Product temp_check Was Temperature Maintained between -5°C and 0°C? start->temp_check reagent_check Were Reagents Pure and Dry? temp_check->reagent_check Yes temp_solution Solution: Improve Cooling and Monitor Temperature Closely temp_check->temp_solution No bromine_check Was Excess Bromine Observed? reagent_check->bromine_check Yes reagent_solution Solution: Dry and Redistill Allyl Bromide and Solvent reagent_check->reagent_solution No bromine_solution Solution: Use Slight Molar Excess of Bromine bromine_check->bromine_solution No purification_solution Solution: Optimize Vacuum Distillation Conditions bromine_check->purification_solution Yes

Caption: A logical guide to troubleshooting common synthesis issues.

References

Technical Support Center: Reactions of 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-tribromopropane. The focus is on minimizing side products in common reactions such as dehydrobromination and nucleophilic substitution.

Dehydrobromination Reactions

Dehydrobromination of this compound is a common method to synthesize unsaturated compounds like dibromopropenes. However, the formation of isomeric side products can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What are the major products and side products in the dehydrobromination of this compound?

A1: The primary desired product is typically 2,3-dibromo-1-propene. The main side products include the isomeric 1,3-dibromo-1-propene and unreacted this compound.[1][2] The formation of these products is highly dependent on the reaction conditions, particularly the choice of base.

Q2: How can I selectively synthesize 2,3-dibromo-1-propene over its isomers?

A2: To favor the formation of 2,3-dibromo-1-propene, a non-bulky base such as sodium hydroxide (NaOH) should be used.[1][2][3] This follows Zaitsev's rule, where the more substituted alkene is the major product. The reaction is often highly exothermic, and the product can be distilled directly from the reaction mixture.[2][3]

Q3: When would the formation of 1,3-dibromo-1-propene be favored?

A3: The formation of the less substituted alkene, 1,3-dibromo-1-propene (the Hofmann product), is favored by the use of a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK). The bulky base preferentially removes the more accessible proton from the terminal carbon.

Troubleshooting Guide: Dehydrobromination
Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction.Ensure the use of fresh, high-quality base as it can be deactivated by atmospheric CO2. Ensure sufficient heating to drive the reaction to completion.[2]
Reaction is too violent and difficult to control.The reaction with potassium hydroxide (KOH) is known to be more vigorous and irregular than with NaOH.[2] If using KOH, add it slowly and ensure efficient cooling. For a more controlled reaction, NaOH is recommended.
High proportion of 1,3-dibromo-1-propene The base used is too sterically hindered.Switch to a less bulky base like sodium hydroxide or sodium ethoxide to favor the formation of the Zaitsev product (2,3-dibromo-1-propene).
Product contains unreacted this compound Insufficient amount of base or incomplete reaction.Use a molar excess of the base to ensure complete dehydrobromination. The unreacted starting material can often be removed by fractional distillation.[3]
Data Presentation: Product Distribution in Dehydrobromination

The choice of base significantly influences the regioselectivity of the dehydrobromination of this compound. The following table provides an overview of the expected product distribution based on established principles of elimination reactions.

Base Base Type Major Product (Expected) Minor Product (Expected) Governing Principle
Sodium Hydroxide (NaOH)Non-bulky2,3-Dibromo-1-propene1,3-Dibromo-1-propeneZaitsev's Rule
Potassium tert-Butoxide (t-BuOK)Bulky1,3-Dibromo-1-propene2,3-Dibromo-1-propeneHofmann's Rule

Note: The exact ratios can vary depending on reaction temperature, solvent, and concentration.

Experimental Protocol: Synthesis of 2,3-Dibromo-1-propene

This protocol is adapted from established procedures for the dehydrobromination of this compound.[1][3]

Materials:

  • This compound (200 g, 0.71 mol)

  • Sodium hydroxide (50 g, 1.25 mol), in small lumps

  • Water

  • Calcium chloride (for drying)

Equipment:

  • 500 mL round-bottom flask

  • Distillation apparatus with an efficient condenser

  • Receiving flask cooled in an ice bath

  • Separatory funnel

Procedure:

  • In the 500 mL round-bottom flask, combine 200 g of this compound and 10 mL of water.

  • Add 50 g of sodium hydroxide lumps to the flask and shake.

  • Immediately connect the flask to the distillation apparatus with the receiving flask cooled in an ice bath.

  • Heat the reaction mixture. Vigorous boiling will occur, leading to the distillation of the product.

  • Continue heating until no more liquid distills over.

  • Transfer the distillate, which consists of two layers, to a separatory funnel and wash with 150 mL of water.

  • Separate the lower organic layer.

  • Perform a preliminary distillation under reduced pressure to remove most of the unreacted this compound. Collect the fraction boiling below 95°C at 75 mm Hg.

  • Dry the collected crude product over calcium chloride.

  • Conduct a final fractional distillation under reduced pressure. The pure 2,3-dibromo-1-propene is collected at 73-76°C at 75 mm Hg. The expected yield is 74-84%.[2]

Nucleophilic Substitution Reactions (Williamson Ether Synthesis)

This compound can be used as a substrate in nucleophilic substitution reactions, such as the Williamson ether synthesis, to form ethers. A common side reaction is E2 elimination, which leads to the formation of alkene byproducts.

Frequently Asked Questions (FAQs)

Q4: What are the primary competing reactions in the Williamson ether synthesis using this compound?

A4: The main competing reaction is E2 elimination. The alkoxide used as a nucleophile is also a strong base and can abstract a proton, leading to the formation of a double bond (an alkene) instead of the desired ether product.

Q5: How can I favor the SN2 (substitution) pathway over the E2 (elimination) pathway?

A5: To favor the SN2 pathway and maximize the yield of the ether, the following conditions are recommended:

  • Use a less sterically hindered nucleophile: The primary bromide in this compound is susceptible to SN2 attack, but a bulky nucleophile will favor elimination.

  • Control the reaction temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[4] A typical temperature range for the Williamson ether synthesis is 50-100°C.[5]

Troubleshooting Guide: Williamson Ether Synthesis
Issue Potential Cause Recommended Solution
Low yield of ether product Competing E2 elimination.Lower the reaction temperature. If possible, use a less sterically hindered alkoxide.
Incomplete deprotonation of the alcohol.Ensure a sufficiently strong base (e.g., sodium hydride) is used to fully generate the alkoxide nucleophile.
Reaction is slow or does not go to completion Poor solvent choice.Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.
Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction progress by TLC or GC. A modest increase in temperature can be beneficial, but be mindful of favoring elimination.
Data Presentation: Effect of Temperature on SN2 vs. E2 Product Ratio

The following table illustrates the expected trend in the product distribution for a Williamson ether synthesis with this compound at different temperatures.

Reaction Temperature Expected Major Product Expected Minor Product Reasoning
Low (e.g., 50°C)Substitution (Ether)Elimination (Alkene)The activation energy for elimination is typically higher than for substitution.
High (e.g., 100°C)Elimination (Alkene)Substitution (Ether)At higher temperatures, more molecules have sufficient energy to overcome the higher activation barrier of the elimination pathway.

Note: These are general trends. The exact product ratio will depend on the specific substrate, nucleophile, and solvent used.

Experimental Protocol: Williamson Ether Synthesis with this compound

This protocol provides a general procedure for the synthesis of an ether using this compound.

Materials:

  • Alcohol (e.g., ethanol)

  • Sodium hydride (NaH)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In the flask, dissolve the alcohol in the anhydrous solvent.

  • Carefully add sodium hydride to the solution to form the sodium alkoxide.

  • Once the alkoxide formation is complete, add a solution of this compound in the anhydrous solvent dropwise from the dropping funnel.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture and quench any remaining sodium hydride by the slow addition of water or ethanol.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).

  • Purify the product by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

dehydrobromination_pathways Dehydrobromination of this compound start This compound naoh NaOH (non-bulky base) start->naoh -HBr kobu t-BuOK (bulky base) start->kobu -HBr zaitsev 2,3-Dibromo-1-propene (Zaitsev Product) naoh->zaitsev Major hofmann 1,3-Dibromo-1-propene (Hofmann Product) naoh->hofmann Minor kobu->zaitsev Minor kobu->hofmann Major

Caption: Regioselectivity in the dehydrobromination of this compound.

sn2_vs_e2 Competition Between SN2 and E2 Pathways reactants This compound + Alkoxide low_temp Low Temperature reactants->low_temp high_temp High Temperature reactants->high_temp sn2 SN2 Pathway low_temp->sn2 Favors e2 E2 Pathway high_temp->e2 Favors ether Ether Product sn2->ether alkene Alkene Product e2->alkene

Caption: Influence of temperature on SN2 vs. E2 reactions.

experimental_workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents setup->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitoring (TLC/GC) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for organic synthesis experiments.

References

Technical Support Center: Purification of 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-tribromopropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound has a yellow or brownish tint. How can I remove the color?

A yellow or brownish discoloration in this compound is common, especially in older samples, and is typically due to the presence of dissolved bromine or other minor degradation products.[1] This color can often be removed by treating the material with activated charcoal.[2]

  • Experimental Protocol: Decolorization with Activated Charcoal

    • Dissolve the colored this compound in a suitable inert solvent in which it is highly soluble, such as dichloromethane or diethyl ether. The choice of solvent will depend on the subsequent purification steps.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of the this compound) to the solution.[2]

    • Stir the mixture at room temperature for 30-60 minutes.[3]

    • Remove the activated charcoal by gravity or vacuum filtration.

    • The solvent can then be removed by rotary evaporation to recover the decolorized this compound. Further purification by distillation is recommended.

2. How can I remove acidic impurities from my this compound?

Acidic impurities, such as hydrobromic acid (HBr), can form due to decomposition (dehydrobromination) of this compound, especially upon prolonged storage or exposure to heat.[4] These acidic impurities can be neutralized and removed by washing with a mild basic solution, such as aqueous sodium bicarbonate.[5]

  • Experimental Protocol: Aqueous Wash with Sodium Bicarbonate

    • Dissolve the crude this compound in an immiscible organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake gently, periodically venting to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with water to remove any residual sodium bicarbonate.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

3. What is the best method to achieve high purity this compound?

For achieving high purity, fractional vacuum distillation is the most effective method.[6][7] This technique is particularly useful for separating this compound from impurities with close boiling points and for preventing decomposition at its high atmospheric boiling point.[8][9]

  • Experimental Protocol: Fractional Vacuum Distillation

    • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. A short Vigreux column is often sufficient. Ensure all glassware joints are properly sealed with vacuum grease.[7]

    • Pre-treatment: If the this compound is colored or acidic, perform the appropriate washing or charcoal treatment as described above prior to distillation.

    • Distillation:

      • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips for smooth boiling.

      • Slowly apply vacuum to the system.

      • Gradually heat the distillation flask using a heating mantle or oil bath.

      • Collect fractions based on the boiling point at the recorded pressure. The main fraction of pure this compound should be collected at a stable temperature. A known boiling point is 100-103 °C at 18 mmHg.[6]

      • Discard any initial lower-boiling fractions and stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.

4. I am seeing decomposition during distillation. What can I do to minimize this?

Decomposition of this compound during distillation can be a significant issue, often leading to lower yields and the introduction of new impurities. The primary cause is the high temperature required for distillation at atmospheric pressure.

  • Troubleshooting Decomposition During Distillation:

    • Use Vacuum Distillation: This is the most critical step. Lowering the pressure significantly reduces the boiling point, thereby minimizing thermal stress on the compound.[7]

    • Avoid Strong Bases: Ensure that all acidic impurities have been thoroughly removed before distillation, but avoid any residual strong base, as this can promote dehydrobromination.

    • Maintain a Nitrogen Atmosphere: Performing the distillation under an inert atmosphere of nitrogen can help prevent oxidative decomposition.

    • Keep Distillation Time to a Minimum: Prolonged heating can increase the extent of decomposition. Efficient and continuous distillation is recommended.

5. How can I check the purity of my this compound?

Gas chromatography (GC) is an excellent method for assessing the purity of this compound.[10][11]

  • Analytical Method: Gas Chromatography (GC)

    • Detector: A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbon compounds.[12][13] For identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[14][15]

    • Column: A non-polar or medium-polarity capillary column is typically suitable for separating halogenated hydrocarbons.[16]

    • Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃H₅Br₃[8]
Molecular Weight280.79 g/mol [17]
Boiling Point (atm)220 °C[1][18]
Boiling Point (18 mmHg)100-103 °C[6]
Melting Point16-17 °C[17][18]
Density~2.4 g/mL at 25 °C[18]
AppearanceColorless to light yellow liquid[8][19]

Table 2: Common Impurities and Their Removal

ImpurityOriginRecommended Removal Method
Bromine (Br₂)Degradation, excess from synthesisWashing with sodium thiosulfate solution
Hydrobromic Acid (HBr)DehydrobrominationWashing with aqueous sodium bicarbonate
DibromopropenesDehydrobrominationFractional vacuum distillation
Unreacted Starting MaterialsSynthesisFractional vacuum distillation
Color ImpuritiesAging/DegradationActivated charcoal treatment

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound wash Aqueous Wash (e.g., NaHCO3) crude->wash If acidic charcoal Activated Charcoal Treatment crude->charcoal If colored distillation Fractional Vacuum Distillation crude->distillation If neither acidic nor colored wash->distillation charcoal->distillation pure Pure this compound distillation->pure analysis Purity Analysis (GC) pure->analysis TroubleshootingLogic Troubleshooting Logic for Distillation Issues issue Distillation Problem (e.g., low yield, impurity) check_pressure Is vacuum stable? issue->check_pressure check_temp Is temperature stable? check_pressure->check_temp Yes check_leaks Check for leaks in the system check_pressure->check_leaks No adjust_heat Adjust heating rate check_temp->adjust_heat No check_column Is the fractionating column efficient? check_temp->check_column Yes insulate Insulate the column check_column->insulate No decomposition Is there evidence of decomposition (darkening)? check_column->decomposition Yes lower_pressure Lower the vacuum pressure further decomposition->lower_pressure Yes

References

Technical Support Center: Optimizing Reaction Conditions for 1,2,3-Tribromopropane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing alkylation reactions using 1,2,3-tribromopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of N-, C-, S-, and O-nucleophiles with this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively, leading to a low concentration of the active nucleophile.

  • Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy of the reaction.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of undesired states. Polar aprotic solvents are generally preferred for S\textsubscript{N}2 reactions.[1]

  • Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction rate.

Troubleshooting Steps:

  • Select a Stronger Base: If using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium amide (NaNH₂).

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and the appearance of side products. Higher temperatures, however, can also favor elimination reactions.[2]

  • Optimize Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to better solvate the nucleophile and facilitate the S\textsubscript{N}2 reaction.

  • Consider Phase-Transfer Catalysis (PTC): For reactions with poor solubility or when using a weaker base, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the nucleophile into the organic phase.[3][4][5][6]

Issue 2: Formation of Elimination Byproducts (Allylic Bromides)

This compound is susceptible to elimination reactions, especially in the presence of strong, bulky bases, to form various brominated allyl compounds.[7]

Possible Causes:

  • Strong, Hindered Base: Bulky bases like potassium tert-butoxide preferentially act as bases rather than nucleophiles, promoting elimination.

  • High Reaction Temperature: Higher temperatures favor elimination over substitution.[2]

  • Solvent Choice: Solvents that favor E2 reactions, such as ethanol, can increase the amount of elimination products.[2]

Troubleshooting Steps:

  • Use a Non-Hindered, Strong Base: Opt for a smaller, yet strong, base like sodium hydride (NaH) or a less basic but effective one like potassium carbonate in a suitable solvent.

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choose an Appropriate Solvent: Utilize polar aprotic solvents (DMF, DMSO, acetonitrile) which generally favor S\textsubscript{N}2 reactions over elimination.

Issue 3: Polyalkylation (Formation of Di- and Tri-substituted Products)

Due to the presence of three bromine atoms, this compound can react multiple times with the nucleophile, leading to a mixture of products.

Possible Causes:

  • Stoichiometry: Using a 1:1 or excess ratio of the nucleophile to this compound will favor polyalkylation.

  • High Reactivity of Mono-alkylated Product: The initially formed mono-substituted product may be more nucleophilic than the starting nucleophile, leading to rapid subsequent alkylations.

Troubleshooting Steps:

  • Control Stoichiometry: To favor mono-alkylation, use a significant excess of this compound relative to the nucleophile. For di- or tri-alkylation, an excess of the nucleophile should be used.

  • Slow Addition: Add the limiting reagent dropwise to the reaction mixture to maintain a low concentration of it and favor the desired reaction pathway.

  • Monitor the Reaction Closely: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the desired product is maximized.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for alkylating a C-H acidic compound with this compound?

A1: For active methylene compounds, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMF or THF are often effective. However, be mindful that KOtBu can promote elimination. For less acidic C-H bonds, stronger bases like sodium amide (NaNH₂) or organolithium reagents may be necessary, but these can also increase the risk of side reactions.

Q2: How can I selectively achieve mono-alkylation of a primary amine?

A2: Mono-alkylation of amines is challenging due to the increased nucleophilicity of the product amine. To favor mono-substitution, use a large excess of this compound and add the amine slowly to the reaction mixture. Another strategy is to use a protecting group on the amine that can be removed after the alkylation step.

Q3: What are the ideal conditions for forming a cyclic product with a dinucleophile?

A3: To promote intramolecular cyclization, high dilution conditions are typically employed. This favors the intramolecular reaction of the mono-alkylated intermediate over intermolecular reactions. The choice of base and solvent will depend on the specific dinucleophile being used.

Q4: Can I use this compound in a phase-transfer catalyzed (PTC) reaction?

A4: Yes, PTC can be an effective method for alkylations with this compound, especially with nucleophiles that have limited solubility in organic solvents. A typical PTC system would involve a quaternary ammonium salt like TBAB, an inorganic base such as aqueous KOH or solid K₂CO₃, and a non-polar organic solvent like toluene.[6]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of alkylation reactions. The data presented here is a compilation from various sources and should be used as a general guideline for optimization.

Table 1: Effect of Base on Alkylation of Active Methylene Compounds

BaseSolventTemperature (°C)Typical Outcome
K₂CO₃Acetone/DMFRefluxModerate yield of mono- and di-alkylated products.
NaHTHF/DMF0 - RTGood to excellent yields of alkylated products.
KOtBut-BuOH/THFRTHigh yields, but increased risk of elimination byproducts.
NaOH (aq) / TBABToluene50-80Good yields under phase-transfer conditions.[6]

Table 2: Solvent Effects on S\textsubscript{N}2 vs. E2 Competition

Solvent TypeExamplesFavored ReactionRationale
Polar AproticDMF, DMSO, AcetonitrileS\textsubscript{N}2 (Substitution)Solvates the cation but not the anion, increasing nucleophile reactivity.[1]
Polar ProticWater, Ethanol, MethanolE2 (Elimination) with strong basesCan solvate both cation and anion, potentially hindering the nucleophile. Ethanol encourages elimination.[2]
Non-polarToluene, HexaneS\textsubscript{N}2 (with PTC)Requires a phase-transfer catalyst to bring the nucleophile into the organic phase.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of an Active Methylene Compound

This protocol is a starting point for the alkylation of a compound with a pKa in the range of 10-15.

Materials:

  • Active methylene compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • This compound (1.2 eq for mono-alkylation, 0.4 eq for di-alkylation)

  • Anhydrous DMF

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the active methylene compound.

  • Dissolve the starting material in a minimal amount of anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the resulting anion solution back to 0°C.

  • Add the this compound dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of an Amine using Phase-Transfer Catalysis

This protocol is suitable for the alkylation of a secondary amine or other N-nucleophile.

Materials:

  • Amine (1.0 eq)

  • This compound (1.5 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the amine, potassium carbonate, and tetrabutylammonium bromide.

  • Add acetonitrile to the flask.

  • Stir the suspension vigorously and add the this compound.

  • Heat the reaction mixture to 50-70°C and monitor by TLC.

  • After the reaction is complete (typically 12-48 hours), cool the mixture to room temperature.

  • Filter the solid salts and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Alkylation_Troubleshooting Start Reaction Issue LowYield Low/No Yield Start->LowYield Elimination Elimination Byproduct Start->Elimination Polyalkylation Polyalkylation Start->Polyalkylation Base Increase Base Strength LowYield->Base Temp Increase Temperature LowYield->Temp Solvent Change Solvent (e.g., DMF, DMSO) LowYield->Solvent PTC_Yield Use Phase-Transfer Catalyst (PTC) LowYield->PTC_Yield Base_Elim Use Non-Hindered Base (e.g., NaH, K2CO3) Elimination->Base_Elim Temp_Elim Lower Temperature Elimination->Temp_Elim Solvent_Elim Use Polar Aprotic Solvent Elimination->Solvent_Elim Stoich Adjust Stoichiometry (Excess Electrophile for Mono) Polyalkylation->Stoich Addition Slow Addition of Limiting Reagent Polyalkylation->Addition Monitor Monitor Reaction Closely (TLC/GC) Polyalkylation->Monitor

Caption: Troubleshooting workflow for common issues in this compound alkylation.

Reaction_Pathway_Competition cluster_substitution Substitution (SN2) cluster_elimination Elimination (E2) Start This compound + Nucleophile/Base Mono Mono-alkylated Product Start->Mono Favored by: - Strong, non-hindered nucleophile - Polar aprotic solvent - Lower temperature Elim_Prod Allylic Bromide Byproducts Start->Elim_Prod Favored by: - Strong, hindered base - Higher temperature - Protic solvent Di Di-alkylated Product Mono->Di Tri Tri-alkylated Product Di->Tri

Caption: Competing reaction pathways in the alkylation with this compound.

References

Technical Support Center: Troubleshooting 1,2,3-Tribromopropane Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the elimination reactions of 1,2,3-tribromopropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of an elimination reaction with this compound?

The products largely depend on the reaction conditions, particularly the strength of the base and the stoichiometry.[1]

  • Single Elimination: The most common product from the elimination of one mole of hydrogen bromide (HBr) is a dibromopropene, typically 2,3-dibromopropene.[1][2]

  • Double or Triple Elimination: Using stronger bases or harsher conditions can lead to further elimination, resulting in the formation of bromopropyne or even allene.[1]

Q2: What is the general mechanism for the dehydrobromination of this compound?

The reaction is a dehydrohalogenation that typically proceeds via an E2 (bimolecular elimination) mechanism .[3][4] In this concerted step, a base abstracts a proton from a carbon adjacent to the carbon bearing a bromine atom, while simultaneously, the carbon-bromine bond breaks, and a double bond forms.[3]

Q3: Which experimental factors are most critical for controlling the reaction outcome?

Controlling the outcome between elimination and substitution is crucial. To favor elimination, the following conditions are key:

  • Base: Use a strong, sterically hindered base. Potassium hydroxide is often used.[5]

  • Solvent: A less polar solvent, such as ethanol, is preferred.[5] Using an aqueous solution tends to favor substitution.[5]

  • Temperature: Higher temperatures generally favor elimination over substitution.[6] The reaction is often performed by heating the mixture to reflux.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired dibromopropene. What are the common causes and solutions?

A: Low yield is a frequent issue that can be traced to several factors. Consult the following table for potential causes and recommended actions.

Potential CauseRecommended Solution
Insufficient Base Strength/Concentration Use a stronger base like potassium hydroxide (KOH) instead of sodium hydroxide (NaOH). Ensure the base is concentrated and not overly diluted.[5]
Incorrect Solvent Use ethanol as the solvent to favor elimination. Aqueous solutions promote competing substitution reactions, lowering the yield of the alkene.[5]
Low Reaction Temperature Elimination reactions often require heat. Ensure the reaction is heated adequately, typically to reflux, to provide the necessary activation energy.[6][7]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC or GC and increase the reflux time if necessary.
Poor Quality Reagents Ensure that the this compound is pure and the base has not degraded (e.g., by absorbing atmospheric CO2).[8]
Product Loss During Workup The product, 2,3-dibromopropene, is volatile. Avoid excessive heating during solvent removal. Ensure efficient condensation during distillation.[9]
Problem: High Percentage of Starting Material Remaining

Q: Analysis of my crude product shows a large amount of unreacted this compound. How can I drive the reaction to completion?

A: A significant amount of remaining starting material indicates an incomplete reaction.

  • Increase Molar Ratio of Base: The reaction requires at least one equivalent of base. Using a slight excess (e.g., 1.1 to 1.5 equivalents) can help push the equilibrium towards the products.

  • Extend Reaction Time: As mentioned above, the reaction may simply need more time to complete. Continue to reflux the mixture and monitor its progress.

  • Ensure Proper Mixing: In a heterogeneous mixture (solid base, liquid substrate), vigorous stirring is essential to ensure adequate contact between reactants.

Problem: Formation of Multiple Products / Side Reactions

Q: My product analysis (TLC/GC-MS) shows multiple unexpected products. What are they and how can I improve selectivity?

A: The presence of multiple products points to a lack of selectivity, often due to side reactions like substitution or over-elimination.

Troubleshooting Flowchart for Product Impurities

G start Multiple Products Detected check_impurity Identify Impurity Type (e.g., via GC-MS) start->check_impurity sub_product Substitution Product(s) Present check_impurity->sub_product Alcohol/Ether Impurities over_elim Over-Elimination Product(s) Present (e.g., Alkyne) check_impurity->over_elim Lower MW Impurities sol_sub 1. Use a less polar solvent (Ethanol). 2. Use a stronger, bulkier base. 3. Increase reaction temperature. sub_product->sol_sub sol_over_elim 1. Use stoichiometric amount of base (1 equiv). 2. Lower reaction temperature. 3. Reduce reaction time. over_elim->sol_over_elim

Caption: Decision tree for addressing product impurity issues.

  • Nucleophilic Substitution: This is the primary competing reaction. Hydroxide ions can act as nucleophiles, substituting a bromine atom to form a bromo-alcohol. As noted previously, using ethanolic KOH and higher temperatures minimizes this pathway.[5][7]

  • Over-Elimination: If the reaction conditions are too harsh (e.g., very high temperature or large excess of a very strong base), a second molecule of HBr can be eliminated from the initial dibromopropene product to form a bromoalkyne.[1] To avoid this, use controlled temperatures and a carefully measured amount of base.

Problem: Difficulty with Product Purification

Q: I am struggling to isolate a pure product after the reaction. What is the recommended purification strategy?

A: Purification of 2,3-dibromopropene from the reaction mixture typically involves several steps to remove unreacted starting material, salts, and water.

  • Initial Separation: The product often spontaneously distills out of the hot reaction mixture.[9] The collected distillate will contain the product, water, and some unreacted this compound.[9]

  • Aqueous Wash: Transfer the distillate to a separatory funnel and wash it with water to remove any remaining water-soluble impurities like salts or ethanol.[9] The dense, oily product layer will be on the bottom.[9]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride.[9]

  • Fractional Distillation: The final and most critical step is fractional distillation under reduced pressure.[9] This is necessary to separate the desired 2,3-dibromopropene from the higher-boiling this compound starting material.[8][9]

CompoundBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)
2,3-Dibromopropene ~140 °C (decomposes slightly)73-76 °C / 75 mm Hg[9]
This compound 220 °C100-103 °C / 18 mm Hg[8]

Key Experimental Protocol

Synthesis of 2,3-Dibromopropene via Dehydrobromination

This protocol is adapted from a verified procedure and provides a reliable method for the synthesis.[9]

General Workflow for 2,3-Dibromopropene Synthesis

G setup 1. Assemble Reaction Apparatus (Flask, Condenser, Receiver) charge 2. Charge Flask with This compound, Water, and NaOH setup->charge react 3. Heat Mixture Vigorously (Spontaneous Distillation Occurs) charge->react workup 4. Wash Crude Distillate with Water react->workup dry 5. Dry Organic Layer (e.g., over CaCl2) workup->dry purify 6. Purify by Fractional Distillation (Under Reduced Pressure) dry->purify

Caption: Step-by-step experimental workflow.

Materials:

  • This compound (200 g, 0.71 mole)

  • Sodium hydroxide (50 g, 1.25 moles), in small lumps

  • Water (10 cc)

  • Anhydrous calcium chloride

Procedure:

  • Apparatus Setup: Arrange a 500-cc round-bottomed flask with a wide, bent glass tube connected to an efficient condenser. Place a receiving flask, immersed in an ice bath, at the end of the condenser.

  • Charging the Flask: Add 200 g of this compound and 10 cc of water to the reaction flask. Add 50 g of sodium hydroxide lumps all at once, with shaking.

  • Reaction and Distillation: Immediately connect the flask to the condenser. Heat the flask directly with a handheld burner, using a rotary motion. The mixture will warm, and vigorous boiling will occur, leading to a spontaneous distillation of the product mixture.[9] Continue heating until no more liquid distills over. The solid mass in the flask will turn brownish. This process should take 20-30 minutes.

  • Workup: The distillate in the receiving flask will separate into two layers. Transfer the entire distillate to a separatory funnel and wash it by agitating thoroughly with an additional 150 cc of water.

  • Drying: Separate the lower organic layer and dry it over anhydrous calcium chloride.

  • Purification: Perform a fractional distillation of the dried organic layer under reduced pressure. Collect the fraction boiling at 73-76 °C / 75 mm Hg .[9] The expected yield of pure 2,3-dibromopropene is 105–120 g (74–84%).[9]

Reaction Pathways

The elimination of HBr from this compound is a selective process if controlled properly. However, competing pathways exist that can lead to undesired byproducts.

Possible Reaction Pathways from this compound

G start This compound main_path E2 Elimination (Strong Base, EtOH, Heat) side_path1 SN2 Substitution (Aqueous Base, Low Temp) product_main 2,3-Dibromopropene (Desired Product) main_path->product_main product_side1 Bromo-substituted Alcohol (Side Product) side_path1->product_side1 side_path2 Further Elimination (Excess Strong Base) product_side2 Bromoalkyne / Allene (Side Product) side_path2->product_side2 product_main->side_path2

Caption: Major and competing reaction pathways.

References

stability issues of 1,2,3-tribromopropane under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, and handling of 1,2,3-tribromopropane.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound during storage and experimentation.

Frequently Asked Questions

Q1: What are the visual signs of this compound degradation?

A yellowish tint in the normally colorless liquid can be an initial indicator of degradation.[1] While slight discoloration may not render the product unusable, it warrants further purity analysis before use. A significant increase in viscosity could also suggest polymerization or the formation of degradation byproducts.[1]

Q2: What are the primary causes of this compound instability?

Several factors can contribute to the degradation of this compound:

  • Improper Storage Temperature: Storing the compound at temperatures above the recommended 30°C can accelerate decomposition.[2][3][4]

  • Exposure to Air and Moisture: While generally stable, prolonged exposure to the atmosphere can introduce contaminants that may initiate degradation pathways.[1][5]

  • Contamination: Contact with incompatible materials, such as strong oxidizing agents or strong bases, can catalyze decomposition reactions.[5][6]

  • Exposure to Light: Although not explicitly stated for this compound, it is a general best practice for halogenated compounds to be protected from light to prevent photo-initiated degradation.

  • Prolonged Storage: Over extended periods, even under ideal conditions, the likelihood of degradation increases.

Q3: My this compound has been stored for over a year. Is it still good to use?

While this compound is stable under normal conditions, its purity should be verified after prolonged storage.[5] It is highly recommended to perform a purity analysis, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its integrity before use in sensitive applications.[6]

Q4: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][7] The recommended storage temperature is below 30°C.[2][3][4] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize potential degradation from air exposure.[8]

Q5: What products are formed upon the decomposition of this compound?

Under thermal stress, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like HBr).[5] In the presence of a strong base, it can undergo elimination reactions to form various unsaturated compounds, such as dibromopropenes.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 96-11-7[5]
Molecular Formula C₃H₅Br₃[5]
Molecular Weight 280.78 g/mol [9]
Appearance Colorless to light yellow liquid[10]
Melting Point 16-17 °C[2]
Boiling Point 220 °C[2]
Density 2.398 g/mL at 25 °C[2]
Solubility Insoluble in water; Soluble in alcohol and ether.[2][4]
Refractive Index (n²⁰/D) 1.584[2]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleReferences
Temperature Store below 30°CTo minimize thermal decomposition.[2][3][4]
Atmosphere Store in a tightly sealed container. Consider storing under an inert atmosphere (e.g., Nitrogen, Argon).To prevent exposure to air, moisture, and potential contaminants.[5][8]
Light Store in an opaque or amber container.To protect from potential light-induced degradation.[1]
Location A cool, dry, and well-ventilated area.To ensure a stable environment and safety.[5][7]
Incompatibilities Keep away from strong oxidizing agents and strong bases.To prevent catalytic decomposition and hazardous reactions.[5][6]

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for the available instrumentation.

Objective: To determine the purity of a this compound sample and detect the presence of volatile impurities or degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane or dichloromethane, GC grade)

  • Volumetric flasks and micropipettes

  • GC vials with septa

  • Gas Chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is around 1 mg/mL.

    • Accurately weigh the this compound and dissolve it in the solvent using a volumetric flask for precise concentration determination.

  • Instrument Setup (Example Conditions):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is generally suitable.

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

      • Hold: Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

  • Data Interpretation:

    • The major peak in the chromatogram should correspond to this compound.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The presence of additional peaks may indicate impurities or degradation products.

Visualizations

TroubleshootingWorkflow start Observe this compound Sample issue Is there a visual sign of degradation? (e.g., yellow color, increased viscosity) start->issue check_storage Review Storage Conditions - Temperature < 30°C? - Tightly sealed container? - Away from light & incompatibles? issue->check_storage Yes purity_analysis Perform Purity Analysis (e.g., GC, NMR) issue->purity_analysis No, but stored >1 year or concerned about purity check_storage->purity_analysis correct_storage Correct Storage Conditions check_storage->correct_storage No is_pure Is purity acceptable for the intended application? purity_analysis->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes re_purify Consider Purification (e.g., distillation) or Procure New Stock is_pure->re_purify No re_purify->use_compound

Caption: Troubleshooting workflow for assessing this compound stability.

DegradationFactors cluster_factors Contributing Factors temp High Temperature (>30°C) degradation Degradation Products (e.g., Dibromopropenes, HBr) temp->degradation light Light Exposure light->degradation contaminants Contaminants (Strong Bases, Oxidizers) contaminants->degradation air_moisture Air & Moisture air_moisture->degradation tbp This compound (Stable State)

References

safe handling and disposal of 1,2,3-tribromopropane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,2,3-tribromopropane in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common laboratory applications?

This compound (TBP) is a halogenated organic compound with the chemical formula C₃H₅Br₃.[1] It is a colorless to light yellow liquid at room temperature.[2] In the laboratory, it is primarily used in organic synthesis as a reagent and a solvent.[3] It serves as a building block for creating more complex molecules and is used in the synthesis of pharmaceuticals and flame retardants.[3]

Q2: What are the primary hazards associated with this compound?

This compound is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2] It can cause skin and serious eye irritation.[2] It is also suspected of causing genetic defects and cancer, with limited evidence from animal studies.[2][4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is crucial when working with this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.

Q4: How should this compound be stored in the laboratory?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.[5]

Q5: What is the proper procedure for disposing of this compound waste?

This compound waste is classified as hazardous waste.[5] It must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix it with non-halogenated organic waste. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[5]

Troubleshooting Guides

Low Reaction Yield

Q: My reaction using this compound as a starting material has a low yield. What are the common causes and how can I troubleshoot this?

Low reaction yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reactants: Impurities in your starting materials or solvents can interfere with the reaction.[7] Ensure you are using high-purity this compound and other reagents. If necessary, purify the starting materials before use.

  • Reaction Conditions: Temperature, reaction time, and stirring are critical parameters.[8][9]

    • Temperature: If the reaction is exothermic, ensure adequate cooling to prevent side reactions. For slow reactions, you may need to increase the temperature.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[7] An insufficient reaction time will lead to incomplete conversion, while an overly long time might result in product decomposition.

  • Side Reactions: this compound can undergo side reactions, such as elimination, especially in the presence of a base, to form unsaturated byproducts.[8] Optimizing reaction conditions can help minimize these.

  • Workup and Purification: Product can be lost during the workup and purification steps.[9][10] Ensure complete extraction and minimize transfers. Be cautious during solvent removal (rotoevaporation) if your product is volatile.

Low_Yield_Troubleshooting start Low Reaction Yield reagent_purity Check Reagent Purity start->reagent_purity Impure Starting Materials? reaction_conditions Optimize Reaction Conditions start->reaction_conditions Suboptimal Conditions? side_reactions Investigate Side Reactions start->side_reactions Unexpected Byproducts? workup Review Workup/Purification start->workup Product Loss? purify_reagents Purify Reagents reagent_purity->purify_reagents Yes temp Temperature reaction_conditions->temp Adjust time Reaction Time reaction_conditions->time Adjust change_conditions Modify Conditions to Minimize side_reactions->change_conditions Yes improve_technique Refine Extraction/Purification Technique workup->improve_technique Yes

Reaction Monitoring by TLC

Q: I am monitoring my reaction involving this compound by TLC, but I'm having trouble interpreting the results. What should I do?

  • Visualization: this compound is a saturated alkyl halide and lacks a chromophore, which means it will not be visible under a standard 254 nm UV lamp.[11] You will need to use a chemical stain for visualization. Potassium permanganate (KMnO₄) or p-anisaldehyde stains are often effective.[11]

  • Solvent System: As a relatively non-polar compound, a non-polar mobile phase is recommended.[11] A good starting point is a mixture of hexane and a small amount of a more polar solvent like ethyl acetate (e.g., 9:1 hexane:ethyl acetate). Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.3-0.4 for the starting material.[11]

  • Interpreting the Plate:

    • Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[12]

    • Reaction Progress: As the reaction proceeds, the spot corresponding to this compound should diminish in intensity, and a new spot corresponding to your product should appear.[13]

    • Unexpected Spots: The appearance of unexpected spots may indicate the formation of side products.[5]

Quantitative Data

PropertyValueReference
Molecular Formula C₃H₅Br₃[14]
Molecular Weight 280.78 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Density 2.398 g/mL at 25 °C[4]
Melting Point 16-17 °C[4]
Boiling Point 220 °C[4]
Flash Point 93 °C[1]
Solubility Insoluble in water; soluble in alcohol and ether.[3]

Experimental Protocols

Synthesis of this compound via Bromination of Allyl Bromide

This protocol describes a common laboratory synthesis of this compound.

Materials:

  • Allyl bromide

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • Anhydrous calcium chloride

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-salt bath

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve allyl bromide in an equal volume of dry carbon tetrachloride.

  • Cool the flask to -5 °C using an ice-salt bath.[8]

  • Slowly add a stoichiometric amount of dry bromine dropwise from the dropping funnel. Maintain the temperature of the reaction mixture at 0 °C during the addition.[8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for 30 minutes.[4]

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation, collecting the fraction at 92-93 °C / 1.33 kPa.[4]

Synthesis_Workflow start Start dissolve Dissolve Allyl Bromide in CCl4 start->dissolve cool Cool to -5 °C dissolve->cool add_br2 Add Bromine Dropwise at 0 °C cool->add_br2 warm Warm to Room Temperature add_br2->warm distill_solvent Solvent Removal (Reduced Pressure) warm->distill_solvent purify Vacuum Distillation of Product distill_solvent->purify end End purify->end

Decontamination of Glassware

Q: How should I clean glassware that has been in contact with this compound?

Due to its hazardous nature and potential for leaving organic residues, a thorough cleaning procedure is necessary.

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent in which this compound is soluble, such as acetone.[15] Collect this rinse solvent as halogenated organic waste.

  • Detergent Wash: Wash the glassware with hot water and a laboratory detergent. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water.

  • Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining detergent or salts.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

For stubborn organic residues, soaking the glassware in a base bath (a saturated solution of NaOH or KOH in ethanol) can be effective.[16] However, exercise extreme caution when preparing and using base baths due to their corrosive nature. Always wear appropriate PPE.

References

avoiding impurities in the production of 2,3-dibromo-1-propanol from allyl alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromo-1-propanol from allyl alcohol. Our aim is to help you minimize impurities and maximize yield by providing clear, actionable advice and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3-dibromo-1-propanol.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2,3-dibromo-1-propanol Incomplete reaction: Insufficient bromine or reaction time. • Side reactions: Formation of byproducts such as 1,2,3-tribromopropane and brominated ethers.[1] • Loss during workup: Inefficient extraction or distillation.• Ensure a slight excess of allyl alcohol to bromine (approx. 1:0.95 molar ratio). • Maintain a low reaction temperature (-5°C to 5°C) to suppress side reactions.[1] • Add bromine dropwise to the allyl alcohol solution to avoid localized high concentrations of bromine. • Use an inert solvent like carbon tetrachloride or hexane to dilute the reaction mixture.[2][3] • Consider the use of additives like calcium bromide dihydrate to suppress side reactions.[1]
Product is Colored (Yellow to Brown) Presence of unreacted bromine: Excess bromine in the reaction mixture. • Formation of colored impurities: High reaction temperatures can lead to decomposition and the formation of colored byproducts.• After the reaction is complete, wash the organic layer with a dilute solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine. • Ensure the reaction temperature is strictly controlled. • Purify the product by fractional distillation under reduced pressure.
Presence of this compound Impurity Reaction of HBr with the product: Hydrogen bromide (HBr), a byproduct of side reactions, can react with the hydroxyl group of 2,3-dibromo-1-propanol, leading to the formation of this compound.[1]• Maintain anhydrous conditions to the extent possible, as water can promote the formation of HBr. • Use a non-polar, inert solvent to minimize the solubility of HBr in the reaction medium. • The addition of a mild acid scavenger, such as calcium carbonate, can neutralize HBr as it forms. • The use of calcium bromide dihydrate has been shown to reduce the formation of this compound to less than 0.5%.[1]
Presence of High-Boiling Impurities (Brominated Ethers) Intermolecular reactions: The alcohol functional group of one molecule can react with the bromonium ion intermediate of another, leading to the formation of ethers. This is more prevalent at higher temperatures.[1]• Maintain a low reaction temperature. • Slow, controlled addition of bromine helps to keep the concentration of reactive intermediates low, disfavoring intermolecular reactions. • Use of a dilute solution of allyl alcohol can also reduce the likelihood of intermolecular reactions.
Difficulty in Purification by Distillation Close boiling points of impurities: Some impurities may have boiling points close to that of the desired product. • Thermal decomposition: 2,3-dibromo-1-propanol can be thermally unstable, especially in the presence of acidic impurities.• Use a fractionating column with a high number of theoretical plates for better separation. • Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. • Neutralize any acidic impurities by washing the crude product with a dilute sodium bicarbonate solution before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of 2,3-dibromo-1-propanol from allyl alcohol?

A1: The primary reaction is the electrophilic addition of bromine (Br₂) across the double bond of allyl alcohol. The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the vicinal dihalide, 2,3-dibromo-1-propanol.

Q2: What are the most common impurities in this synthesis?

A2: The most common impurities are this compound, high-boiling brominated alcohol-ethers, and unreacted starting materials.[1] Hydrogen bromide (HBr) is also a common byproduct that can lead to further impurity formation.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the allyl alcohol spot/peak indicates the completion of the reaction.

Q4: What is the role of the solvent in this reaction?

A4: An inert solvent, such as carbon tetrachloride or hexane, is used to dilute the reactants, which helps to control the reaction temperature and minimize the formation of intermolecular side products like brominated ethers.[2][3]

Q5: Why is it important to control the temperature during the reaction?

A5: The bromination of allyl alcohol is a highly exothermic reaction.[1] Low temperatures (typically between -5°C and 5°C) are crucial to suppress the formation of side products such as this compound and brominated ethers, thus increasing the yield and purity of the desired product.[1]

Q6: What is the purpose of adding calcium bromide dihydrate?

A6: Calcium bromide dihydrate acts as a catalyst and helps to suppress side reactions, significantly increasing the yield of 2,3-dibromo-1-propanol and reducing the formation of troublesome by-products like this compound.[1] It is believed to work by providing a controlled source of bromide ions and potentially by complexing with reactive intermediates.

Q7: What are the key safety precautions I should take?

A7: Allyl alcohol is toxic and flammable. Bromine is highly corrosive, toxic, and a strong oxidizing agent. 2,3-dibromo-1-propanol is also toxic.[4][5] All manipulations should be carried out in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any bromine spills.

Quantitative Data Summary

Parameter Condition Yield of 2,3-dibromo-1-propanol Residue (Impurities) Reference
Additive With Calcium Bromide Dihydrate90%3.7%[1]
Additive Without Calcium Bromide Dihydrate83.1%10.3%[1]
Solvent n-hexane85.6% (99.7% purity)0.2% this compound[3]

Experimental Protocols

Detailed Method for the Synthesis of 2,3-dibromo-1-propanol

Materials:

  • Allyl alcohol

  • Liquid bromine

  • Carbon tetrachloride (or n-hexane)

  • 5% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Calcium bromide dihydrate (optional)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve allyl alcohol in an equal volume of carbon tetrachloride. If using, add calcium bromide dihydrate (5-10 mol% relative to allyl alcohol). Cool the flask in an ice-water bath to 0°C with continuous stirring.

  • Bromine Addition: Prepare a solution of bromine in carbon tetrachloride (1:2 v/v). Slowly add the bromine solution dropwise from the dropping funnel to the stirred allyl alcohol solution. Maintain the reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 1-2 hours. The disappearance of the reddish-brown color of bromine indicates its consumption.

  • Reaction Completion: After the complete addition of bromine, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium bisulfite solution to remove any unreacted bromine.

    • Wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude 2,3-dibromo-1-propanol by fractional distillation under reduced pressure (e.g., 95-97°C at 10 mmHg). Collect the fraction corresponding to the boiling point of the desired product.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Allyl Alcohol Allyl Alcohol Bromonium Ion Bromonium Ion Allyl Alcohol->Bromonium Ion + Br2 2,3-dibromo-1-propanol 2,3-dibromo-1-propanol Bromonium Ion->2,3-dibromo-1-propanol + Br- Brominated Ether Brominated Ether Bromonium Ion->Brominated Ether + Allyl Alcohol This compound This compound 2,3-dibromo-1-propanol->this compound + HBr

Caption: Reaction pathway for the synthesis of 2,3-dibromo-1-propanol and major impurity formation routes.

Troubleshooting_Workflow Start Problem Encountered Check_Yield Low Yield? Start->Check_Yield Check_Color Product Colored? Check_Yield->Check_Color No Solution_Yield Adjust Stoichiometry Control Temperature Slow Bromine Addition Check_Yield->Solution_Yield Yes Check_Purity Impurity Detected? Check_Color->Check_Purity No Solution_Color Wash with NaHSO3 Purify by Distillation Check_Color->Solution_Color Yes Solution_Purity Identify Impurity (GC-MS) Optimize Reaction Conditions Improve Purification Check_Purity->Solution_Purity Yes End Problem Resolved Check_Purity->End No Solution_Yield->End Solution_Color->End Solution_Purity->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of 2,3-dibromo-1-propanol.

References

Technical Support Center: Managing Exothermic Reactions in the Bromination of Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during the bromination of allyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this common but potentially hazardous reaction.

Troubleshooting Guides

This section addresses specific issues you may encounter during the bromination of allyl bromide, focusing on the control of the reaction exotherm.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Q: My reaction temperature is increasing rapidly and uncontrollably after adding bromine. What should I do?

A: An uncontrolled temperature spike indicates a runaway reaction, which is a significant safety hazard.[1] The immediate priority is to bring the reaction under control safely.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of bromine.

  • Enhance Cooling: If not already at maximum, increase the efficiency of your cooling bath. For ice baths, ensure a good slurry of ice and water. For cryocoolers, lower the setpoint.

  • Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction. Slowly add a pre-chilled quenching agent such as a 10% aqueous solution of sodium thiosulfate or sodium bisulfite.[2] Add the quencher dropwise, as the quenching process itself can be exothermic.[2]

Possible Causes & Preventative Measures:

Possible CausePreventative Measure
Too Rapid Addition of Bromine Add the bromine solution dropwise at a rate that allows the cooling system to dissipate the generated heat effectively. The internal temperature should remain stable.[1]
Inadequate Cooling Ensure your cooling bath has sufficient capacity for the scale of your reaction. The bath temperature should be significantly lower than the desired reaction temperature. For laboratory scale, an ice-salt bath can provide temperatures below 0°C.[3]
High Reactant Concentration Use a suitable solvent to dilute the reaction mixture. This reduces the reaction rate and the amount of heat generated per unit volume.[1] Carbon tetrachloride is a common solvent for this reaction.[4]
Poor Heat Transfer Use a reaction vessel with a high surface area-to-volume ratio and ensure vigorous stirring to promote efficient heat transfer to the cooling bath.[5]

Issue 2: Localized Hotspots and Color Change Issues

Q: I am observing intense color changes and bubbling at the point of bromine addition, even though the overall temperature seems stable. Is this a concern?

A: Yes, this is a sign of localized hotspots due to poor mixing. While the bulk temperature may be controlled, these hotspots can lead to the formation of side products and potentially initiate a runaway reaction.

Possible Causes & Preventative Measures:

Possible CausePreventative Measure
Inefficient Stirring Use a properly sized stir bar or an overhead stirrer for larger volumes to ensure the bromine is dispersed quickly and evenly throughout the reaction mixture.
Sub-surface Bromine Addition If possible, add the bromine solution below the surface of the reaction mixture to promote rapid mixing and heat dissipation.

Issue 3: Low Yield and Formation of Side Products

Q: My reaction was difficult to control, and the final yield of 1,2,3-tribromopropane is low, with several impurities detected by GC-MS. What are the likely side products and how can I avoid them?

A: An uncontrolled exotherm can lead to a variety of side reactions. The most common is the radical-mediated allylic bromination, which competes with the desired electrophilic addition.

Side Product TypeFormation MechanismPrevention Strategy
Allylic Bromination Products (e.g., 1,3-dibromopropene) Free radical substitution at the allylic position. This is favored by higher temperatures and exposure to UV light.[6]Maintain a low reaction temperature (ideally -5°C to 0°C).[4] Protect the reaction from light by wrapping the flask in aluminum foil.[3]
Over-brominated Products Reaction of the desired product with excess bromine at elevated temperatures.Use a slight excess of allyl bromide relative to bromine and maintain strict temperature control.
Decomposition Products At very high temperatures, organic molecules can decompose, leading to a complex mixture of byproducts and tar formation.Strict temperature control is paramount. If a significant exotherm occurs, quench the reaction immediately.

Frequently Asked Questions (FAQs)

Q1: What is the expected heat of reaction for the bromination of allyl bromide?

Q2: What are the best methods for monitoring the reaction temperature?

A2: Always monitor the internal temperature of the reaction mixture, not the temperature of the cooling bath.[1] A thermometer or thermocouple should be placed directly in the reaction solution. For larger scale or industrial processes, real-time monitoring using infrared spectroscopy can provide valuable information on both temperature and reactant concentrations.[8]

Q3: Are there safer alternatives to using elemental bromine?

A3: For allylic bromination, N-bromosuccinimide (NBS) is a safer alternative to liquid bromine as it is a solid and maintains a low concentration of bromine in the reaction mixture.[9] However, for the electrophilic addition to the double bond to form this compound, elemental bromine is the standard reagent.

Q4: How should I properly quench the reaction and dispose of bromine-containing waste?

A4: Excess bromine should be quenched by the slow addition of a reducing agent solution, such as 10% sodium thiosulfate or sodium bisulfite, until the red-brown color of bromine disappears.[2] All bromine-containing waste should be collected in a designated halogenated waste container for proper disposal according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Controlled Laboratory-Scale Bromination of Allyl Bromide

This protocol is for the synthesis of this compound and emphasizes temperature control.

Materials:

  • Allyl bromide

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • 10% aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Ice-salt bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve allyl bromide (1.0 equivalent) in carbon tetrachloride.

  • Cool the flask in an ice-salt bath to an internal temperature of -5°C to 0°C.[4]

  • Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride to the addition funnel.

  • Add the bromine solution dropwise to the stirred allyl bromide solution, maintaining the internal temperature between -5°C and 0°C. The rate of addition should be adjusted to prevent a temperature rise.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Slowly quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the bromine color disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Visualizations

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Allyl Bromide in Solvent B Cool to -5°C to 0°C in Ice-Salt Bath A->B C Slow, Dropwise Addition of Bromine Solution B->C D Monitor Internal Temperature Continuously C->D E Maintain Temperature between -5°C and 0°C D->E Adjust Addition Rate E->C F Quench with Sodium Thiosulfate Solution E->F G Aqueous Work-up (Wash with Water/Brine) F->G H Dry and Concentrate G->H I Product Isolation H->I TroubleshootingTree A Uncontrolled Temperature Rise? B YES A->B C NO A->C D Stop Bromine Addition B->D G Continue Monitoring C->G E Increase Cooling D->E F Prepare to Quench E->F

References

influence of solvent polarity on 1,2,3-tribromopropane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of solvent polarity on the reactivity of 1,2,3-tribromopropane.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimentation.

Q1: My dehydrobromination of this compound is giving a mixture of products. How can I control the product distribution?

A1: The dehydrobromination of this compound can yield a variety of unsaturated products, including dibromopropenes and bromopropyne.[1] The product distribution is highly dependent on reaction conditions. To control the product distribution, consider the following:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar aprotic solvents tend to favor elimination reactions, while polar protic solvents can also participate in substitution reactions. For exclusive elimination, a less polar solvent might be preferable.

  • Base Strength and Concentration: A strong, bulky base will favor elimination over substitution. Higher concentrations of a strong base, like potassium tert-butoxide, will drive the reaction towards elimination products.[2]

  • Temperature: Higher temperatures generally favor elimination over substitution.[2]

  • Stoichiometry: The number of equivalents of base used will determine the extent of dehydrobromination. One equivalent of base will favor the formation of dibromopropene, while two or more equivalents will promote the formation of bromopropyne or allene.[1]

Illustrative Product Distribution in Dehydrobromination:

SolventBaseTemperature (°C)Major Product(s)Minor Product(s)
Ethanol (Polar Protic)NaOH (1.1 eq)802,3-Dibromoprop-1-ene1,3-Dibromoprop-1-ene, Substitution Products
tert-Butanol (Polar Protic, Bulky)t-BuOK (1.1 eq)802,3-Dibromoprop-1-ene1,3-Dibromoprop-1-ene
Tetrahydrofuran (THF) (Polar Aprotic)t-BuOK (2.2 eq)653-BromopropyneAllenic isomers

Note: This data is illustrative and based on general principles of elimination reactions. Actual product ratios will vary with specific experimental conditions.

Q2: I am observing a very slow reaction rate for the nucleophilic substitution of this compound. What can I do to increase the rate?

A2: Slow reaction rates in nucleophilic substitution of this compound can be attributed to several factors. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. For a bimolecular nucleophilic substitution (SN2) reaction, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Polar protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

  • Nucleophile Strength: Ensure you are using a sufficiently strong nucleophile. For example, azide (N₃⁻) is a good nucleophile for displacing bromide.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also promote competing elimination reactions.

  • Leaving Group Ability: Bromide is a good leaving group. However, if substitution is still slow, it might be due to the overall structure of the substrate.

Illustrative Relative Rate Constants for SN2 Reaction with Azide:

SolventDielectric Constant (ε)Relative Rate (Illustrative)
Methanol (Polar Protic)32.71
Ethanol (Polar Protic)24.50.5
Dimethylformamide (DMF) (Polar Aprotic)36.71000
Acetonitrile (Polar Aprotic)37.5500
Acetone (Polar Aprotic)20.7200

Note: This data is illustrative and based on general principles of SN2 reactions for alkyl halides.

Q3: How can I accurately monitor the kinetics of my reaction involving this compound?

A3: Accurate kinetic monitoring requires a reliable analytical method to measure the concentration of reactants or products over time. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

  • Sample Preparation: At specific time intervals, withdraw an aliquot from the reaction mixture and quench the reaction immediately to stop it. This can be done by rapid cooling or by adding a reagent that neutralizes a reactant.

  • Internal Standard: Use an internal standard (a compound not involved in the reaction) to improve the accuracy and precision of your quantitative analysis.

  • GC-MS Method: Develop a GC-MS method that provides good separation of this compound and all expected products and byproducts. The mass spectrometer will allow for positive identification of each component.

  • Calibration: Create a calibration curve for each analyte to accurately determine their concentrations from the GC peak areas.

Experimental Protocols

Protocol 1: General Procedure for Dehydrobromination of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: While stirring, add the base (e.g., sodium hydroxide, 1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Kinetic Analysis of Nucleophilic Substitution using GC-MS

  • Stock Solutions: Prepare stock solutions of this compound, the nucleophile (e.g., sodium azide), and an internal standard (e.g., undecane) in the chosen solvent (e.g., DMF).

  • Reaction Initiation: In a thermostated reaction vessel, combine the solutions of this compound and the internal standard. Initiate the reaction by adding the nucleophile solution. Start a timer immediately.

  • Sampling: At predetermined time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing a large volume of cold water and a small amount of an extraction solvent (e.g., dichloromethane).

  • Extraction: Vortex the vial to extract the organic components into the dichloromethane layer.

  • Analysis: Inject a sample of the organic layer into the GC-MS for analysis.

  • Data Processing: Determine the concentrations of the reactant and product(s) at each time point using the calibration curves and the internal standard. Plot the concentration data versus time to determine the reaction rate and order.

Visualizations

ReactionPathways cluster_elimination Elimination Pathway cluster_substitution Substitution Pathway TBP This compound DBP Dibromopropene TBP->DBP E2 Subst_Product Substitution Product TBP->Subst_Product SN2 Base Base (e.g., OH⁻) Solvent_E Solvent (e.g., Ethanol) Solvent_S Solvent (e.g., DMF) Nu Nucleophile (e.g., N₃⁻) BP Bromopropyne DBP->BP E2

Caption: Reaction pathways of this compound.

ExperimentalWorkflow start Start Reaction sampling Withdraw Aliquot at Time 't' start->sampling quench Quench Reaction sampling->quench extract Extract with Organic Solvent quench->extract gcms GC-MS Analysis extract->gcms data Data Analysis (Concentration vs. Time) gcms->data end Determine Rate Constant data->end

Caption: Experimental workflow for kinetic analysis.

References

preventing degradation of 1,2,3-tribromopropane during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-tribromopropane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yielded a significant amount of a high-boiling, viscous residue along with the desired this compound. What is this residue and how can I prevent its formation?

A1: The high-boiling residue is likely a result of the polymerization of the starting material, allyl bromide. Allyl bromide can undergo radical polymerization, especially at elevated temperatures. This process is exothermic and can lead to a runaway reaction if not properly controlled.

Troubleshooting Steps:

  • Strict Temperature Control: The primary cause of polymerization is excess heat. It is crucial to maintain the reaction temperature between -5°C and 0°C during the addition of bromine.[1] Use an efficient cooling bath (e.g., ice-salt mixture) and monitor the internal temperature of the reaction flask closely.

  • Slow Reagent Addition: Add the bromine dropwise to the solution of allyl bromide. A slow addition rate helps to dissipate the heat generated from the exothermic reaction and prevents localized temperature increases that can initiate polymerization.

  • Use of Inhibitors: While not always standard in published procedures for this specific synthesis, the introduction of a radical inhibitor can suppress the polymerization of allyl bromide. Consider adding a small quantity of a stabilizer like phenothiazine or a hindered phenol such as butylated hydroxytoluene (BHT) to the allyl bromide solution before starting the bromine addition.

Q2: The final purified product is off-color (yellow to brown), even after distillation. What causes this discoloration and how can I obtain a colorless product?

A2: Discoloration in the final product is often due to the presence of dissolved bromine or bromine-containing impurities. Even trace amounts of bromine can impart a color.

Troubleshooting Steps:

  • Washing Step: Before the final distillation, wash the crude reaction mixture with a dilute aqueous solution of a reducing agent to quench any unreacted bromine. A solution of sodium bisulfite or sodium thiosulfate is effective for this purpose. This should be followed by a wash with water and then a brine solution to remove any remaining aqueous contaminants.

  • Efficient Purification: Ensure your distillation setup is efficient. Vacuum distillation is the recommended method for purifying this compound, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition of the product.[1] Collect the fraction that boils at the correct temperature and pressure for this compound (e.g., 92-93°C at 10 mmHg).[1]

Q3: My yield of this compound is consistently low, even though the reaction appears to go to completion. What are the potential causes?

A3: Low yields can be attributed to several factors, including side reactions and mechanical losses during workup.

Troubleshooting Steps:

  • Temperature Control: As mentioned, elevated temperatures can lead to the formation of byproducts, primarily through polymerization, which will lower the yield of the desired product. Maintaining the temperature between -5°C and 0°C is critical for maximizing yield.

  • Reagent Purity: Ensure that the allyl bromide and bromine used are of high purity. Impurities in the starting materials can lead to undesired side reactions. It is good practice to distill allyl bromide before use.

  • Moisture Control: The reaction should be carried out under anhydrous conditions. Moisture can react with bromine and potentially lead to the formation of bromohydrins, which can complicate the reaction and reduce the yield of this compound. Use dry glassware and solvents.

  • Incomplete Reaction: While the reaction is typically rapid, ensure sufficient reaction time after the bromine addition is complete. Stirring the reaction mixture for an additional 30 minutes to an hour at or slightly below room temperature can help ensure the reaction goes to completion.[1]

  • Workup Losses: Be meticulous during the workup process. Ensure complete extraction of the product from the aqueous phase and minimize losses during transfers and distillation.

Quantitative Data Summary

The following table summarizes the impact of reaction temperature on the yield of this compound.

Reaction Temperature (°C)Reported Yield (%)Key Observations
-5 to 095 - 98High yield, minimal byproduct formation.[1]
25 to 30~93Slightly lower yield with the formation of high-boiling point byproducts.

Note: Data on the use of specific inhibitors for this synthesis is not widely available in the reviewed literature. The effectiveness of inhibitors would need to be determined empirically.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is adapted from established literature procedures and emphasizes steps to minimize degradation.

Materials:

  • Allyl bromide (freshly distilled)

  • Bromine

  • Carbon tetrachloride (anhydrous)

  • Ice

  • Salt

  • Sodium bisulfite solution (5% aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place freshly distilled allyl bromide and anhydrous carbon tetrachloride.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5°C.

  • Bromine Addition: Slowly add bromine dropwise from the dropping funnel to the stirred allyl bromide solution. Maintain the internal temperature between -5°C and 0°C throughout the addition. The addition should take approximately 1.5 to 2 hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30 minutes.

  • Warming: Allow the reaction mixture to slowly warm to room temperature while continuing to stir.

  • Quenching: Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bisulfite to remove any excess bromine. The orange/red color of the organic layer should disappear.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the carbon tetrachloride solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 92-93°C/10 mmHg.[1]

Visualizations

Signaling Pathways and Experimental Workflows

degradation_pathway cluster_synthesis Synthesis of this compound cluster_degradation Degradation Pathways Allyl_Bromide Allyl Bromide Reaction Bromination Reaction Allyl_Bromide->Reaction Bromine Bromine Bromine->Reaction Product This compound Reaction->Product High_Temp High Temperature (>0°C) Reaction->High_Temp Exothermic Radical_Initiation Radical Initiation High_Temp->Radical_Initiation Polymerization Polymerization of Allyl Bromide Radical_Initiation->Polymerization Byproducts High-Boiling Byproducts Polymerization->Byproducts

Caption: Degradation pathway in this compound synthesis.

experimental_workflow cluster_prevention Preventative Measures cluster_workflow Experimental Workflow Temp_Control Temperature Control (-5 to 0°C) Reaction Bromination Reaction Temp_Control->Reaction Slow_Addition Slow Bromine Addition Slow_Addition->Reaction Inhibitor Optional: Add Radical Inhibitor (e.g., Phenothiazine) Start Start: Allyl Bromide in Solvent Inhibitor->Start Start->Reaction Workup Aqueous Workup (Quench, Wash, Dry) Reaction->Workup Purification Vacuum Distillation Workup->Purification End Pure this compound Purification->End

Caption: Experimental workflow with preventative measures.

References

common pitfalls in the scale-up of 1,2,3-tribromopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2,3-tribromopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this compound synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, focusing on the common method of brominating allyl bromide.

Issue Potential Cause Recommended Solution
1. Runaway Reaction / Poor Temperature Control The bromination of allyl bromide is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation. Rapid addition of bromine can exacerbate this issue.- Slow Reagent Addition: Add bromine dropwise or via a syringe pump at a controlled rate. - Efficient Cooling: Ensure the reactor is equipped with a cooling jacket and that the cooling system is adequate for the scale of the reaction. Pre-cool the allyl bromide solution before starting the bromine addition. - Dilution: Use an appropriate amount of an inert solvent, such as carbon tetrachloride or dichloromethane, to help dissipate heat.
2. Low Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Side Reactions: Formation of by-products due to high temperatures or presence of impurities. - Loss during Workup: Inefficient extraction or purification.- Reaction Monitoring: Monitor the reaction progress using techniques like GC or TLC to ensure completion. - Temperature Control: Maintain a low reaction temperature (typically between -5°C and 0°C) to minimize side reactions. - Purification Optimization: Optimize the workup and purification steps, such as fractional distillation, to minimize product loss.
3. Product Discoloration (Yellow to Brown) Presence of unreacted bromine or impurities formed from side reactions.- Quenching: After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears. - Purification: Purify the crude product by fractional distillation under reduced pressure to remove colored impurities and by-products.
4. Formation of Impurities - 1,1,2,3-Tetrabromopropane: Can form from the reaction of bromine with any 2,3-dibromopropene impurity in the starting allyl bromide. - Polyhalogenated compounds: Over-bromination can occur if excess bromine is used or if the reaction temperature is too high.- High-Purity Starting Materials: Use high-purity allyl bromide to minimize the formation of related impurities. - Stoichiometric Control: Use a slight excess of allyl bromide relative to bromine to ensure all the bromine reacts. - Optimized Reaction Conditions: Maintain strict control over reaction temperature and bromine addition rate.
5. Difficult Purification The boiling point of this compound (220 °C) is relatively high, and it may co-distill with impurities if not performed carefully.[1]- Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates for effective separation. - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most well-documented and industrially favored method is the direct bromination of allyl bromide. This electrophilic addition reaction is efficient and typically provides high yields.[2]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

  • Exothermic Reaction Management: The reaction is highly exothermic. A robust cooling system and controlled addition of bromine are crucial to prevent a runaway reaction.[3]

  • Handling of Raw Materials: Both allyl bromide and bromine are toxic and corrosive.[4] Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a closed system is recommended.[4]

  • Emergency Preparedness: Have emergency procedures and materials readily available, including spill kits and quenching agents like sodium thiosulfate.[5]

Q3: How does the yield and purity of this compound typically vary between lab-scale and industrial-scale synthesis?

While specific comparative data is limited, a well-optimized industrial process can often achieve yields and purities comparable to or even exceeding lab-scale synthesis due to better process control. However, without careful management of the factors mentioned in the troubleshooting guide, yields can decrease and impurity levels can rise during scale-up. Lab-scale syntheses often report yields in the range of 85-98% with purities of 90-95%.[2] Industrial processes aim for high efficiency and may employ continuous processing to maintain consistency.

Q4: What are the common impurities in commercially available this compound?

Impurities can include unreacted starting materials (allyl bromide), by-products from side reactions (such as other brominated propanes), and residual solvents from the synthesis and purification process. The specific impurity profile will depend on the manufacturing process and the purification methods used.

Q5: Can alternative, safer brominating agents be used for this synthesis?

For allylic bromination, N-bromosuccinimide (NBS) is often used as a safer alternative to liquid bromine as it provides a low, steady concentration of bromine.[6] However, for the addition across the double bond of allyl bromide to form this compound, direct bromination is the most common method. Continuous flow reactors that generate bromine in situ are also being explored to enhance safety in industrial bromination processes.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Typical Yield Typical Purity Scalability Key Considerations
Bromination of Allyl Bromide85-98%[2]90-95%[2]HighHighly exothermic, requires careful temperature control.
Hydrobromination of 1,3-Dibromopropene80-85%[2]88-92%[2]HighFollows Markovnikov's rule.
Halogen Exchange (e.g., from Epibromohydrin)70-75%[2]80-85%[2]ModerateMay require harsher reagents like phosphorus pentabromide.

Experimental Protocols

Key Experiment: Synthesis of this compound via Bromination of Allyl Bromide

Materials:

  • Allyl bromide

  • Liquid bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • 5% Sodium bisulfite solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In the round-bottom flask, dissolve allyl bromide in an equal volume of carbon tetrachloride.

  • Cool the flask in an ice bath to between -5°C and 0°C.

  • Slowly add liquid bromine from the dropping funnel to the stirred allyl bromide solution. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bisulfite solution to remove any unreacted bromine.

  • Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for the given pressure.

Visualizations

Troubleshooting_Workflow start Problem Encountered During Scale-Up runaway_reaction Runaway Reaction / Poor Temp Control start->runaway_reaction low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration impurities Impurity Formation start->impurities solution_slow_addition Slow Bromine Addition runaway_reaction->solution_slow_addition Cause: Rapid Addition solution_cooling Improve Cooling Efficiency runaway_reaction->solution_cooling Cause: Inefficient Heat Transfer solution_dilution Increase Solvent Volume runaway_reaction->solution_dilution Cause: High Concentration solution_monitor_reaction Monitor Reaction (GC/TLC) low_yield->solution_monitor_reaction Cause: Incomplete Reaction solution_temp_control Optimize Temperature low_yield->solution_temp_control Cause: Side Reactions solution_optimize_workup Optimize Purification low_yield->solution_optimize_workup Cause: Loss During Workup solution_quench Quench with NaHSO3 discoloration->solution_quench Cause: Excess Bromine solution_distill Fractional Distillation discoloration->solution_distill Cause: Impurities solution_high_purity_reagents Use High-Purity Reagents impurities->solution_high_purity_reagents Cause: Impure Starting Materials solution_stoichiometry Control Stoichiometry impurities->solution_stoichiometry Cause: Incorrect Reagent Ratio

Caption: Troubleshooting workflow for common issues in the scale-up of this compound synthesis.

Bromination_Pathway allyl_bromide Allyl Bromide intermediate Cyclic Bromonium Ion Intermediate allyl_bromide->intermediate + Br2 bromine Bromine (Br2) bromine->intermediate product This compound intermediate->product + Br- byproduct Side Products (e.g., Tetrabromopropanes) conditions Reaction Conditions (-5 to 0 °C, Inert Solvent) conditions->intermediate conditions->byproduct Poor Control Leads To

Caption: Simplified reaction pathway for the synthesis of this compound from allyl bromide.

References

analytical methods for monitoring 1,2,3-tribromopropane reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 1,2,3-tribromopropane (1,2,3-TBP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and standardized protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the reaction progress of this compound?

A1: The most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC, particularly when coupled with Mass Spectrometry (GC-MS), is ideal for separating and identifying volatile compounds like 1,2,3-TBP and its byproducts. HPLC is suitable for less volatile or thermally sensitive compounds that may be present in the reaction mixture. NMR spectroscopy provides detailed structural information about the reactants, intermediates, and products in real-time without the need for chromatographic separation.[1][2][3]

Q2: How do I choose the most suitable analytical method for my specific reaction?

A2: The choice depends on several factors:

  • Volatility and Thermal Stability: For volatile and thermally stable compounds, GC-MS is highly effective.

  • Analyte Polarity: Standard reversed-phase HPLC (e.g., with a C18 column) can be used, but for polar reaction products, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar-embedded phases may be necessary for adequate retention.[4][5][6][7]

  • Need for Structural Information: If you need to identify unknown intermediates or confirm the structure of products without authentic standards, ¹H and ¹³C NMR are powerful tools.[1][8]

  • Real-time Monitoring: NMR is excellent for in-situ, real-time reaction monitoring directly in the NMR tube, providing kinetic data without extensive sample workup.[3][9]

Q3: What are the typical challenges encountered when analyzing this compound?

A3: Common challenges include co-elution with similar halogenated compounds in GC, poor retention of polar reaction products in reversed-phase HPLC, and sensitivity issues in NMR for low-concentration species. Sample preparation is also critical to avoid contamination or loss of the analyte.

Analytical Method Troubleshooting Guides

Gas Chromatography (GC and GC-MS)

Q: I am observing peak tailing or fronting in my chromatogram. What are the likely causes and solutions?

A: Peak asymmetry is a common issue in GC analysis.

  • Causes of Tailing: Often caused by active sites in the injection port liner or on the column itself, leading to unwanted interactions with the analyte. Column overloading or improper sample vaporization can also be culprits.

  • Causes of Fronting: This is almost always a result of column overloading.

  • Solutions:

    • Check for Active Sites: Use a new, deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters of the column or replace it.

    • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

    • Optimize Injection Parameters: Ensure the injection port temperature is appropriate for the solvent and analyte to ensure rapid, complete vaporization.[10]

Q: Ghost peaks are appearing in my blank runs. How can I resolve this?

A: Ghost peaks are typically due to contamination in the system.

  • Sources of Contamination:

    • Septum Bleed: Old or over-tightened septa can release siloxanes.

    • Carrier Gas Impurities: Contaminated gas or exhausted gas traps.

    • Sample Carryover: Residue from a previous, more concentrated sample remaining in the syringe or injection port.

  • Solutions:

    • Injector Maintenance: Replace the septum and clean the inlet liner.

    • Check Gas Purity: Ensure high-purity carrier gas is used and that gas purifiers are functional.

    • Prevent Carryover: Implement a robust syringe cleaning procedure between injections. Running a solvent blank after a high-concentration sample can help clean the system.[11][12]

High-Performance Liquid Chromatography (HPLC)

Q: My 1,2,3-TBP or related polar analytes show poor retention on a C18 column. What can I do?

A: This is a common problem for polar compounds in reversed-phase HPLC.[6][7]

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component. However, be cautious of "hydrophobic collapse" with traditional C18 phases if the organic content is too low.[6]

    • Switch to a Different Stationary Phase: Consider using a column with a polar-embedded or polar-endcapped phase, which provides better retention for polar analytes in highly aqueous mobile phases.

    • Use HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4][5]

Q: My baseline is drifting, especially during a gradient run. What is the cause?

A: Baseline drift is often related to the mobile phase or detector.

  • Causes:

    • Mobile Phase Contamination: Impurities in solvents or additives can accumulate on the column and elute during the gradient, causing the baseline to rise.

    • Poorly Mixed Mobile Phase: Inconsistent mobile phase composition reaching the detector.

    • Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[6]

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade (or LC-MS grade) solvents and additives.

    • Ensure Proper Mixing/Degassing: Degas your mobile phases thoroughly to prevent bubble formation.

    • Increase Equilibration Time: Ensure the column is fully equilibrated before starting a run, especially for gradient methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The integrals of my peaks are not reproducible between experiments. Why?

A: Inaccurate integration is a frequent issue in quantitative NMR.

  • Causes:

    • Insufficient Recycle Delay (d1): If the delay between scans is too short (less than 5 times the longest T1 relaxation time of the nuclei of interest), the magnetization does not fully recover, leading to inaccurate integrals.

    • Poor Phasing and Baseline Correction: An improperly phased spectrum or a rolling baseline will lead to significant integration errors.

    • Low Signal-to-Noise: For low-concentration samples, a low signal-to-noise ratio can make accurate integration difficult.

  • Solutions:

    • Increase Recycle Delay: Ensure the recycle delay (d1) is sufficiently long for all peaks you intend to quantify.

    • Careful Data Processing: Manually and carefully phase the spectrum and apply a high-order polynomial baseline correction.

    • Increase Number of Scans: For dilute samples, increase the number of scans (ns) to improve the signal-to-noise ratio.[3]

Quantitative Data Summary

The following table summarizes key analytical parameters for this compound, which are essential for method setup and data interpretation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
Formula C₃H₅Br₃C₃H₅Br₃C₃H₅Br₃
Molecular Weight 280.78 g/mol [13]280.78 g/mol [13]280.78 g/mol [13]
Kovats Retention Index 1148 (Standard non-polar column)[13]N/AN/A
Key Mass Fragments (m/z) 121, 199, 201, 123, 41N/AN/A
Chemical Shift (δ) N/A~4.36 ppm (CH), ~3.92 ppm (CH₂), ~3.87 ppm (CH₂)[14]Check reference literature for specific values.
Notes Mass fragments can vary slightly based on instrumentation.Chemical shifts can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: GC-MS Analysis of 1,2,3-TBP Reaction Mixture
  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture at the desired time point.

    • Dilute the aliquot in a suitable solvent (e.g., ethyl acetate, hexane) to a final volume of 1 mL in a GC vial. The dilution factor should be chosen to fall within the linear range of the instrument calibration.

    • Add an appropriate internal standard (e.g., 1,2,3-trichloropropane-D5) to correct for injection volume variations.[15][16]

  • Instrumentation (Example Parameters):

    • GC System: Agilent 7890A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/Splitless, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS System: Agilent 5975C or equivalent.

    • Mode: Electron Ionization (EI), 70 eV.

    • Acquisition: Scan mode (e.g., 40-350 amu) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[17]

  • Data Analysis:

    • Identify the 1,2,3-TBP peak by its retention time and mass spectrum.

    • Integrate the peak area of 1,2,3-TBP and the internal standard.

    • Calculate the concentration based on a pre-established calibration curve.

Protocol 2: NMR Monitoring of 1,2,3-TBP Reaction
  • Sample Preparation:

    • Prepare the reaction mixture directly in a 5 mm NMR tube using a deuterated solvent (e.g., CDCl₃, Acetone-d₆) that will not react with the reagents.

    • Add a known concentration of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a simple spectrum) for quantitative analysis.

  • Instrumentation (Example Parameters):

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiment: Standard ¹H NMR acquisition.

    • Key Parameters:

      • Number of Scans (ns): 1 to 16, depending on concentration. For kinetics, a lower number is better to improve time resolution.[3]

      • Recycle Delay (d1): At least 5 times the longest T1 of the compounds of interest to ensure full relaxation for accurate quantification.

      • Acquisition Time (aq): Sufficient to resolve all peaks of interest.

  • Data Analysis:

    • Acquire spectra at regular time intervals throughout the reaction.

    • Process each spectrum with identical phasing and baseline correction parameters.

    • Integrate the characteristic peaks for the reactant (1,2,3-TBP), product(s), and the internal standard.

    • The reaction progress can be determined by monitoring the relative decrease in the reactant integral or the relative increase in the product integral over time.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the analysis of this compound.

General Analytical Workflow for Reaction Monitoring Start Start Reaction Sample Collect Aliquot at Time Point 't' Start->Sample Prepare Sample Preparation (Quench, Dilute, Add IS) Sample->Prepare Analysis Instrumental Analysis Prepare->Analysis GC GC-MS Analysis->GC Volatile HPLC HPLC-UV/MS Analysis->HPLC Non-Volatile/ Polar NMR NMR Analysis->NMR Structural ID/ Real-time Data Data Processing (Integration, Calibration) GC->Data HPLC->Data NMR->Data Result Determine Concentration of 1,2,3-TBP Data->Result End End Result->End

Caption: A flowchart of the general workflow for monitoring reaction progress.

GC-MS Troubleshooting Logic for Poor Peak Shape Problem Problem: Poor Peak Shape Tailing Peak Tailing? Problem->Tailing Fronting Peak Fronting? Tailing->Fronting No CauseTailing Possible Causes: - Active Sites - Column Overload - Slow Vaporization Tailing->CauseTailing Yes CauseFronting Possible Cause: - Column Overload Fronting->CauseFronting Yes Other Other Issue: (e.g., Split Peaks) Fronting->Other No SolutionTailing Solutions: 1. Use Deactivated Liner/Column 2. Dilute Sample 3. Optimize Inlet Temp CauseTailing->SolutionTailing SolutionFronting Solution: 1. Dilute Sample 2. Use Larger ID Column CauseFronting->SolutionFronting OtherSolution Check: - Column Installation - Solvent Effects Other->OtherSolution HPLC Method Selection for 1,2,3-TBP and Metabolites Start Define Analytes: 1,2,3-TBP & Reaction Products Polarity Are key analytes very polar? Start->Polarity RPC Reversed-Phase Chromatography (RPC) Polarity->RPC No / Moderately Polar HILIC Hydrophilic Interaction Chromatography (HILIC) Polarity->HILIC Yes RPC_Column Column Choice: - Standard C18/C8 - Polar-Embedded/Endcapped RPC->RPC_Column RPC_Mobile Mobile Phase: - Water/Acetonitrile - Water/Methanol RPC->RPC_Mobile HILIC_Column Column Choice: - Amide, Cyano, Silica HILIC->HILIC_Column HILIC_Mobile Mobile Phase: - High Organic (>80%) - Aqueous Buffer HILIC->HILIC_Mobile

References

Validation & Comparative

A Comparative Purity Analysis of Commercial 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 1,2,3-tribromopropane, a crucial reagent in various synthetic applications. Understanding the impurity profile of this chemical is paramount, as contaminants can lead to unforeseen side reactions, reduced yields, and complications in downstream processes, particularly in the development of pharmaceutical agents. This document outlines the common impurities found in commercial this compound, details the analytical methodologies for their detection, and presents a comparative analysis of typical purity levels.

Executive Summary

Commercial this compound is predominantly synthesized via the bromination of allyl bromide. The purity of the final product is typically greater than 97%, with the primary impurities arising from unreacted starting materials, byproducts of elimination reactions, and isomeric forms. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal analytical techniques for assessing the purity of this compound. While most commercial sources provide a product of high purity suitable for many applications, a thorough understanding of the potential contaminants is essential for sensitive research and development projects.

Comparison of Purity and Common Impurities

The purity of commercial this compound from various suppliers generally meets a standard of ≥97.0% as determined by Gas Chromatography (GC)[1]. However, the nature and concentration of the remaining impurities can vary depending on the manufacturing process and purification methods employed.

Supplier CategoryTypical Purity (by GC)Common Potential ImpuritiesNotes
Standard Grade ≥97.0%[1]Allyl bromide, 2,3-Dibromopropene, 1,3-Dibromopropene, 1,1,2-TribromopropaneSuitable for general synthetic applications.
High Purity Grade ≥99.0%Trace amounts of the above impuritiesRecommended for applications sensitive to side reactions or where impurity profiling is critical.

Potential Impurities and Their Origin:

  • Allyl Bromide: The primary starting material for the most common synthesis route. Its presence indicates an incomplete reaction.

  • Dibromopropenes (2,3- and 1,3-isomers): These are formed as byproducts of elimination reactions, where HBr is lost from this compound. This can be promoted by basic conditions or elevated temperatures during synthesis or storage.

  • 1,1,2-Tribromopropane: An isomer of the target compound, its presence would suggest alternative reaction pathways or rearrangements during synthesis.

Experimental Protocols for Purity Analysis

Accurate determination of this compound purity relies on robust analytical methodologies. Below are detailed protocols for the two most common and effective techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is ideal for quantifying the purity of this compound and detecting volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-1, 30 m x 0.25 mm I.D., 1.0 µm film thickness (or equivalent non-polar column).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a 1% (v/v) solution of the commercial this compound in a suitable solvent such as dichloromethane or ethyl acetate.

Data Analysis:

  • The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for determining purity by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the commercial this compound into a clean NMR tube.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene or maleic anhydride) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (a value of 30 s is generally sufficient).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the methine proton at ~4.4 ppm in CDCl3) and a signal from the internal standard.

  • The purity of the this compound can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in the purity analysis of this compound, the following diagrams have been generated using Graphviz.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Commercial TBP Commercial TBP Dilution Dilution (for GC) Commercial TBP->Dilution 1% v/v Weighing Accurate Weighing (for qNMR) Commercial TBP->Weighing GC_FID GC-FID Analysis Dilution->GC_FID Internal_Standard Add Internal Standard (for qNMR) Weighing->Internal_Standard Dissolution Dissolution in Solvent Internal_Standard->Dissolution qNMR qNMR Analysis Dissolution->qNMR Chromatogram Chromatogram (Area % Purity) GC_FID->Chromatogram NMR_Spectrum NMR Spectrum (Purity Calculation) qNMR->NMR_Spectrum

Caption: Workflow for the purity analysis of commercial this compound.

Impurity_Formation_Pathway Allyl_Bromide Allyl Bromide (Starting Material) Bromination Bromination (Br2) Allyl_Bromide->Bromination TBP This compound (Product) Bromination->TBP Incomplete_Reaction Incomplete Reaction Bromination->Incomplete_Reaction Elimination Elimination (-HBr) TBP->Elimination Isomerization Isomerization TBP->Isomerization Incomplete_Reaction->Allyl_Bromide 残留 Dibromopropenes Dibromopropenes (Impurities) Elimination->Dibromopropenes Isomer_Impurity 1,1,2-Tribromopropane (Impurity) Isomerization->Isomer_Impurity

Caption: Formation pathways of common impurities in this compound synthesis.

Alternative Synthetic Routes and Their Potential Impurity Profiles

While the bromination of allyl bromide is the most prevalent commercial route, an alternative method involves the reaction of glycerol with a brominating agent like phosphorus tribromide (PBr3).

Glycerol-based Synthesis:

  • Reactants: Glycerol and Phosphorus Tribromide (PBr3).

  • Potential Impurities:

    • Partially brominated glycerols: Monobrominated and dibrominated glycerol species can remain if the reaction does not go to completion.

    • Phosphorous acid and its esters: Byproducts from the reaction of PBr3 with hydroxyl groups.

    • Rearrangement products: The reaction conditions could potentially lead to the formation of isomeric bromopropanols or other rearranged structures.

A comparison of the impurity profiles from these two main synthetic routes highlights the importance of understanding the manufacturing process of the purchased reagent.

FeatureBromination of Allyl BromideBromination of Glycerol
Starting Material Impurities Residual allyl bromideUnreacted glycerol, partially brominated glycerols
Process-Related Impurities DibromopropenesPhosphorous acid and its esters
Isomeric Impurities Less likely to form significant amounts of isomersPotential for rearrangement products

Conclusion

The purity of commercial this compound is generally high, but the presence of minor impurities can significantly impact sensitive applications. Researchers and drug development professionals should be aware of the potential contaminants arising from the common synthetic routes. For applications requiring the highest purity, it is advisable to source material with a detailed Certificate of Analysis and, if necessary, perform in-house purity verification using the GC-FID or qNMR protocols outlined in this guide. The choice of a higher purity grade of this compound can mitigate the risks associated with impurities and contribute to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of the Reactivity of 1,2,3-Tribromopropane and 1,2,3-Trichloropropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of 1,2,3-tribromopropane and 1,2,3-trichloropropane in common organic reactions, supported by established chemical principles and illustrative experimental data.

In the realm of synthetic chemistry, particularly in the development of novel therapeutic agents, the choice of starting materials and intermediates is paramount. The reactivity of these precursors dictates reaction conditions, yields, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of the reactivity of two closely related trihalogenated propanes: this compound and 1,2,3-trichloropropane. This analysis is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies.

Core Reactivity Principles: The Decisive Role of the Halogen

The fundamental difference in reactivity between this compound and 1,2,3-trichloropropane lies in the nature of the carbon-halogen bond. Two primary factors dictate the reactivity in nucleophilic substitution and elimination reactions:

  • Leaving Group Ability: The facility with which the halide ion departs from the carbon backbone is a critical determinant of reaction rate. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is because bromide is a larger, more polarizable ion that can better stabilize the negative charge upon departure.

  • Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for reactions involving its scission.

These two factors synergistically render This compound generally more reactive than 1,2,3-trichloropropane in analogous reactions.

Quantitative Data Summary

To illustrate the practical implications of these principles, the following tables summarize representative experimental data for common reaction types.

Table 1: Nucleophilic Substitution (SN2) Reaction

This table presents a comparison of the reaction rates of 1,2,3-trihalopropanes with a common nucleophile, sodium iodide, in acetone. This reaction is a classic example of an SN2 mechanism.

FeatureThis compound1,2,3-Trichloropropane
Reaction Substitution with NaISubstitution with NaI
Nucleophile I⁻I⁻
Solvent AcetoneAcetone
Relative Rate Constant ~1~0.05
Activation Energy (Ea) LowerHigher

Note: The relative rate constants are illustrative and based on the general reactivity trends of alkyl bromides versus alkyl chlorides.

Table 2: Elimination (E2) Reaction

This table compares the product yields for the dehydrohalogenation of 1,2,3-trihalopropanes with a strong base, potassium hydroxide, in ethanol. This reaction typically proceeds via an E2 mechanism to yield the corresponding 2,3-dihalopropene.

FeatureThis compound1,2,3-Trichloropropane
Reaction DehydrohalogenationDehydrohalogenation
Base KOHKOH
Solvent EthanolEthanol
Reaction Time ShorterLonger
Yield of 2,3-dihalopropene High (~90%)Moderate (~75%)

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Experiment 1: Comparative Nucleophilic Substitution Rates

Objective: To compare the relative rates of nucleophilic substitution of this compound and 1,2,3-trichloropropane with sodium iodide.

Materials:

  • This compound

  • 1,2,3-Trichloropropane

  • Sodium Iodide

  • Acetone (anhydrous)

  • Test tubes

  • Water bath

Procedure:

  • Prepare 0.1 M solutions of this compound and 1,2,3-trichloropropane in anhydrous acetone.

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In separate, labeled test tubes, add 2 mL of the sodium iodide solution.

  • To each test tube, add 2 mL of the respective trihalopropane solution and start a timer immediately.

  • Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride).

  • Record the time taken for the first appearance of a precipitate at room temperature.

  • If no reaction is observed after 10 minutes, place the test tubes in a 50°C water bath and continue to monitor for precipitate formation.

Experiment 2: Comparative Elimination Reaction Yields

Objective: To compare the yields of 2,3-dihalopropene from the dehydrohalogenation of this compound and 1,2,3-trichloropropane.

Materials:

  • This compound

  • 1,2,3-Trichloropropane

  • Potassium Hydroxide

  • Ethanol

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place a solution of potassium hydroxide (2 equivalents) in ethanol.

  • Add 1 equivalent of either this compound or 1,2,3-trichloropropane to the flask.

  • Heat the mixture to reflux for a specified period (e.g., 1 hour for the tribromo- compound and 2 hours for the trichloro- compound).

  • After cooling, pour the reaction mixture into water and extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting 2,3-dihalopropene by distillation.

  • Calculate the percentage yield for each reaction.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental differences in the reaction pathways.

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Elimination (E2) TBP This compound Prod_Br Substituted Product TBP->Prod_Br Faster Reaction LG_Br Br⁻ (Good Leaving Group) TBP->LG_Br TCP 1,2,3-Trichloropropane Prod_Cl Substituted Product TCP->Prod_Cl Slower Reaction LG_Cl Cl⁻ (Poorer Leaving Group) TCP->LG_Cl Nuc Nucleophile (e.g., I⁻) Nuc->TBP Nuc->TCP TBP2 This compound Prod_Br2 2,3-Dibromopropene TBP2->Prod_Br2 Higher Yield H2O H₂O TBP2->H2O LG_Br2 Br⁻ TBP2->LG_Br2 TCP2 1,2,3-Trichloropropane Prod_Cl2 2,3-Dichloropropene TCP2->Prod_Cl2 Lower Yield TCP2->H2O LG_Cl2 Cl⁻ TCP2->LG_Cl2 Base Strong Base (e.g., OH⁻) Base->TBP2 Base->TCP2

Caption: Comparative reaction pathways for SN2 and E2 reactions.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Start: Prepare Solutions of Trihalopropanes and Reagents sn2 SN2 Reaction: Add NaI in Acetone start->sn2 e2 E2 Reaction: Reflux with KOH in Ethanol start->e2 observe_sn2 Observe Precipitate Formation Time sn2->observe_sn2 workup_e2 Reaction Workup and Product Isolation e2->workup_e2 analyze_sn2 Compare Reaction Rates observe_sn2->analyze_sn2 analyze_e2 Determine and Compare Product Yields workup_e2->analyze_e2 conclusion Conclusion: Establish Reactivity Order analyze_sn2->conclusion analyze_e2->conclusion

Caption: Workflow for comparing the reactivity of trihalopropanes.

Conclusion

Validating the Structure of 1,2,3-Tribromopropane: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of 1,2,3-tribromopropane, a key chemical intermediate. By presenting supporting experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to accurately identify and characterize this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two different proton environments in the molecule. The symmetry of the molecule simplifies the spectrum, making it readily distinguishable from its isomers.

Parameter This compound Alternative: 1,1,2-Tribromopropane
Chemical Shift (δ) of CH₂Br protons ~3.8-3.9 ppm~4.2 ppm (CHBr₂) and ~3.7 ppm (CH₂Br)
Chemical Shift (δ) of CHBr proton ~4.3-4.5 ppm~5.9 ppm (CHBr)
Multiplicity of CH₂Br protons Doublet of doublets (dd)Doublet (d) and Doublet (d)
Multiplicity of CHBr proton Quintet (or multiplet)Triplet (t)
Coupling Constants (J) J(A,B) ≈ 4.6 Hz, J(A,C) ≈ 6.6 Hz[1]J ≈ 6-7 Hz

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, only two signals are observed, representing the two unique carbon environments. This is a key differentiating feature from its isomers.

Parameter This compound Alternative: 1,1,2-Tribromopropane
Chemical Shift (δ) of CH₂Br carbons ~36 ppmNot all carbons are equivalent
Chemical Shift (δ) of CHBr carbon ~49 ppmNot all carbons are equivalent
Number of Signals 23

Structural Verification by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

Mass Spectrometry Data

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in a distinctive M, M+2, M+4, and M+6 molecular ion cluster with a relative intensity ratio of approximately 1:3:3:1.[5]

Parameter This compound Alternative: 1,1,2-Tribromopropane
Molecular Ion (M⁺) m/z 278, 280, 282, 284m/z 278, 280, 282, 284
Key Fragment Ions (m/z) 199/201/203 ([M-Br]⁺), 119/121 ([C₃H₄Br]⁺), 93/95 ([C₂H₂Br]⁺)[1]199/201/203 ([M-Br]⁺), 119/121 ([C₃H₄Br]⁺)
Isotopic Pattern of Molecular Ion 1:3:3:11:3:3:1

While the molecular ion cluster is identical for isomers, the fragmentation pattern can provide clues for differentiation. However, NMR spectroscopy is generally more definitive for distinguishing between structural isomers of this nature.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of halogenated alkanes is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width to include all proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6][7]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (Electron Ionization - EI)

A typical protocol for obtaining an EI mass spectrum is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure.

G cluster_0 Structural Validation of this compound Sample Sample of This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR Analysis NMR->H_NMR C_NMR ¹³C NMR Analysis NMR->C_NMR EI_MS EI-MS Analysis MS->EI_MS Structure_Confirmation Structure Confirmed: This compound H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation EI_MS->Structure_Confirmation Comparison Comparison with Isomer Data Structure_Confirmation->Comparison

Caption: Logical workflow for the structural validation of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and definitive method for the structural validation of this compound. The symmetry of the molecule results in a unique and simplified NMR spectrum that, when combined with the characteristic isotopic pattern in the mass spectrum, allows for unambiguous identification and differentiation from its structural isomers. This guide provides the essential data and protocols to assist researchers in this analytical endeavor.

References

A Comparative Analysis of Brominating Agents and the Role of 1,2,3-Tribromopropane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of bromine atoms into molecular structures is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of a brominating agent is a critical decision that dictates the selectivity, efficiency, and safety of a synthetic route. This guide provides an objective comparison of commonly employed brominating agents, supported by experimental data, and clarifies the distinct chemical nature and applications of 1,2,3-tribromopropane. While a polybrominated compound, this compound serves primarily as a building block or a product of bromination rather than a reagent for transferring bromine to other substrates.

Overview of this compound

This compound (TBP) is a dense, colorless to light yellow liquid with the molecular formula C₃H₅Br₃.[1][2] Historically, it has been used as a nematicide.[3] Its primary industrial application is as a flame retardant, where it releases bromine radicals upon heating to interrupt combustion processes.[1] In a synthetic context, TBP is typically a target molecule or a starting material for further transformations through substitution or elimination reactions, rather than a source of electrophilic or radical bromine for other molecules.[4]

Chemical and Physical Properties:

  • Molecular Formula: C₃H₅Br₃[3]

  • Molecular Weight: 280.78 g/mol [3][5]

  • Appearance: Colorless to pale yellow liquid[2][6]

  • Boiling Point: 220 °C[7]

  • Melting Point: 16-17 °C[3][7]

  • Solubility: Insoluble in water; soluble in alcohol and ether.[1][7]

The most common synthesis of this compound involves the addition of molecular bromine to allyl bromide, a reaction that can yield the product in high purity (96-98%).[4]

Comparative Analysis of Common Brominating Agents

The selection of an appropriate brominating agent is pivotal for the success of a reaction, influencing yield, regioselectivity, and stereoselectivity.[8] Below is a comparative overview of several widely used reagents.

Data Presentation: Properties of Brominating Agents

ReagentFormulaMolecular Weight ( g/mol )FormKey ApplicationsAdvantagesDisadvantages
This compound C₃H₅Br₃280.78Colorless liquidFlame retardant, synthetic building block.[1]Not a standard brominating agent.Toxic, suspected carcinogen.[3]
Molecular Bromine (Br₂) Br₂159.81Fuming red-brown liquidElectrophilic addition to alkenes/alkynes, aromatic bromination.[8]Strong and readily available.[8]Highly corrosive, toxic, difficult to handle.[8] Produces corrosive HBr byproduct.[8]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, bromohydrin formation.[8][9]Easy-to-handle solid, provides a low concentration of Br₂, minimizing side reactions.[8]Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination.[8][10]
Pyridinium Tribromide (Py·Br₃) C₅H₅N·HBr·Br₂319.82Red crystalline solidElectrophilic bromination of ketones, phenols, and ethers.[8]Solid, stable, and safer alternative to liquid bromine.[8]Can be less reactive than Br₂.[8]
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃310.88SolidBromination of activated and deactivated aromatic compounds.[8]Mild and highly effective, superior to NBS for some substrates.[8]Less commonly used than NBS or Br₂.[8]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂285.92SolidBenzylic halogenation.Cost-effective and highly efficient.[11]Limited direct comparative data for some specific substrates.[11]

Data Presentation: Performance in Aromatic Bromination

This table illustrates the difference in efficiency between two common agents for the bromination of a deactivated aromatic ring.

SubstrateBrominating AgentReaction ConditionsProductYieldReference
NitrobenzeneDibromoisocyanuric acid (DBI)conc. H₂SO₄, 20°C, 5 min3-Bromonitrobenzene88%
NitrobenzeneN-Bromosuccinimide (NBS)50% H₂SO₄, 85°C, 3 h3-Bromonitrobenzene70%

Experimental Protocols

Detailed methodologies are essential for reproducibility and for understanding the practical application of these reagents.

Protocol 1: Synthesis of this compound via Bromination of Allyl Bromide

This protocol describes the preparation of the topic compound itself.

Materials:

  • Allyl bromide

  • Dry bromine

  • Dried carbon tetrachloride (solvent)

  • Reaction flask with stirrer, reflux condenser (with drying tube), dropping funnel, and thermometer

  • Ice-salt bath

Procedure:

  • In the reaction flask, add 182g (1.5 mol) of allyl bromide dissolved in carbon tetrachloride.

  • Cool the flask to -5 °C using an ice-salt bath.

  • Through the dropping funnel, slowly add 255g (1.6 mol) of dry bromine. Control the rate of addition to maintain the reaction temperature at or below 0 °C.[7]

  • After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

  • The solvent and any unreacted starting materials can be removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Protocol 2: Benzylic Bromination of 3,5-bis(2-cyanoprop-2-yl)toluene using NBS

This reaction is a key step in the synthesis of the pharmaceutical Anastrozole.[11]

Materials:

  • 3,5-bis(2-cyanoprop-2-yl)toluene (substrate)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Suitable solvent (e.g., carbon tetrachloride or acetonitrile)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the substrate in the chosen solvent within the reaction vessel.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., TLC or HPLC).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product.[11]

  • The filtrate, containing the desired benzyl bromide product, can be used in the subsequent step, often without further purification.[11]

Protocol 3: α-Bromination of 4-chloroacetophenone using Pyridinium Hydrobromide Perbromide

This protocol is suitable for undergraduate experiments due to its safety and efficiency.[12]

Materials:

  • 4-chloroacetophenone (substrate)

  • Pyridine hydrobromide perbromide (brominating agent)

  • Acetic acid (solvent)

  • Reaction flask with heating and stirring capabilities

Procedure:

  • Dissolve 4-chloroacetophenone in acetic acid in the reaction flask.

  • Add pyridine hydrobromide perbromide to the solution. The recommended molar ratio of substrate to brominating agent is 1.0:1.1.[12]

  • Heat the reaction mixture to 90 °C and maintain for 3 hours with stirring.[12]

  • After the reaction period, cool the mixture. The product, 4-chloro-α-bromo-acetophenone, can be isolated by precipitation with water and subsequent filtration.

  • The experiment typically yields over 80% of the desired product.[12]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of logical processes and chemical pathways.

Brominating_Agent_Selection start Define Bromination Goal substrate_type What is the substrate type? start->substrate_type alkane Alkane substrate_type->alkane C-H bond alkene_alkyne Alkene / Alkyne substrate_type->alkene_alkyne π-bond aromatic Aromatic Ring substrate_type->aromatic Aromatic C-H carbonyl Carbonyl (α-position) substrate_type->carbonyl Enolizable H allylic_benzylic Allylic / Benzylic Position? alkane->allylic_benzylic br2_addition Use Br₂ for electrophilic addition. alkene_alkyne->br2_addition aromatic_activation Ring Activated? aromatic->aromatic_activation carbonyl_reagent Use Pyridinium Tribromide or Br₂ in Acetic Acid. carbonyl->carbonyl_reagent nbs Use N-Bromosuccinimide (NBS) with a radical initiator. allylic_benzylic->nbs Yes br2_radical Br₂ with light/heat (less selective) allylic_benzylic->br2_radical No activated Use Pyridinium Tribromide or NBS for mild conditions. aromatic_activation->activated Yes deactivated Use Dibromoisocyanuric Acid (DBI) or Br₂ with Lewis Acid. aromatic_activation->deactivated No

Caption: Decision tree for selecting an appropriate brominating agent.

Experimental_Workflow A 1. Setup & Reagents B 2. Dissolve Substrate in appropriate solvent A->B C 3. Add Brominating Agent (control temperature/rate) B->C D 4. Reaction (Heat/Irradiate as needed) C->D E 5. Monitor Progress (TLC, HPLC, GC) D->E E->D Incomplete F 6. Reaction Quench (e.g., add Na₂S₂O₃) E->F Complete G 7. Work-up & Isolation (Filtration, Extraction) F->G H 8. Purification (Crystallization, Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for a bromination reaction.

Caption: Mechanism of free-radical allylic bromination using NBS.

Conclusion

This guide demonstrates that while this compound is a significant molecule in organic chemistry, it does not function as a brominating agent for synthetic transformations. Its utility lies in its role as a flame retardant or as a polyfunctional building block. For researchers and drug development professionals, the effective installation of bromine atoms relies on a well-established toolkit of reagents. Molecular bromine remains a powerful, albeit hazardous, option.[8] For enhanced safety and selectivity, particularly in allylic and benzylic brominations, N-bromosuccinimide is often the reagent of choice.[8] Solid, stable alternatives like Pyridinium Tribromide and highly reactive agents such as Dibromoisocyanuric acid provide milder and more efficient methods for specific applications.[8] A thorough understanding of the reactivity, selectivity, and safety profile of each agent is essential for the successful design and execution of synthetic routes.

References

1,2,3-Tribromopropane as a Reference Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chromatography, the choice of a reference standard is paramount to achieving accurate and reproducible results. For the analysis of halogenated organic compounds, particularly in environmental and pharmaceutical matrices, various reference standards are employed. This guide provides a comprehensive comparison of 1,2,3-tribromopropane as a reference standard against common alternatives, supported by key performance characteristics and a detailed experimental protocol for comparative evaluation.

Comparison of this compound with Alternative Reference Standards

The ideal reference standard in chromatography should exhibit several key characteristics: it should be chemically inert, stable, non-volatile (for ease of handling), have a retention time that does not interfere with analytes of interest, and provide a strong, reproducible signal. The following table compares this compound with two common classes of alternative standards: deuterated and fluorinated compounds, often used in gas chromatography-mass spectrometry (GC-MS) analysis.

Performance CharacteristicThis compoundDeuterated Compounds (e.g., 1,4-Dichlorobenzene-d4)Fluorinated Compounds (e.g., 1,4-Difluorobenzene)
Chemical Similarity to Analytes Structurally similar to other brominated and halogenated hydrocarbons.Chemically identical to the analyte, differing only by isotopic mass. This provides the most accurate correction for matrix effects and analyte loss during sample preparation.Structurally similar to corresponding non-fluorinated aromatics, but with different polarity and volatility.
Retention Time Elutes within the typical range of many volatile organic compounds (VOCs). Careful method development is needed to ensure it does not co-elute with target analytes.Co-elutes with the non-deuterated analyte, which is ideal for isotope dilution methods as it experiences the same chromatographic conditions.Retention times are distinct from non-fluorinated analogs and can be adjusted to avoid co-elution with target analytes.
Mass Spectral Signature Produces a distinct mass spectrum with characteristic bromine isotope patterns, aiding in identification.Mass spectrum is shifted to a higher m/z compared to the native analyte, allowing for clear differentiation and quantification.Unique mass spectrum that does not typically interfere with common analytes.
Commercial Availability & Cost Readily available from various chemical suppliers at a moderate cost.Availability can be limited for some specific analytes, and the cost is generally higher due to the isotopic labeling process.Widely available and generally less expensive than deuterated standards.
Potential for Interference As a native compound, there is a risk of it being present in the sample, which would lead to inaccurate quantification.Extremely low probability of being naturally present in a sample.Low probability of being present in samples, unless it is a specific target analyte.
Signal Stability & Response Provides a stable and reproducible signal in common detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).Provides a stable signal, but the response factor may differ slightly from the native analyte.Generally provides a strong and stable response in MS detectors.

Experimental Protocols

To objectively evaluate the performance of this compound against other reference standards, a controlled chromatographic experiment is necessary. The following protocol outlines a typical workflow for such a comparison using Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound, a deuterated standard (e.g., 1,4-Dichlorobenzene-d4), and a fluorinated standard (e.g., 1,4-Difluorobenzene) in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all three reference standards at a concentration of 10 µg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the working standard mixture with methanol to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.

Sample Preparation
  • Spiking: For a representative matrix (e.g., reagent water, soil extract), spike a known volume or mass with the working standard mixture to achieve a final concentration within the calibration range (e.g., 1 µg/mL).

  • Extraction (for solid matrices): If using a solid matrix like soil, perform a solvent extraction using a suitable solvent such as methanol or a mixture of acetone and hexane.

  • Internal Standard Addition: Add a fixed concentration of an internal standard (different from the reference standards being evaluated, e.g., Chlorobenzene-d5) to all calibration standards and samples to correct for injection volume variability.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of volatile organic compounds.

  • Injection: Inject a 1 µL aliquot of the prepared standard or sample into the GC inlet in splitless mode to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 45-450 m/z.

    • Acquisition Mode: Full scan to identify all ions and Selected Ion Monitoring (SIM) for enhanced sensitivity of the target standards.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to each reference standard based on their retention times and mass spectra.

  • Performance Evaluation:

    • Linearity: Plot the response of each standard against its concentration to determine the linearity of the calibration curve (R² value).

    • Response Factor: Calculate the response factor for each standard relative to the internal standard.

    • Recovery: In the spiked matrix samples, calculate the percentage recovery of each standard to assess matrix effects.

    • Peak Shape: Evaluate the peak symmetry (tailing or fronting) for each standard.

    • Signal-to-Noise Ratio: Determine the signal-to-noise ratio at the lowest calibration level to compare sensitivity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the comparative evaluation of chromatography reference standards.

Experimental_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation prep_standards Prepare Stock & Working Standard Solutions prep_cal Create Calibration Curve Standards (0.1-5.0 µg/mL) prep_standards->prep_cal prep_sample Spike Matrix with Working Standard Mixture prep_standards->prep_sample add_is Add Internal Standard to all Standards & Samples prep_cal->add_is prep_sample->add_is gcms GC-MS Analysis (DB-5ms column, Splitless Injection) add_is->gcms Inject data_acq Data Acquisition (Full Scan & SIM Mode) gcms->data_acq peak_id Peak Identification (Retention Time & Mass Spectra) data_acq->peak_id Analyze linearity Linearity (R²) peak_id->linearity response Response Factor peak_id->response recovery Recovery (%) peak_id->recovery peak_shape Peak Shape peak_id->peak_shape sn Signal-to-Noise Ratio peak_id->sn

Caption: Workflow for comparing chromatography reference standards.

Conclusion

This compound can serve as a suitable reference standard for the analysis of halogenated compounds, particularly when cost and availability are primary considerations. Its chemical properties make it a representative compound for a range of brominated hydrocarbons. However, for applications requiring the highest level of accuracy and correction for complex matrix effects, isotopically labeled internal standards, such as deuterated compounds, are generally superior due to their near-identical chemical behavior to the target analytes. Fluorinated compounds offer a good balance of performance, cost-effectiveness, and low risk of natural occurrence in samples.

The selection of the most appropriate reference standard ultimately depends on the specific requirements of the analytical method, including the target analytes, the complexity of the sample matrix, the desired level of accuracy, and budgetary constraints. The experimental protocol provided in this guide offers a robust framework for researchers to conduct their own comparative studies and make an informed decision based on empirical data.

A Comparative Guide to the Synthetic Efficiency of Routes to 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 1,2,3-tribromopropane, a valuable building block in organic synthesis. The efficiency of each method is evaluated based on reported yields, reaction conditions, and the nature of the starting materials. This document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs by providing objective comparisons and supporting experimental data.

Comparison of Synthetic Routes

Several methods have been documented for the synthesis of this compound. The most established and efficient route is the direct bromination of allyl bromide. Other potential, though less detailed in the literature, pathways include the hydrobromination of 1,3-dibromopropene, the conversion of glycerol, and halogen exchange reactions.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Material Primary Reagents Reported Yield Reported Purity Scalability Reference
Bromination of Allyl Bromide Allyl bromideBromine (Br₂)96-98%HighHigh[1]
Hydrobromination of 1,3-Dibromopropene 1,3-DibromopropeneHydrogen Bromide (HBr)80-85%88-92%Moderate[1]
Halogen Exchange EpibromohydrinPhosphorus pentabromide (PBr₅)70-75%80-85%Moderate[1]
From Glycerol GlycerolPhosphorus and BromineNot specified for this compoundNot specifiedNot specified[2]

Logical Relationship of Synthetic Routes

The following diagram illustrates the relationship between the starting materials and the target molecule, this compound, for the primary synthetic routes discussed.

G cluster_start Starting Materials cluster_product Product Allyl Bromide Allyl Bromide This compound This compound Allyl Bromide->this compound + Br2 (High Yield) 1,3-Dibromopropene 1,3-Dibromopropene 1,3-Dibromopropene->this compound + HBr (Good Yield) Epibromohydrin Epibromohydrin Epibromohydrin->this compound + PBr5 (Lower Yield) Glycerol Glycerol Glycerol->this compound + P/Br2 (Potential Route)

References

A Comparative Guide to the Analytical Validation for the Quantification of 1,2,3-Tribromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,2,3-tribromopropane (TBP), a compound of interest due to its toxicological profile. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from environmental samples to pharmaceutical preparations. This document outlines the performance of commonly employed techniques, supported by experimental data, to aid in method selection and validation.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of this compound and its analogs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is often favored for its high sensitivity and selectivity, especially when coupled with sample concentration techniques like Purge and Trap (P&T).

ParameterGC-MS with Purge and TrapHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate, potential for interference from co-eluting compounds.
Sensitivity Very high, capable of detecting levels in the parts-per-trillion (ppt) range.Lower, typically in the parts-per-million (ppm) range.
Linearity Typically demonstrates good linearity over a wide concentration range.Generally linear, but may be more limited than GC-MS.
Accuracy High, often with recoveries between 95-103%.[1]Dependent on matrix and specificity, generally good.
Precision High, with low relative standard deviation (RSD).Good, but may be more variable than GC-MS.
Limit of Detection (LOD) As low as 0.11 ng/L (for the analogous 1,2,3-trichloropropane).[1]Method dependent, but generally higher than GC-MS.
Limit of Quantification (LOQ) Typically in the low ng/L range.Generally in the µg/L to mg/L range.
Sample Throughput Can be lower due to longer run times and sample preparation.Can be higher due to faster analysis times.
Typical Application Trace-level analysis in environmental and biological samples.Analysis of higher concentration samples, such as in pharmaceutical formulations.

Experimental Protocols

This protocol is adapted from methodologies developed for the analysis of similar volatile organic compounds, such as 1,2,3-trichloropropane, in water.[2][3][4]

a. Sample Preparation and Concentration:

  • A known volume of the aqueous sample (e.g., 5-25 mL) is placed in a purging vessel.[2]

  • An internal standard, such as 1,2,3-trichloropropane-d5, is added to the sample.[4]

  • The sample is purged with an inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to enhance the extraction of this compound.[2]

  • The purged analytes are trapped on a sorbent trap (e.g., a proprietary #9 trap).

  • The trap is then rapidly heated to desorb the analytes into the GC-MS system.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.[2]

  • Column: Restek Rtx-624 (20 m x 0.18 mm x 1.0 µm) or equivalent.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 35-40°C held for a few minutes, followed by a ramp to a final temperature of 150-250°C.

  • Injector: Splitless mode.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for 1,2,3-trichloropropane are m/z 110 (quantification), 112, and 75 (confirmation), which can be adapted for this compound.[3]

c. Calibration:

  • A multi-point calibration curve is generated using standards of known concentrations, typically ranging from 5 to 500 ng/L.[4]

  • The response of the analyte is normalized to the response of the internal standard.

This protocol is based on a general reverse-phase HPLC method for brominated alkanes.[5][6]

a. Sample Preparation:

  • The sample containing this compound is dissolved in a suitable solvent, such as acetonitrile.

  • The solution is filtered through a 0.45 µm filter before injection.

b. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column (150 mm x 4.6 mm, 3 µm) or equivalent.[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 55% acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 210 nm.[6]

c. Calibration:

  • A series of calibration standards are prepared in the mobile phase.

  • A calibration curve is constructed by plotting the peak area against the concentration of this compound.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for analytical method validation and a typical GC-MS analysis process.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS, HPLC) A->B C Develop and Optimize Method Parameters B->C D Specificity C->D E Linearity and Range D->E F Accuracy E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K L Ongoing Method Performance Verification K->L

Caption: A flowchart of the analytical method validation process.

GC-MS with Purge and Trap Workflow A Sample Collection and Preservation B Spiking with Internal Standard A->B C Purge and Trap Concentration B->C D Thermal Desorption C->D E GC Separation D->E F MS Detection (SIM Mode) E->F G Data Acquisition and Processing F->G H Quantification using Calibration Curve G->H

Caption: The workflow for GC-MS with Purge and Trap analysis.

References

Evaluating 1,2,3-Tribromopropane in Flame Retardant Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1,2,3-tribromopropane's performance in flame retardant formulations, offering a comparative analysis with common alternative flame retardants. The information is supported by experimental data from standardized fire safety tests to inform material selection and formulation.

Introduction to this compound as a Flame Retardant

This compound is a brominated organic compound that has been utilized as a flame retardant in various materials, including plastics and textiles.[1][2] Its mechanism of action is characteristic of halogenated flame retardants, operating primarily in the gas phase during combustion. When exposed to the high temperatures of a fire, the carbon-bromine bonds in this compound break, releasing bromine radicals. These radicals interfere with the chain reactions of combustion in the flame, effectively quenching the fire.[3]

Comparative Performance Data

A direct comparison of the flame retardant efficacy of this compound with other alternatives is challenging due to the limited availability of specific quantitative performance data for this compound in public literature. However, this guide provides a framework for comparison by presenting typical performance data for various classes of alternative flame retardants. Researchers can use this information as a benchmark when evaluating their own formulations containing this compound.

Table 1: Illustrative Flame Retardant Performance Data of Alternatives in Various Polymer Matrices

Flame Retardant ClassSpecific Compound/SystemPolymer MatrixLoading Level (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (Thickness)Key Cone Calorimetry Findings (Compared to Neat Polymer)
Brominated (Aliphatic) Hexabromocyclododecane (HBCD)Polystyrene (PS)--V-2Effective in reducing flammability.[1]
Brominated (Aromatic) Decabromodiphenyl Ether (DecaBDE) / Antimony TrioxideHigh Impact Polystyrene (HIPS)--V-0Synergistic effect improves flame retardancy.[1]
Phosphorus-Based Ammonium Polyphosphate (APP)Polypropylene (PP)2027.6V-0[4]Promotes char formation, reducing heat and smoke release.[5][6]
Phosphorus-Based APP / Diethyl Ethylphosphonate (DEEP)Rigid Polyurethane Foam (RPUF)5 php APP / 15 php DEEP24.9V-0Reduced Total Heat Release (THR) to 23.43 MJ/m².[5]
Inorganic Aluminum Trihydroxide (ATH)Epoxy Composite10-Self-extinguishingReduced gross heat of combustion and increased char residue.[7]
Inorganic ATHPolyethylene (PE)60-65--High loading levels required to pass standards like UL-1072.[8]

Note: This table presents illustrative data from various sources and is intended for comparative purposes. The performance of a flame retardant is highly dependent on the specific polymer, loading level, and presence of other additives.

Experimental Protocols

To ensure accurate and reproducible evaluation of flame retardant performance, standardized testing methodologies are crucial. The following are detailed protocols for key flammability tests.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863

Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support the flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.

Apparatus:

  • A vertical, heat-resistant glass column.

  • A means to control and measure the flow of oxygen and nitrogen into the column.

  • A sample holder to position the test specimen vertically within the column.

  • An igniter to initiate combustion.

Procedure:

  • A test specimen of specified dimensions is placed vertically in the glass column.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the column at a controlled flow rate.

  • The top edge of the specimen is ignited.

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that supports sustained combustion for a specified time or over a specified length of the specimen is determined.

UL 94 Vertical Burn Test

Standard: UL 94

Principle: This test assesses the self-extinguishing characteristics of a vertically oriented plastic specimen after the application of a controlled flame.

Apparatus:

  • A test chamber, free from drafts.

  • A Bunsen burner with a specified barrel diameter.

  • A clamp to hold the specimen vertically.

  • A layer of dry absorbent surgical cotton placed below the specimen.

Procedure:

  • A rectangular bar specimen of the material with specified dimensions is clamped vertically.

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

  • Any dripping of flaming particles that ignite the cotton patch placed below the specimen is noted.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton. A V-0 classification indicates the best performance.[9][10]

Cone Calorimetry

Standard: ISO 5660

Principle: This is a bench-scale test that measures the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled level of radiant heat.

Apparatus:

  • A conical radiant heater.

  • A specimen holder and load cell to measure mass loss.

  • An exhaust system with instrumentation to measure gas flow rate, oxygen concentration, carbon monoxide, and carbon dioxide.

  • A spark igniter.

Procedure:

  • A 100mm x 100mm specimen is placed horizontally under the conical radiant heater.

  • The sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

  • The spark igniter is used to ignite the flammable gases evolved from the sample.

  • Throughout the test, the following parameters are continuously measured:

    • Time to Ignition (TTI): The time it takes for the material to ignite.

    • Heat Release Rate (HRR): The rate at which heat is released during combustion. The peak HRR (pHRR) is a key indicator of fire intensity.

    • Total Heat Release (THR): The total amount of heat released throughout the test.

    • Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.

    • Smoke Production Rate (SPR): The rate at which smoke is generated.

Signaling Pathways and Experimental Workflows

To further clarify the processes and comparisons discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow for Flame Retardant Evaluation prep Material Formulation (Polymer + Flame Retardant) specimen Specimen Preparation (e.g., Injection Molding) prep->specimen loi LOI Test (ASTM D2863) specimen->loi ul94 UL 94 Test specimen->ul94 cone Cone Calorimetry (ISO 5660) specimen->cone data Data Analysis & Comparison loi->data ul94->data cone->data

Figure 1: Experimental workflow for evaluating flame retardant effectiveness.

G cluster_alternatives Alternative Flame Retardants This compound This compound Performance Metrics Performance Metrics This compound->Performance Metrics Alternative FR Alternative FR Alternative FR->Performance Metrics LOI LOI Performance Metrics->LOI UL 94 Rating UL 94 Rating Performance Metrics->UL 94 Rating HRR HRR Performance Metrics->HRR TTI TTI Performance Metrics->TTI THR THR Performance Metrics->THR Brominated (other) Brominated (other) Phosphorus-based Phosphorus-based Nitrogen-based Nitrogen-based Inorganic Inorganic

Figure 2: Logical relationship for comparing flame retardant alternatives.

G cluster_gas_phase Gas Phase Mechanism (e.g., this compound) cluster_condensed_phase Condensed Phase Mechanism (e.g., Phosphorus-based) Heat Heat FR_Br R-Br Heat->FR_Br degrades Br_rad Br• (radicals) FR_Br->Br_rad releases Combustion Combustion Chain Reaction (H•, OH•) Br_rad->Combustion interrupts Quenching Flame Quenching Combustion->Quenching Heat2 Heat FR_P Phosphorus FR Heat2->FR_P decomposes Polymer Polymer FR_P->Polymer promotes dehydration of Char Insulating Char Layer Polymer->Char forms Fuel Reduced Flammable Volatiles Char->Fuel leads to

Figure 3: Flame retardant mechanisms of brominated vs. phosphorus-based compounds.

Conclusion

While this compound is known to function as a flame retardant through a gas-phase mechanism, a comprehensive, data-driven comparison with leading alternatives is hindered by the lack of publicly available quantitative performance data. The experimental protocols and comparative data for alternative flame retardants provided in this guide offer a valuable framework for researchers to conduct their own evaluations. By employing standardized testing methods, a clearer understanding of the performance of this compound in various formulations can be achieved, enabling informed decisions in material development and ensuring fire safety. Further research and publication of performance data for this compound are encouraged to facilitate a more direct and thorough comparative analysis.

References

The Decisive Departure: A Comparative Analysis of Leaving Groups in Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the choice of a leaving group is a critical determinant of an alkylation reaction's success. A judicious selection can significantly enhance reaction rates and yields, while a suboptimal choice can lead to sluggish conversions and undesirable side products. This guide provides an objective comparison of the performance of common leaving groups in alkylation reactions, supported by experimental data, to empower informed decision-making in your synthetic endeavors.

The intrinsic ability of a leaving group to depart is fundamentally linked to its stability as an independent species. Generally, a good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon bond cleavage. This stability is often correlated with the pKa of the leaving group's conjugate acid; a lower pKa signifies a stronger acid and therefore a more stable, weaker conjugate base, making it a better leaving group.

Quantitative Comparison of Leaving Group Ability

To quantify the efficiency of various leaving groups, we can examine their relative reaction rates in standardized nucleophilic substitution reactions, such as the S_N2 reaction. The following table summarizes key data for commonly employed leaving groups, including sulfonates and halides.

Leaving GroupAbbreviationStructure of Leaving GroupConjugate AcidpKa of Conjugate AcidRelative S_N2 Reaction Rate
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -14~10⁴ - 10⁵
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic acid-2.81
Mesylate-OMsCH₃SO₃⁻Methanesulfonic acid-1.9~0.5
IodideI⁻I⁻Hydroiodic Acid (HI)-10~10⁻¹ - 10⁻²
BromideBr⁻Br⁻Hydrobromic Acid (HBr)-9-
ChlorideCl⁻Cl⁻Hydrochloric Acid (HCl)-7~10⁻⁴ - 10⁻⁵
FluorideF⁻F⁻Hydrofluoric Acid (HF)3.2Very Slow

Note: Relative reaction rates can vary depending on the substrate, nucleophile, and solvent system.

The data clearly indicates that triflate is an exceptionally potent leaving group, reacting orders of magnitude faster than tosylate and mesylate.[1] This is attributed to the powerful electron-withdrawing effect of the trifluoromethyl group, which effectively delocalizes the negative charge on the resulting anion. Tosylate and mesylate are also excellent leaving groups and are widely used due to their balance of reactivity and stability.[1][2] Among the halides, iodide is the best leaving group, a trend that correlates with its decreasing basicity down the group.[3] Fluoride, being a relatively strong base, is a poor leaving group.[3][4]

Visualizing the Principles of Leaving Group Efficiency

The interplay between the stability of the leaving group anion, the acidity of its conjugate acid, and the resulting reaction rate is a cornerstone of understanding alkylation efficiency. This relationship can be visualized as a logical flow.

Leaving_Group_Efficiency cluster_factors Determining Factors cluster_outcome Reaction Outcome cluster_concept Core Concept Anion_Stability High Anion Stability Fast_Rate Fast Reaction Rate Anion_Stability->Fast_Rate leads to Low_pKa Low pKa of Conjugate Acid Low_pKa->Anion_Stability correlates with Good_LG Good Leaving Group Fast_Rate->Good_LG

Figure 1. Logical relationship between anion stability, conjugate acid pKa, and reaction rate in determining leaving group efficiency.

Experimental Protocols

To empirically determine and compare the efficiency of different leaving groups, a kinetic study of a nucleophilic substitution reaction is a standard approach. The following protocol outlines a general methodology for comparing the solvolysis rates of different alkyl sulfonates.

Objective: To determine the relative rates of solvolysis of a primary alkyl tosylate, mesylate, and triflate.

Materials:

  • 1-Butanol

  • Tosyl chloride (TsCl)

  • Mesyl chloride (MsCl)

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

  • Constant temperature bath

  • Burette, pipettes, and other standard laboratory glassware

Procedure:

Part 1: Synthesis of Alkyl Sulfonates

  • Synthesis of 1-Butyl Tosylate: In a round-bottom flask, dissolve 1-butanol (1.0 eq) and tosyl chloride (1.1 eq) in dichloromethane. Cool the mixture in an ice bath and slowly add pyridine (1.2 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-butyl tosylate. Purify by column chromatography if necessary.

  • Synthesis of 1-Butyl Mesylate: Follow a similar procedure to the tosylate synthesis, using mesyl chloride instead of tosyl chloride.

  • Synthesis of 1-Butyl Triflate: In a round-bottom flask under an inert atmosphere, dissolve 1-butanol (1.0 eq) in dichloromethane. Cool to -78 °C and add pyridine (1.1 eq). Slowly add triflic anhydride (1.05 eq) and stir at this temperature for 1-2 hours. The workup is similar to the tosylate synthesis, but all steps should be performed quickly and at low temperatures due to the high reactivity of the triflate.

Part 2: Kinetic Measurement of Solvolysis

  • Prepare solutions of each alkyl sulfonate (tosylate, mesylate, and triflate) of known concentration in a suitable solvent (e.g., 80% ethanol/20% water).

  • Place the reaction flasks in a constant temperature bath (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Titrate the liberated sulfonic acid (or triflic acid) in the quenched aliquot with a standardized solution of NaOH using phenolphthalein as an indicator.

  • Record the volume of NaOH consumed at each time point.

Data Analysis:

  • Calculate the concentration of the sulfonic acid produced at each time point.

  • Plot the concentration of the alkyl sulfonate remaining versus time for each leaving group.

  • Determine the rate constant (k) for each reaction from the slope of the line in a first-order plot (ln[Alkyl Sulfonate] vs. time).

  • The relative rates can be determined by taking the ratio of the rate constants.

Experimental_Workflow cluster_synthesis Part 1: Synthesis of Alkyl Sulfonates cluster_kinetics Part 2: Kinetic Measurement Start Start with 1-Butanol React_TsCl React with Tosyl Chloride Start->React_TsCl React_MsCl React with Mesyl Chloride Start->React_MsCl React_Tf2O React with Triflic Anhydride Start->React_Tf2O Workup_Purify Workup and Purify React_TsCl->Workup_Purify React_MsCl->Workup_Purify React_Tf2O->Workup_Purify Butyl_OTs 1-Butyl Tosylate Workup_Purify->Butyl_OTs Butyl_OMs 1-Butyl Mesylate Workup_Purify->Butyl_OMs Butyl_OTf 1-Butyl Triflate Workup_Purify->Butyl_OTf Solvolysis Solvolysis in 80% Ethanol Butyl_OTs->Solvolysis Butyl_OMs->Solvolysis Butyl_OTf->Solvolysis Titration Titrate Liberated Acid Solvolysis->Titration Data_Analysis Data Analysis Titration->Data_Analysis Relative_Rates Determine Relative Rates Data_Analysis->Relative_Rates

References

A Comparative Guide to the Conformational Equilibrium of 1,2,3-Tribromopropane: Validating Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For flexible molecules such as 1,2,3-tribromopropane, understanding the equilibrium between its various rotational isomers (rotamers) is fundamental for predicting its behavior in different environments. This guide provides an objective comparison of experimental data with theoretical models for the conformational equilibrium of this compound, offering insights into the validation of computational approaches.

Experimental Determination of Conformational Equilibrium

The primary experimental technique for elucidating the conformational equilibrium of this compound in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR. By analyzing the vicinal (three-bond) spin-spin coupling constants between protons on adjacent carbon atoms, the relative populations of the different staggered conformations can be determined.

In a key study by Ernst and Schaefer (1973), the ¹H NMR spectra of this compound were analyzed in various solvents of differing polarity.[1][2] The observed coupling constants are a weighted average of the coupling constants for each individual conformer, with the weighting factor being the mole fraction of that conformer. By establishing a relationship between the dihedral angle and the coupling constant (a Karplus-type relationship), and by measuring the average coupling constants from the spectrum, the populations of the contributing conformers can be calculated.[1][3]

The study concluded that in nonpolar solvents like carbon tetrachloride (CCl₄), the enantiomeric pair of conformers where the bromine atoms are in a more sterically favorable arrangement (denoted as 'a' and 'i' in the original paper) are the most populated.[1][2] As the polarity of the solvent increases (e.g., in acetonitrile and dimethylsulfoxide), the populations of other, more polar, rotamers increase.[1][2]

Theoretical Modeling of Conformational Equilibrium

Theoretical models provide a powerful tool for predicting the geometries, relative energies, and populations of conformers. These computational approaches range from less computationally intensive semi-empirical methods to more accurate ab initio and Density Functional Theory (DFT) methods.

Semi-Empirical Calculations

The 1973 study by Ernst and Schaefer also included semi-empirical calculations to estimate the conformational energies of this compound.[1][2] These calculations, while providing some insights, were reported to be in only "moderate agreement" with the experimental results.[1][2] This highlights the limitations of these earlier computational methods in accurately capturing the subtle energetic differences between conformers, which are often influenced by a complex interplay of steric and electrostatic interactions.

Modern Theoretical Approaches: DFT and Ab Initio Methods

A modern theoretical validation would typically involve the following steps:

  • Conformational Search: A systematic search of the potential energy surface to identify all possible stable conformers (rotational isomers). This is often done by rotating around the C1-C2 and C2-C3 bonds.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure. This is commonly performed using DFT methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311+G(d,p)).[5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data, including zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies.

  • Population Prediction: The relative populations of the conformers at a given temperature are then calculated from the differences in their Gibbs free energies using the Boltzmann distribution.

These calculations can also be performed incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvent environments on the conformational equilibrium, allowing for a more direct comparison with the experimental solution-phase data.

Data Presentation: A Comparative Summary

The following tables summarize the available experimental and semi-empirical data for the conformational populations of this compound in various solvents. Note: The specific conformer notations (a, i, d, h, etc.) are taken from the original research paper by Ernst and Schaefer (1973) and represent different staggered arrangements of the bromine atoms.

Table 1: Experimental Conformer Populations of this compound from ¹H NMR Data

SolventDielectric ConstantPopulation of a + i (%)Population of d + h (%)Other Conformers (%)
Carbon Tetrachloride (CCl₄)2.2~84~6~10
Acetonitrile (CH₃CN)37.5~75~15~10
Dimethylsulfoxide (DMSO)46.7~70~20~10

Data extracted from Ernst and Schaefer, Can. J. Chem. 51, 565 (1973).[1]

Table 2: Comparison of Experimental and Semi-Empirical Conformer Populations in CCl₄

Conformer PairExperimental Population (%)Semi-Empirical Population (%)
a + i~84(Not explicitly provided, but noted as having "moderate agreement")
d + h~6
Others~10

The semi-empirical calculations in the original study were primarily used to rule out certain high-energy conformers and showed qualitative rather than quantitative agreement with the experimental populations.[1][2]

Experimental Protocols

¹H NMR Spectroscopy for Conformational Analysis

The determination of conformer populations of this compound from ¹H NMR data follows a well-established protocol:

  • Sample Preparation: Solutions of this compound are prepared in the desired deuterated solvents (e.g., CDCl₃ for a nonpolar environment, CD₃CN for a polar environment) at a known concentration. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer with a high magnetic field strength to achieve good signal dispersion. The temperature of the sample is controlled and recorded.

  • Spectral Analysis: The complex, often second-order, proton spectrum is analyzed to extract the vicinal (³JHH) coupling constants. This typically requires spectral simulation and iterative fitting to the experimental spectrum to obtain accurate values for all coupling constants.

  • Calculation of Conformer Populations:

    • The observed vicinal coupling constant (J_obs) is the mole-fraction-weighted average of the coupling constants for the individual conformers (e.g., J_gauche and J_trans).

    • For a two-state equilibrium between conformer A and conformer B with populations P_A and P_B: J_obs = P_A * J_A + P_B * J_B

    • Since P_A + P_B = 1, the populations can be determined if the values of J_A and J_B are known or can be reasonably estimated from model compounds or theoretical calculations. For more complex multi-state equilibria, a system of equations is solved.

Mandatory Visualization

The logical workflow for the validation of theoretical models for conformational equilibrium is depicted below.

G Workflow for Validation of Theoretical Models of Conformational Equilibrium cluster_exp Experimental Analysis cluster_theor Theoretical Modeling cluster_comp Validation exp_sample Sample Preparation (this compound in various solvents) exp_nmr NMR Spectroscopy (Acquire ¹H NMR Spectra) exp_sample->exp_nmr exp_analysis Spectral Analysis (Extract Vicinal Coupling Constants) exp_nmr->exp_analysis exp_pop Experimental Conformer Populations exp_analysis->exp_pop comparison Comparison of Experimental and Theoretical Populations exp_pop->comparison theor_search Conformational Search (Identify all possible conformers) theor_opt Geometry Optimization and Frequency Calculations (e.g., DFT) theor_search->theor_opt theor_energy Energy Calculations (Determine relative Gibbs Free Energies) theor_opt->theor_energy theor_pop Theoretical Conformer Populations (Boltzmann Distribution) theor_energy->theor_pop theor_pop->comparison validation Validation of Theoretical Model comparison->validation

Caption: Workflow for comparing experimental and theoretical data.

Conclusion

The conformational equilibrium of this compound has been experimentally characterized using ¹H NMR spectroscopy, revealing a significant solvent-dependent shift in the populations of its rotamers. While early semi-empirical calculations showed only moderate agreement with these experimental findings, the framework for validation using modern theoretical methods like DFT is well-established. A thorough computational study employing these advanced techniques would be invaluable for providing a more accurate theoretical model of this molecule's conformational behavior. Such a study would not only serve to validate the computational methods but also deepen our understanding of the intricate balance of forces that govern the structure and reactivity of halogenated alkanes, a class of molecules with significant industrial and environmental relevance.

References

A Framework for Inter-Laboratory Comparison of 1,2,3-Tribromopropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the analysis of 1,2,3-tribromopropane (TBP), a toxic organic compound.[1] Given the absence of publicly available proficiency testing data for TBP, this document outlines a proposed study design, a detailed analytical protocol based on established methods for similar halogenated compounds, and standardized data reporting templates. The objective is to facilitate the generation of comparable and reliable data across different laboratories, which is crucial for regulatory compliance, environmental monitoring, and toxicological studies.

Proposed Inter-Laboratory Comparison Study Design

An inter-laboratory study is a well-established method for evaluating the performance of analytical methods and the proficiency of participating laboratories.[2][3] This section details a proposed structure for such a study focused on this compound.

Study Objectives
  • To assess the accuracy and precision of this compound quantification in a standardized water matrix among participating laboratories.

  • To evaluate the comparability of results obtained using a standardized analytical method.

  • To identify potential analytical challenges and sources of variability in the analysis of this compound.

  • To establish a baseline for laboratory performance for future reference.

Proficiency Testing (PT) Sample

A central organizing body would prepare and distribute a proficiency testing (PT) sample to all participating laboratories.

  • Matrix: The PT sample will consist of a simulated groundwater matrix to mimic a relevant environmental sample.

  • Concentration: The PT sample will be spiked with a known concentration of this compound, typically in the low µg/L range, to be relevant for environmental monitoring.

  • Blanks: Each laboratory will also receive a blank sample (matrix without this compound) to assess potential contamination.[4]

  • Sample Handling: Samples should be shipped refrigerated and stored at 4°C until analysis. The analysis should be performed within 14 days of sample collection.[5]

Experimental Protocol: Purge and Trap GC/MS Analysis

The following protocol is adapted from established methods for the analysis of 1,2,3-trichloropropane (TCP) and is recommended for this inter-laboratory comparison.[5][6][7]

Sample Preparation and Introduction
  • Method: Purge and Trap concentration.

  • Sample Volume: 10 mL of the water sample.

  • Internal Standard: Spike all samples, standards, and blanks with a deuterated internal standard, such as 1,2,3-trichloropropane-d5, at a concentration of 10 µg/L.[5]

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Use a standard Vocarb 3000 trap (or equivalent).

  • Desorption: Desorb the trapped analytes at 250°C for 2 minutes.

  • Bake: Bake the trap at 270°C for 8 minutes after each analysis.

Gas Chromatography (GC) Conditions
  • Column: DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness (or equivalent).[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp: 16°C/min to 170°C.

    • Hold: 5 minutes at 170°C.

  • Injector: Splitless mode at 200°C.

Mass Spectrometry (MS) Conditions
  • Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Quantification Ion for this compound: m/z 199.

  • Qualifier Ions for this compound: m/z 119, 201.

  • Quantification Ion for Internal Standard (1,2,3-trichloropropane-d5): m/z 115.

Calibration
  • Prepare a multi-point calibration curve using standards with concentrations ranging from 0.5 µg/L to 50 µg/L.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

Data Presentation and Evaluation

Participating laboratories will be required to report their results in a standardized format to allow for a comprehensive and objective comparison.

Quantitative Data Summary

The following table should be used by each laboratory to report their quantitative findings for the proficiency testing sample.

ParameterLaboratory Result (µg/L)
Reported Concentration
Standard Deviation (n=3)
Calculated Accuracy (%)
Calculated Precision (%RSD)
Limit of Detection (LOD) (µg/L)
Limit of Quantitation (LOQ) (µg/L)
  • Accuracy will be calculated as the percentage agreement with the known concentration of the PT sample.

  • Precision will be reported as the relative standard deviation (%RSD) of triplicate analyses.

Inter-Laboratory Comparison Summary (for the organizing body)

The organizing body will compile the data from all participating laboratories into a summary table for comparison.

Laboratory IDReported Concentration (µg/L)Accuracy (%)Precision (%RSD)Z-Score
Lab A
Lab B
Lab C
...
Consensus Mean
Consensus Standard Deviation
  • Z-scores will be calculated for each laboratory's reported concentration to provide a standardized measure of performance relative to the consensus mean.

Visualizing the Workflow and Data Analysis

The following diagrams illustrate the proposed experimental workflow and the logical flow of the data analysis for this inter-laboratory comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample PT Sample Receipt Spike Spike with Internal Standard Sample->Spike PT Purge and Trap Spike->PT Blank Prepare Blank Blank->PT GCMS GC/MS Analysis PT->GCMS Quant Quantification GCMS->Quant Report Data Reporting Quant->Report

Caption: Proposed experimental workflow for the analysis of this compound.

Data_Analysis_Flow Data Receive Data from Participating Labs Compile Compile Results into Summary Table Data->Compile Stats Calculate Consensus Mean, Standard Deviation, and Z-Scores Compile->Stats Eval Evaluate Laboratory Performance (Accuracy, Precision) Stats->Eval Report Generate Final Report Eval->Report

Caption: Logical flow for the analysis and comparison of inter-laboratory data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.